molecular formula C9H11BrO B2646731 3-Bromo-5-isopropylphenol CAS No. 1243475-87-7

3-Bromo-5-isopropylphenol

Cat. No.: B2646731
CAS No.: 1243475-87-7
M. Wt: 215.09
InChI Key: SGAOHCAASRMQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-isopropylphenol (CAS 1243475-87-7) is a halogenated phenol derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol, serves as a versatile chemical intermediate . Its structure features both a bromine atom and an isopropyl group on the phenol ring, creating a unique electronic and steric profile that influences its reactivity and makes it a valuable building block for the synthesis of more complex molecules . The primary research application of 3-Bromo-5-isopropylphenol is as a key precursor in synthetic chemistry, particularly in the development of pharmaceutical candidates and agrochemicals . The bromine atom is a reactive site that can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada couplings, allowing researchers to introduce a wide array of other functional groups . Meanwhile, the phenolic hydroxyl group can be modified through etherification or oxidation, providing a second handle for chemical diversification . This multifunctionality enables the construction of complex benzopyran derivatives and other structurally diverse compounds for structure-activity relationship (SAR) studies . Research into substituted phenols like this one is driven by their wide range of potential biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties . Furthermore, related substituted phenol compounds have been explored in patent literature for their utility in anesthesia and sedation, highlighting the therapeutic relevance of this chemical class . Handling of this compound requires careful attention to safety. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It must be stored under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, including human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAOHCAASRMQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-isopropylphenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-isopropylphenol, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, outline a robust laboratory-scale synthesis protocol, and explore its reactivity, with a particular focus on its application as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique structural and functional characteristics of this halogenated phenol.

Introduction: The Strategic Importance of Substituted Phenols in Medicinal Chemistry

The phenol moiety is a ubiquitous scaffold in a vast array of biologically active compounds, both natural and synthetic. Its ability to act as a hydrogen bond donor and acceptor, coupled with the diverse reactivity of the aromatic ring, makes it a privileged structure in drug design. The strategic introduction of substituents onto the phenolic ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

3-Bromo-5-isopropylphenol (Figure 1) is a particularly interesting building block for several reasons. The isopropyl group provides steric bulk and increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity. This combination of features makes 3-Bromo-5-isopropylphenol a valuable starting material for the synthesis of novel drug candidates.

Figure 1: Chemical Structure of 3-Bromo-5-isopropylphenol

Caption: The 2D structure of 3-Bromo-5-isopropylphenol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of 3-Bromo-5-isopropylphenol are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropylphenol

PropertyValueSource
Molecular Formula C₉H₁₁BrOPubChem[1]
Molecular Weight 215.09 g/mol PubChem[1]
IUPAC Name 3-bromo-5-propan-2-ylphenolPubChem[1]
CAS Number 1243475-87-7ChemShuttle[2]
Appearance Not specified (typically a solid at room temperature)-
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

The XLogP3 value of 3.4 indicates a moderate level of lipophilicity, suggesting good potential for membrane permeability in drug candidates derived from this molecule.

Synthesis of 3-Bromo-5-isopropylphenol

The most direct and common method for the synthesis of 3-Bromo-5-isopropylphenol is the electrophilic bromination of 3-isopropylphenol. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. The isopropyl group, also an ortho-, para-director, reinforces this directing effect.

Causality of Experimental Choices
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale reactions. NBS is a solid and easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine, which can help to minimize the formation of poly-brominated byproducts.

  • Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) is typically used. These solvents are inert to the reaction conditions and effectively dissolve the starting material.

  • Temperature Control: The reaction is usually performed at a low temperature (e.g., 0 °C) to control the rate of reaction and improve the regioselectivity, further reducing the likelihood of over-bromination.

Experimental Protocol: Bromination of 3-isopropylphenol

Disclaimer: This protocol is for informational purposes only and should be carried out by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • 3-isopropylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-isopropylphenol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the pure 3-Bromo-5-isopropylphenol.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Figure 2: Synthesis Workflow for 3-Bromo-5-isopropylphenol

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve 3-isopropylphenol in DCM cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at 0 °C for 1-2h add_nbs->react quench Quench with Na2S2O3 react->quench Monitor by TLC wash Wash with NaHCO3 and Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography Crude Product isolate Isolate Pure Product chromatography->isolate end end isolate->end Pure 3-Bromo-5-isopropylphenol

Caption: A step-by-step workflow for the synthesis and purification of 3-Bromo-5-isopropylphenol.

Reactivity and Applications in Drug Development

The synthetic utility of 3-Bromo-5-isopropylphenol lies in the reactivity of its bromine substituent, which enables its use as a versatile scaffold for building more complex molecules. This is particularly relevant in drug discovery, where the ability to rapidly generate a library of analogues is crucial for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

3-Bromo-5-isopropylphenol is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound. By reacting 3-Bromo-5-isopropylphenol (or a protected derivative) with various aryl or heteroaryl boronic acids or esters, a wide range of biaryl structures can be synthesized. These biaryl motifs are prevalent in many classes of pharmaceuticals.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is invaluable in medicinal chemistry for the synthesis of anilines and their derivatives, which are common structural features in drug molecules. 3-Bromo-5-isopropylphenol can be coupled with a diverse range of primary and secondary amines to generate a library of substituted aminophenols.

Figure 3: Key Cross-Coupling Reactions of 3-Bromo-5-isopropylphenol

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 3-Bromo-5-isopropylphenol suzuki_reagents R-B(OH)2 Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R1R2NH Pd Catalyst, Base start->buchwald_reagents suzuki_product Biaryl Phenol Derivative suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product Aminophenol Derivative buchwald_reagents->buchwald_product C-N Bond Formation

Caption: The utility of 3-Bromo-5-isopropylphenol as a substrate in Suzuki and Buchwald-Hartwig cross-coupling reactions.

Role as a Pharmaceutical Building Block

While specific examples of marketed drugs derived directly from 3-Bromo-5-isopropylphenol are not readily found in the public literature, its structural motifs are present in a variety of therapeutic agents. The 3,5-disubstituted phenol core is a key feature in molecules targeting a range of biological pathways. The versatility of the bromo-isopropyl-phenol scaffold makes it an attractive starting point for the exploration of new chemical space in drug discovery programs. For instance, a closely related compound, 3-bromo-5-hydroxybenzoic acid, has been used as an intermediate in the synthesis of compounds for potential therapeutic applications.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the bromine and the carbon attached to the hydroxyl group showing characteristic chemical shifts. Signals for the isopropyl group's carbons would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring. A C-Br stretching band would also be expected in the fingerprint region.

Safety and Handling

As with all halogenated aromatic compounds, 3-Bromo-5-isopropylphenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-Bromo-5-isopropylphenol is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its unique combination of a lipophilic isopropyl group and a synthetically tractable bromine atom on a phenol scaffold makes it an ideal starting material for the synthesis of diverse libraries of compounds for biological screening. A solid understanding of its synthesis, purification, and reactivity, particularly in modern cross-coupling reactions, will enable researchers to fully exploit the potential of this important building block in the quest for novel therapeutics.

References

  • Supporting Information for a relevant publication. (n.d.).
  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-bromo-3-isopropylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropyltoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Isopropylphenol: A Versatile Intermediate in Pharmaceutical Synthesis. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sharifi, H. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry, 6(3), 72-75.
  • PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis, 2011(6), 857-859.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and....
  • National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-(1-methylethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol.
  • ResearchGate. (2018). Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach. ICOH 2017.
  • Chemistry Student. (2022, January 26). Bromination of Phenol (A-Level Chemistry) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0349217A2 - Novel process for the preparation of bronopol.
  • National Institute of Standards and Technology. (n.d.). 3-Methyl-4-isopropylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Reagentia. (n.d.). 3-bromo-5-isopropylphenol (1 x 5 g). Retrieved from [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Eureka. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-5-isopropylphenol, a substituted phenolic compound of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, it explores potential applications and provides essential safety and handling information.

Molecular Structure and Physicochemical Properties

3-Bromo-5-isopropylphenol, with the CAS Number 1243475-87-7, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom and an isopropyl group at the meta positions relative to the hydroxyl group.

The presence of the electron-withdrawing bromine atom and the electron-donating isopropyl group, in conjunction with the hydroxyl group, imparts a unique electronic and steric profile to the molecule. This substitution pattern is crucial in defining its reactivity and potential biological activity. The hydroxyl group can act as a hydrogen bond donor and a proton donor, while the aromatic ring is susceptible to further electrophilic substitution, albeit influenced by the existing substituents. The bromine atom provides a handle for various cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropylphenol

PropertyValueSource
CAS Number 1243475-87-7[1]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
IUPAC Name 3-bromo-5-propan-2-ylphenol[1]
Appearance Predicted to be a solid or liquid-
Boiling Point Predicted to be elevated due to hydrogen bonding and molecular weight-
Melting Point Predicted to be dependent on crystalline structure-
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, ether, and dichloromethane-

Synthesis of 3-Bromo-5-isopropylphenol

A plausible and efficient method for the synthesis of 3-bromo-5-isopropylphenol is through the electrophilic bromination of 3-isopropylphenol. The hydroxyl and isopropyl groups are ortho- and para-directing activators. However, due to steric hindrance from the isopropyl group at the ortho positions (2 and 6), and the para-position (4) being the most electronically activated, bromination is expected to occur at the 4- and 6-positions. To achieve the desired 3,5-disubstituted product, a directing group strategy or a multi-step synthesis might be necessary in some cases. However, direct bromination of 3-isopropylphenol can still yield the desired product, potentially as a mixture with other isomers that would require purification.

The following protocol describes a general method for the regioselective bromination of a phenol, adapted for the synthesis of 3-bromo-5-isopropylphenol.

Experimental Protocol: Synthesis of 3-Bromo-5-isopropylphenol

Objective: To synthesize 3-bromo-5-isopropylphenol via electrophilic bromination of 3-isopropylphenol.

Reagents and Materials:

  • 3-Isopropylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylphenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred solution of 3-isopropylphenol over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired 3-bromo-5-isopropylphenol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 3-Isopropylphenol 3-Isopropylphenol Electrophilic Bromination Electrophilic Bromination 3-Isopropylphenol->Electrophilic Bromination NBS, DCM, 0 °C NBS, DCM, 0 °C NBS, DCM, 0 °C->Electrophilic Bromination Work-up Work-up Electrophilic Bromination->Work-up Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) 3-Bromo-5-isopropylphenol 3-Bromo-5-isopropylphenol Purification (Chromatography)->3-Bromo-5-isopropylphenol

Caption: Synthetic workflow for 3-bromo-5-isopropylphenol.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 3-bromo-5-isopropylphenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the isopropyl group.

  • Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the aromatic ring will appear as distinct signals in this region. The proton at C2 (ortho to both OH and isopropyl) will likely be a singlet or a narrowly split multiplet. The protons at C4 and C6 will likely appear as singlets or narrowly split multiplets, with their exact chemical shifts influenced by the electronic effects of the adjacent substituents.

  • Hydroxyl Proton (δ 4.5-5.5 ppm): The phenolic hydroxyl proton will typically appear as a broad singlet. Its chemical shift is concentration-dependent and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

  • Isopropyl Group Protons:

    • Methine Proton (-CH, septet, δ 2.8-3.2 ppm): The single proton of the isopropyl group will be split into a septet by the six equivalent methyl protons.

    • Methyl Protons (-CH₃, doublet, δ 1.1-1.3 ppm): The six equivalent protons of the two methyl groups will appear as a doublet, split by the single methine proton.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum of 3-bromo-5-isopropylphenol will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-160 ppm):

    • C-OH (δ ~155 ppm): The carbon atom attached to the hydroxyl group will be the most downfield aromatic carbon.

    • C-Br (δ ~120 ppm): The carbon atom bonded to the bromine will also be significantly shifted.

    • C-isopropyl (δ ~150 ppm): The carbon atom attached to the isopropyl group will also be downfield.

    • Other Aromatic Carbons: The remaining three aromatic carbons will resonate in the typical aromatic region.

  • Isopropyl Group Carbons:

    • Methine Carbon (-CH, δ ~34 ppm):

    • Methyl Carbons (-CH₃, δ ~24 ppm):

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3-bromo-5-isopropylphenol will show characteristic absorption bands for the different functional groups present in the molecule.

  • O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): A medium to weak absorption band in this region corresponds to the C-H stretching vibrations of the aromatic ring.

  • C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Strong absorption bands in this region are due to the C-H stretching vibrations of the isopropyl group.

  • C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several medium to strong absorption bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch (1200-1300 cm⁻¹): A strong absorption band in this region is attributed to the stretching vibration of the C-O bond of the phenol.

  • C-Br Stretch (500-600 cm⁻¹): A medium to weak absorption band in this region corresponds to the C-Br stretching vibration.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum of 3-bromo-5-isopropylphenol is expected to show a characteristic molecular ion peak and several key fragment ions.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentations:

    • Loss of a methyl group (-CH₃): A peak at M-15 (m/z 199/201) due to the loss of a methyl radical from the isopropyl group.

    • Loss of an isopropyl group (-C₃H₇): A peak at M-43 (m/z 171/173) corresponding to the loss of the isopropyl radical.

    • Loss of bromine (-Br): A peak at M-79/81 (m/z 135) due to the loss of a bromine radical.

MS_Fragmentation M+ (m/z 214/216) M+ (m/z 214/216) M-15 (m/z 199/201) [M-CH3]+ M+ (m/z 214/216)->M-15 (m/z 199/201) -CH3 M-43 (m/z 171/173) [M-C3H7]+ M+ (m/z 214/216)->M-43 (m/z 171/173) -C3H7 M-79/81 (m/z 135) [M-Br]+ M+ (m/z 214/216)->M-79/81 (m/z 135) -Br

Caption: Predicted mass spectrometry fragmentation of 3-bromo-5-isopropylphenol.

Potential Applications and Reactivity

While specific applications for 3-bromo-5-isopropylphenol are not extensively documented in publicly available literature, its structure suggests several potential areas of utility, particularly in medicinal chemistry and organic synthesis.

  • Intermediate in Drug Discovery: Substituted phenols are common scaffolds in the development of new pharmaceutical agents. The presence of the bromine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a diverse library of compounds for biological screening.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The electronic effects of the bromo and isopropyl substituents could modulate this activity.

  • Agrochemicals: Halogenated aromatic compounds are frequently used in the development of herbicides, fungicides, and insecticides. 3-Bromo-5-isopropylphenol could serve as a precursor for new agrochemical agents.

  • Material Science: Phenolic resins are important industrial polymers. The incorporation of brominated phenols can enhance the flame-retardant properties of these materials.

The reactivity of 3-bromo-5-isopropylphenol is governed by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring can undergo further electrophilic substitution, with the positions of attack directed by the existing substituents. The carbon-bromine bond is a key site for nucleophilic aromatic substitution or the formation of organometallic reagents.

Safety and Handling

3-Bromo-5-isopropylphenol is classified as an irritant. As with all chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Table 2: Hazard Information for 3-Bromo-5-isopropylphenol

Hazard StatementPrecautionary Statement
H315: Causes skin irritation. P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal:

Store in a tightly closed container in a dry and well-ventilated place. Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

3-Bromo-5-isopropylphenol is a multifaceted molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a platform for the development of novel compounds with diverse applications. While experimental data for this specific compound is limited, this guide provides a robust, scientifically grounded overview of its properties, a plausible synthetic route, and predicted spectroscopic characteristics, offering a valuable resource for researchers in the chemical sciences. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

  • PubChem. Compound Summary for CID 13627728, 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. [Link]

  • NIST. Chemistry WebBook, Phenol, 3-bromo-. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Supporting Information for various organic compounds. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-Bromo-5-isopropylphenol, a valuable substituted phenol derivative with applications in the development of pharmaceuticals and other specialty chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of synthetic strategies, experimental protocols, and the underlying chemical principles. We will explore multiple synthetic routes, including direct electrophilic bromination, a multi-step sequence involving a Sandmeyer reaction, and an approach utilizing an organometallic intermediate. Each pathway is critically evaluated for its efficiency, regioselectivity, and scalability, providing the reader with the necessary insights to make informed decisions for their specific research and development needs.

Introduction and Strategic Overview

3-Bromo-5-isopropylphenol is a disubstituted phenol of interest due to the unique electronic and steric properties conferred by its substituent pattern. The strategic placement of the bromine atom and the isopropyl group on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules. The primary challenge in the synthesis of this target molecule lies in achieving the desired 1,3,5-trisubstitution pattern with high regioselectivity.

This guide will dissect three distinct retrosynthetic approaches to 3-Bromo-5-isopropylphenol, providing a thorough analysis of the advantages and limitations of each. The discussed pathways are:

  • Pathway A: Direct Electrophilic Aromatic Substitution of 3-isopropylphenol.

  • Pathway B: The Sandmeyer Reaction starting from 3-isopropylaniline.

  • Pathway C: Organometallic Approach from 3,5-dibromoisopropylbenzene.

A comparative summary of these pathways is presented in the table below, offering a high-level overview of their key characteristics.

Synthesis Pathway Starting Material Key Transformation Advantages Challenges
A: Direct Bromination 3-IsopropylphenolElectrophilic Aromatic SubstitutionPotentially the most direct route.Poor regioselectivity, formation of multiple isomers.
B: Sandmeyer Reaction 3-IsopropylanilineDiazotization and substitutionHigh regioselectivity in the final bromination step.Multi-step synthesis, regioselective introduction of the amino group.
C: Organometallic Route 3,5-DibromoisopropylbenzeneGrignard reaction and oxidationGood control of regiochemistry.Multi-step synthesis, requires anhydrous conditions.

Pathway A: Direct Electrophilic Bromination of 3-Isopropylphenol

The direct bromination of 3-isopropylphenol presents the most straightforward and atom-economical approach to the target molecule. However, this pathway is fraught with challenges related to regioselectivity. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the isopropyl group is a weakly activating, ortho, para-director. This combination of directing effects can lead to a complex mixture of mono-, di-, and poly-brominated products.

Mechanistic Considerations and Regioselectivity

The hydroxyl group's strong activating nature significantly enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The positions ortho (2- and 6-) and para (4-) to the hydroxyl group are electronically favored for substitution. The isopropyl group further activates the ring, directing incoming electrophiles to its ortho (2- and 6-) and para (4-) positions. When considering the combined directing effects on 3-isopropylphenol, the 2-, 4-, and 6-positions are all activated, leading to a potential mixture of brominated isomers.

To achieve the desired 3-bromo isomer, one would ideally need a brominating agent and reaction conditions that can overcome the inherent electronic preferences of the starting material. While various methods for regioselective bromination of phenols have been developed, achieving high selectivity for the meta-position relative to the hydroxyl group in this specific substrate is challenging.[1][2]

Experimental Protocol (Illustrative)

While a highly selective direct bromination to the 3-position is not well-documented, a general procedure for the bromination of a phenol is provided below for illustrative purposes. It is anticipated that this reaction will produce a mixture of isomers requiring careful separation.

Reaction Scheme:

Direct Bromination start 3-Isopropylphenol reagents + Br2 (or NBS) Solvent product Mixture of brominated isomers (including 3-Bromo-5-isopropylphenol) reagents->product

Caption: General scheme for direct bromination of 3-isopropylphenol.

Procedure:

  • Dissolve 3-isopropylphenol (1.0 eq.) in a suitable solvent (e.g., acetic acid, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) or N-bromosuccinimide (NBS) (1.0 eq.) in the same solvent to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired 3-bromo-5-isopropylphenol from other isomers.

Expected Outcome: This procedure is likely to yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-isopropylphenol as major products, with the desired 3-bromo-5-isopropylphenol being a minor component. The separation of these isomers can be challenging due to their similar polarities.

Pathway B: The Sandmeyer Reaction Approach

The Sandmeyer reaction offers a more controlled and regioselective route to 3-Bromo-5-isopropylphenol.[2] This multi-step pathway involves the initial synthesis of 3-amino-5-isopropylphenol, followed by its diazotization and subsequent conversion to the target bromo-phenol. The key to the success of this pathway lies in the regioselective introduction of the amino group.

Synthesis of the Precursor: 3-Amino-5-isopropylphenol

A plausible route to 3-amino-5-isopropylphenol begins with 3-isopropylaniline. A regioselective nitration of 3-isopropylaniline is required to introduce a nitro group at the 5-position. While direct nitration can lead to a mixture of isomers, specific conditions or directing group strategies can enhance the desired regioselectivity.[3][4] Subsequent reduction of the nitro group and conversion of the resulting diamine to the aminophenol would be necessary. A more direct approach would be the regioselective introduction of a hydroxyl group onto 3-isopropylaniline, though this can also be challenging.

A more reliable method involves a sulfonation-nitration sequence on isopropylbenzene, followed by reduction and alkali fusion. This sequence, while lengthy, provides better control over the substitution pattern.

The Sandmeyer Reaction: From Amine to Bromide

The Sandmeyer reaction is a well-established method for converting an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[2] The reaction proceeds in two main steps:

  • Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The diazonium salt is then reacted with a copper(I) bromide solution, which catalyzes the replacement of the diazonium group with a bromine atom, liberating nitrogen gas.

Reaction Workflow:

Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3-Amino-5-isopropylphenol B NaNO2, HBr 0-5 °C C Diazonium Salt Intermediate B->C D Diazonium Salt Intermediate E CuBr F 3-Bromo-5-isopropylphenol E->F

Caption: Workflow for the Sandmeyer synthesis of 3-Bromo-5-isopropylphenol.

Experimental Protocol

Step 1: Synthesis of 3-Isopropylaniline (from 3-Isopropylnitrobenzene)

A detailed procedure for the reduction of 3-isopropylnitrobenzene to 3-isopropylaniline is available in the literature.[5]

Step 2: Diazotization and Sandmeyer Reaction of 3-Amino-5-isopropylphenol

  • Dissolve 3-amino-5-isopropylphenol (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~3 eq.).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, aqueous sodium hydroxide solution to remove any unreacted starting material, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to afford 3-Bromo-5-isopropylphenol.

Pathway C: Organometallic Approach from 3,5-Dibromoisopropylbenzene

This pathway offers excellent regiochemical control by starting with a precursor that already has the desired 1,3,5-substitution pattern. The key transformation is the conversion of one of the bromine atoms into a hydroxyl group. A common method to achieve this is through the formation of a Grignard reagent followed by oxidation.

Synthesis of 3,5-Dibromoisopropylbenzene

The starting material, 3,5-dibromoisopropylbenzene, can be prepared from 3,5-dibromoaniline via a Sandmeyer-type reaction to replace the amino group with an isopropyl group, or through the Friedel-Crafts isopropylation of 1,3-dibromobenzene.[6]

Grignard Reaction and Oxidation

The selective formation of a mono-Grignard reagent from a dihaloarene can be achieved under carefully controlled conditions. One of the bromine atoms of 3,5-dibromoisopropylbenzene reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. This organometallic intermediate can then be oxidized to the desired phenol. A common method for this oxidation is the reaction with trimethyl borate followed by oxidative workup with hydrogen peroxide.[7]

Reaction Workflow:

Grignard Route cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation & Oxidation A 3,5-Dibromoisopropylbenzene B Mg, THF (anhydrous) C Grignard Reagent B->C D Grignard Reagent E 1) B(OMe)3 2) H2O2, NaOH F 3-Bromo-5-isopropylphenol E->F

Caption: Grignard-based synthesis of 3-Bromo-5-isopropylphenol.

Experimental Protocol

Step 1: Formation of the Grignard Reagent

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.1 eq.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 3,5-dibromoisopropylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining solution of 3,5-dibromoisopropylbenzene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Oxidation

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate (B(OMe)₃, 1.2 eq.) in anhydrous THF to the Grignard solution, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the careful addition of hydrogen peroxide (30% aqueous solution).

  • Stir the mixture at room temperature for 1-2 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 3-Bromo-5-isopropylphenol.

Characterization and Data

The identity and purity of the synthesized 3-Bromo-5-isopropylphenol should be confirmed by standard analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₁₁BrO[6]
Molecular Weight215.09 g/mol [6]
Appearance(Predicted) Colorless to pale yellow liquid or low melting solid
Boiling Point(Predicted) Higher than 3-isopropylphenol (228-229 °C)
Melting Point(Predicted)
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.0-7.2 (m, 2H, Ar-H) : Two aromatic protons, likely appearing as multiplets or singlets depending on the coupling.

  • δ 6.8-6.9 (t, 1H, Ar-H) : One aromatic proton, likely a triplet due to coupling with two other aromatic protons.

  • δ 4.9 (s, 1H, -OH) : A broad singlet for the hydroxyl proton, the chemical shift of which is concentration-dependent.

  • δ 2.8-3.0 (septet, 1H, -CH(CH₃)₂) : The methine proton of the isopropyl group, split into a septet by the six methyl protons.

  • δ 1.2-1.3 (d, 6H, -CH(CH₃)₂) : The six equivalent methyl protons of the isopropyl group, appearing as a doublet due to coupling with the methine proton.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~155 (C-OH)

  • δ ~150 (C-isopropyl)

  • δ ~123 (C-Br)

  • δ ~120, 118, 115 (Ar C-H)

  • δ ~34 (-CH(CH₃)₂)

  • δ ~24 (-CH(CH₃)₂)

Infrared (IR) Spectroscopy:

  • ~3200-3600 cm⁻¹ (broad): O-H stretching vibration, characteristic of the phenolic hydroxyl group.[8][9]

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.[10]

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.[10]

  • ~1580, 1470 cm⁻¹: Aromatic C=C stretching vibrations.[10]

  • ~1200-1300 cm⁻¹: C-O stretching of the phenol.[9]

  • ~500-700 cm⁻¹: C-Br stretching.[8]

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11]

  • Major Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the isopropyl group: [M-15]⁺.

    • Loss of a propyl radical (-C₃H₇) from the isopropyl group: [M-43]⁺.

    • Loss of a bromine atom (-Br): [M-79/81]⁺.

Conclusion

This technical guide has detailed three distinct synthetic pathways for the preparation of 3-Bromo-5-isopropylphenol.

  • Direct bromination (Pathway A) is the most concise but suffers from poor regioselectivity, making it less suitable for obtaining the pure target compound.

  • The Sandmeyer reaction (Pathway B) offers excellent control over the final bromination step but requires a multi-step synthesis of the aminophenol precursor, with the regioselective introduction of the amino group being a critical and potentially challenging step.

  • The organometallic approach (Pathway C) provides a reliable method for achieving the desired regiochemistry by starting from a pre-functionalized aromatic ring. While this route involves multiple steps and requires careful handling of moisture-sensitive reagents, it is likely the most dependable for the laboratory-scale synthesis of pure 3-Bromo-5-isopropylphenol.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials, and the need for high isomeric purity. For applications demanding high purity, Pathways B and C are recommended over direct bromination.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(25), 4078-4082. [Link]

  • Gao, Y., Mao, Y., Wang, Y., & Huo, Y. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry, 16(21), 3881-3884. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the conversion of aryl bromides to phenols. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

  • LibreTexts. (2023, October 30). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-isopropylaniline. Retrieved from [Link]

  • Lauher, J. (2020, September 1). Synthesis of p-Bromopropylbenzene [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR for.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). amino acid ester conjugates. Retrieved from [Link]

  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. ChemComplete. Retrieved from [Link]

  • PubMed. (2018, May 30). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • PubChem. (n.d.). 3-Bromo-5-isopropyltoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-isopropylphenol (C₉H₁₁BrO), a substituted phenolic compound with potential applications in organic synthesis and drug discovery. As experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and verifying this compound.

Molecular Structure and Overview

3-Bromo-5-isopropylphenol is an aromatic compound with a molecular weight of approximately 215.09 g/mol .[1][2] The strategic placement of the bromine atom, hydroxyl group, and isopropyl group on the benzene ring results in a unique electronic environment, which is reflected in its spectroscopic signatures. Accurate characterization is paramount for its use in further chemical transformations and biological assays.

Below is the chemical structure with atoms numbered for unambiguous referencing in the subsequent spectroscopic analysis.

Caption: Molecular structure of 3-Bromo-5-isopropylphenol with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Bromo-5-isopropylphenol in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, isopropyl, and hydroxyl protons. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (Phenolic OH)~5.0Singlet (broad)-
H-2, H-6 (Aromatic)~6.8 - 7.1Multiplet~2-3
H-4 (Aromatic)~6.7 - 6.9Triplet or Multiplet~2
H-7 (Isopropyl CH)~2.8 - 3.0Septet~7
H-8, H-9 (Isopropyl CH₃)~1.2Doublet~7
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-2, H-4, H-6): The electron-donating hydroxyl and isopropyl groups tend to shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine atom has a deshielding effect. The protons at positions 2, 4, and 6 will appear as distinct multiplets or singlets in the aromatic region, with small coupling constants characteristic of meta and para relationships.

  • Isopropyl Group Protons (H-7, H-8, H-9): The methine proton (H-7) is adjacent to six equivalent methyl protons, resulting in a septet. The six methyl protons (H-8, H-9) are coupled to the single methine proton, producing a characteristic doublet.

  • Phenolic Proton (OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-isopropylphenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 3-Bromo-5-isopropylphenol would show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)~155
C-3 (C-Br)~123
C-5 (C-isopropyl)~150
C-2, C-6, C-4 (Aromatic CH)~110 - 130
C-7 (Isopropyl CH)~34
C-8, C-9 (Isopropyl CH₃)~24
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and appears furthest downfield. The carbon bearing the bromine (C-3) will also be downfield, but its chemical shift is influenced by the heavy atom effect. The carbon attached to the isopropyl group (C-5) is also deshielded. The remaining aromatic carbons (C-2, C-4, C-6) will resonate at higher field strengths.

  • Isopropyl Carbons: The methine carbon (C-7) and the two equivalent methyl carbons (C-8, C-9) will appear in the aliphatic region of the spectrum at the higher field.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed for the ¹³C frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is standard. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The data is processed similarly to ¹H NMR data (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data
Vibrational Mode Predicted Absorption Range (cm⁻¹)
O-H stretch (phenol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (phenol)1200 - 1260
C-Br stretch500 - 600
Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl group.

  • C=C Aromatic Stretches: One or more sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

  • C-O and C-Br Stretches: The C-O stretch of the phenol and the C-Br stretch will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. The sample can also be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

  • Data Acquisition: A background spectrum of the empty spectrometer (or the pure solvent/KBr pellet) is recorded first. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). The absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data (Electron Ionization)
m/z Assignment Notes
214/216[M]⁺Molecular ion peak. The two peaks of roughly equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
199/201[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
171/173[M - C₃H₇]⁺Loss of the isopropyl group.
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The most critical piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For 3-Bromo-5-isopropylphenol, this will appear as a pair of peaks at m/z 214 and 216, with nearly equal abundance, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Fragmentation Pattern: The fragmentation pattern provides clues about the structure of the molecule. A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical (CH₃•) to form a stable secondary carbocation, resulting in a peak at [M-15]⁺. Loss of the entire isopropyl group ([M-43]⁺) is also a likely fragmentation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Overall Spectroscopic Characterization Workflow

The comprehensive identification of 3-Bromo-5-isopropylphenol relies on a synergistic approach, integrating data from multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Confirmation Sample 3-Bromo-5-isopropylphenol Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Acquire Data IR IR Spectroscopy Sample->IR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity & Environment IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Formula Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Verify Confirmation Confirmed Structure Purity_Assessment->Confirmation Finalize

Caption: Workflow for the spectroscopic characterization of 3-Bromo-5-isopropylphenol.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Vertex AI Search.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025, September 5).
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, April 30).
  • PubChem. 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Physical and chemical properties of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-isopropylphenol

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-isopropylphenol, a substituted phenolic compound with significant potential as a building block in synthetic chemistry. The document delineates its chemical and physical properties, spectral characteristics, and plausible synthetic pathways. Furthermore, it explores the compound's reactivity and its prospective applications in the field of drug discovery and development, grounded in the versatile nature of its functional groups. Safety and handling protocols, derived from data on analogous structures, are also presented to ensure safe laboratory practice. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Core Compound Identification

3-Bromo-5-isopropylphenol is a disubstituted phenol featuring a bromine atom and an isopropyl group meta to the hydroxyl functionality. This arrangement of functional groups provides a unique scaffold for chemical modification, making it a molecule of interest for synthetic applications.

IdentifierValueSource
IUPAC Name 3-bromo-5-propan-2-ylphenol[1]
CAS Number 1243475-87-7[2][3][4]
Molecular Formula C₉H₁₁BrO[1][2][3]
Molecular Weight 215.09 g/mol [1][4]
Canonical SMILES CC(C)C1=CC(=CC(=C1)O)BR[2]
InChI Key SGAOHCAASRMQOF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties of 3-Bromo-5-isopropylphenol, largely based on computational models, are summarized below. These values are essential for designing synthetic protocols, purification methods, and for preliminary assessment in drug discovery programs.

PropertyValueDetailsSource
Molecular Weight 215.087 g/mol [2]
Accurate Mass 213.999 Da[1][2]
XLogP3 3.4Computed[1]
Topological Polar Surface Area 20.2 ŲComputed[1]
Hazard Irritant[3]
Storage Temperature 2-8 °CRecommended[4]

Structural Elucidation and Spectral Data

The structural identity of 3-Bromo-5-isopropylphenol can be unequivocally confirmed through a combination of spectroscopic techniques.

Caption: Chemical structure of 3-Bromo-5-isopropylphenol.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The phenolic proton (-OH) would appear as a broad singlet. The aromatic region would display three signals for the protons on the ring. The isopropyl group would exhibit a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.

  • ¹³C NMR Spectroscopy : Due to the molecule's asymmetry, nine distinct signals are expected in the carbon NMR spectrum. The carbon atom attached to the hydroxyl group would be the most deshielded among the aromatic carbons, while the carbon bonded to the bromine would also show a characteristic shift. The isopropyl group would contribute two signals.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching peaks would be present in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Chemical Reactivity

While specific literature on the synthesis of 3-Bromo-5-isopropylphenol is not abundant, a logical and efficient synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct approach involves the electrophilic aromatic substitution of 3-isopropylphenol. The hydroxyl and isopropyl groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group. Therefore, bromination is expected to occur at positions ortho and para to the hydroxyl group. To achieve selective bromination at the C5 position (meta to the isopropyl group), careful control of reaction conditions, such as the choice of brominating agent and solvent, would be crucial.

synthesis_workflow start 3-Isopropylphenol process Electrophilic Aromatic Substitution start->process reagent Brominating Agent (e.g., NBS, Br₂) reagent->process solvent Solvent (e.g., CCl₄, CH₂Cl₂) solvent->process product 3-Bromo-5-isopropylphenol process->product

Caption: Proposed synthesis of 3-Bromo-5-isopropylphenol.

Reactivity Profile

The chemical utility of 3-Bromo-5-isopropylphenol stems from the distinct reactivity of its three functional components:

  • Phenolic Hydroxyl Group : This group is acidic and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. It also activates the aromatic ring towards further electrophilic substitution.

  • Aryl Bromide : The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based substituents at this position.

  • Isopropyl Group : This bulky, lipophilic group can influence the molecule's solubility and steric environment. While generally unreactive, its presence is significant for modulating the overall physicochemical properties of derivatives, a key consideration in drug design.

This trifunctional nature makes 3-Bromo-5-isopropylphenol a versatile intermediate, similar to related building blocks like 3-Bromo-5-fluorophenol which is used to create complex molecular scaffolds.[5]

Applications in Research and Drug Development

Substituted phenols are fundamental building blocks in medicinal chemistry.[6] The structure of 3-Bromo-5-isopropylphenol is particularly advantageous for its application as a scaffold in the design of novel therapeutic agents.

The strategic placement of the hydroxyl, bromo, and isopropyl groups allows for systematic modification and the exploration of structure-activity relationships (SAR). For instance:

  • The hydroxyl group can be used as an attachment point for linkers or can be converted into other functional groups to modulate biological activity.

  • The bromo substituent provides a reactive site for building molecular complexity through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for high-throughput screening.

  • The isopropyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.

This compound serves as a valuable starting material for synthesizing analogs of known bioactive molecules or for generating entirely new chemical entities in the pursuit of innovative therapeutics.[7][8]

applications_logic main 3-Bromo-5-isopropylphenol fg1 Phenolic -OH main->fg1 fg2 Aryl -Br main->fg2 fg3 Isopropyl Group main->fg3 react1 O-Alkylation/ O-Acylation fg1->react1 react2 Cross-Coupling (Suzuki, Heck, etc.) fg2->react2 prop3 Lipophilicity Modulation fg3->prop3 out1 Prodrug Synthesis, Linker Attachment react1->out1 out2 Scaffold Elaboration, SAR Studies react2->out2 out3 Improved Pharmacokinetics (e.g., Membrane Permeability) prop3->out3

Caption: Functional group contributions to drug discovery applications.

Safety and Handling

  • Hazard Statements (Anticipated) :

    • Harmful if swallowed.

    • Causes skin irritation.[9]

    • May cause serious eye irritation.[9]

  • Precautionary Measures :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.

    • Storage : Keep the container tightly closed and store in a cool, dry place, as recommended between 2-8 °C.[4]

    • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Disclaimer: This safety information is based on analogous compounds. Always consult a specific and current Safety Data Sheet (SDS) for the compound before handling.

References

The Solubility Profile of 3-Bromo-5-isopropylphenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-isopropylphenol is a substituted phenolic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its solubility in various common laboratory solvents is paramount for its effective use in these fields. Solubility dictates the choice of reaction media, purification methods (such as recrystallization and chromatography), and formulation strategies. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 3-Bromo-5-isopropylphenol, the theoretical principles governing its dissolution, and a detailed experimental protocol for its precise quantitative determination. While specific experimental solubility data for this compound is not widely available in published literature, this guide offers a robust framework for researchers to predict, measure, and apply its solubility characteristics.

Physicochemical Properties of 3-Bromo-5-isopropylphenol

A foundational understanding of the physicochemical properties of 3-Bromo-5-isopropylphenol is essential for predicting its solubility. Key computed properties are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₉H₁₁BrOPubChem
Molecular Weight 215.09 g/mol PubChem
XLogP3 3.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem

The XLogP3 value of 3.4 indicates a significant degree of lipophilicity, suggesting that 3-Bromo-5-isopropylphenol will generally be more soluble in organic solvents than in water.[1] The presence of a single hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom) allows for interactions with polar solvents.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of 3-Bromo-5-isopropylphenol is therefore a function of the interplay between its molecular structure and the properties of the solvent.

Molecular Structure Analysis

3-Bromo-5-isopropylphenol possesses both hydrophobic and hydrophilic characteristics:

  • Hydrophobic Character: The benzene ring, the isopropyl group, and the bromine atom contribute to the molecule's nonpolar nature, favoring solubility in nonpolar solvents.

  • Hydrophilic Character: The phenolic hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, which promotes solubility in polar solvents.

The balance of these features suggests that 3-Bromo-5-isopropylphenol will exhibit good solubility in a range of organic solvents, with the degree of solubility depending on the solvent's specific properties.

Solvent Classification and Predicted Solubility

Common laboratory solvents can be categorized into three main groups based on their polarity and hydrogen bonding capabilities. The following table provides a qualitative prediction of the solubility of 3-Bromo-5-isopropylphenol in representative solvents from each class.

Solvent ClassRepresentative SolventsPredicted Solubility of 3-Bromo-5-isopropylphenolRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the phenolic hydroxyl group of the solute, and their alkyl chains can interact with the hydrophobic portions of the molecule.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents possess dipoles that can interact with the polar hydroxyl group, and their organic nature allows for favorable interactions with the hydrophobic regions of the solute.
Nonpolar Toluene, Hexane, Dichloromethane, ChloroformModerate to LowToluene's aromatic ring can interact with the benzene ring of the solute. Halogenated solvents like dichloromethane and chloroform can interact via dipole-dipole and London dispersion forces. Hexane, being purely nonpolar, is expected to be the poorest solvent in this group.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration separation Centrifuge and/or filter to remove undissolved solid equilibration->separation analysis_prep Prepare dilutions of the saturated solution separation->analysis_prep analysis_quant Quantify concentration (HPLC or UV-Vis) analysis_prep->analysis_quant

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Methodology

1. Materials and Equipment:

  • High-purity 3-Bromo-5-isopropylphenol

  • Analytical grade solvents

  • Analytical balance (±0.1 mg)

  • Vials with Teflon-lined screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Preparation of Saturated Solutions:

  • Add an excess amount of 3-Bromo-5-isopropylphenol to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • To each vial, add a known volume of a specific solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

3. Sample Collection and Preparation:

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

  • Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any remaining solid particles.

4. Quantification of Solute Concentration:

The concentration of 3-Bromo-5-isopropylphenol in the filtered saturated solution can be accurately determined using either HPLC or UV-Vis spectroscopy.

  • HPLC Method:

    • Develop an HPLC method with a suitable mobile phase and a C18 column.

    • Prepare a series of standard solutions of 3-Bromo-5-isopropylphenol of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

    • Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • UV-Vis Spectroscopy Method:

    • Determine the wavelength of maximum absorbance (λmax) of 3-Bromo-5-isopropylphenol in the chosen solvent.

    • Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).

    • Measure the absorbance of the filtered saturated solution (appropriately diluted if necessary) and calculate its concentration using the calibration curve and the Beer-Lambert law.

5. Data Reporting:

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Factors Influencing the Solubility of 3-Bromo-5-isopropylphenol

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility H_Bonding_solute Hydrogen Bonding H_Bonding_solute->Solubility MW Molecular Weight MW->Solubility MP Melting Point MP->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_Bonding_solvent Hydrogen Bonding H_Bonding_solvent->Solubility Dielectric_Constant Dielectric Constant Dielectric_Constant->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility pH pH (for aqueous solutions) pH->Solubility

Caption: Factors influencing the solubility of organic compounds.

Conclusion

References

  • PubChem. 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. [Link]

Sources

Introduction: Unlocking the Potential of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-isopropylphenol for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic selection of molecular scaffolds is paramount. 3-Bromo-5-isopropylphenol is a key intermediate whose structural features—a nucleophilic hydroxyl group, a versatile bromine handle, and a tunable aromatic core—offer a powerful platform for molecular design. This guide provides an in-depth, experience-driven exploration of this compound, moving beyond simple data recitation to deliver actionable insights into its synthesis, reactivity, and application. The protocols and principles detailed herein are designed to empower researchers to not only employ this reagent with confidence but also to innovate upon its vast synthetic potential.

PART 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. 3-Bromo-5-isopropylphenol is a solid at standard conditions, with properties dictated by its unique meta-substitution pattern.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropylphenol

PropertyValueSource(s)
IUPAC Name 3-bromo-5-propan-2-ylphenol[1][2]
CAS Number 1243475-87-7[2][3]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance White to off-white solidN/A
Purity Typically ≥95%

Spectroscopic analysis provides the definitive fingerprint for structural confirmation. The following data are representative of what a researcher should expect when analyzing a pure sample.

Table 2: Key Spectroscopic Signatures for 3-Bromo-5-isopropylphenol

TechniqueExpected ObservationsRationale
¹H NMR Aromatic protons (multiple singlets/doublets), a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, and a broad singlet for the phenolic OH.The distinct electronic environments of the aromatic protons and the characteristic splitting of the isopropyl group confirm the substitution pattern.
¹³C NMR Signals for aromatic carbons (including C-Br and C-OH), and two signals for the isopropyl group (methine and methyl carbons).Provides a carbon count and confirms the presence of the key functional groups.
IR Spectroscopy Broad O-H stretch (~3300-3600 cm⁻¹), C-H stretches (aromatic & aliphatic, ~2800-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹).The broad hydroxyl peak is characteristic of phenols and confirms the presence of this critical functional group.[4]
Mass Spectrometry A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.This isotopic pattern is the definitive signature of a monobrominated compound.[5]

PART 2: Synthesis and Purification: A Self-Validating Protocol

The reliable synthesis of 3-Bromo-5-isopropylphenol is most effectively achieved via the electrophilic aromatic substitution of its precursor, 3-isopropylphenol. The following protocol is optimized for regioselectivity and yield, incorporating field-proven insights.

Expertise & Experience: The Rationale Behind the Method

The choice of N-Bromosuccinimide (NBS) as the brominating agent over elemental bromine is a critical decision rooted in safety and selectivity. NBS is a solid, making it easier and safer to handle than highly corrosive and volatile liquid bromine. Furthermore, in non-polar solvents, NBS provides a slow, controlled release of the electrophilic bromine species, which is crucial for preventing over-bromination and favoring the desired mono-substituted product.[6] The reaction is initiated at 0°C to temper the initial exothermic reaction and then allowed to proceed to completion at room temperature, ensuring a high conversion rate without sacrificing control.

Mandatory Visualization: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Work-up & Purification Stage A 1. Dissolve 3-isopropylphenol in Dichloromethane (DCM) B 2. Cool Reaction Vessel to 0°C A->B C 3. Add N-Bromosuccinimide (NBS) Portion-wise B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with aq. Sodium Thiosulfate D->E Reaction Complete F 6. Extract with DCM & Wash with Brine E->F G 7. Dry (Na₂SO₄) & Concentrate in vacuo F->G H 8. Purify via Column Chromatography (Silica) G->H

Caption: Step-by-step workflow for the synthesis and purification of 3-Bromo-5-isopropylphenol.

Trustworthiness: A Self-Validating Experimental Protocol
  • Reaction Setup: Dissolve 1.0 equivalent of 3-isopropylphenol in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath under an inert atmosphere.

  • Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitoring (Self-Validation Step 1): Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Confirmation (Self-Validation Step 2): Combine the pure fractions (as determined by TLC) and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, Mass Spectrometry, and IR spectroscopy, comparing the results to the expected data in Table 2.

PART 3: Reactivity and Applications in Drug Development

The synthetic utility of 3-Bromo-5-isopropylphenol stems from its trifunctional nature, making it an ideal scaffold for building molecular complexity.

Authoritative Grounding: A Hub for Synthetic Diversification

The bromine atom serves as a cornerstone for modern carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions.[7][8] These methods are fundamental in pharmaceutical synthesis for assembling biaryl structures, connecting alkyl chains, and introducing alkynyl groups, which are prevalent motifs in active pharmaceutical ingredients (APIs).[9] Concurrently, the phenolic hydroxyl group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to produce diverse libraries of ethers and esters, further expanding the accessible chemical space.[10]

Mandatory Visualization: Key Reaction Pathways

G cluster_reactions Synthetic Transformations cluster_products Product Classes main 3-Bromo-5-isopropylphenol Hydroxyl Group (OH) Bromine (Br) ether O-Alkylation (e.g., Williamson Ether Synthesis) main:port_oh->ether ester O-Acylation (Esterification) main:port_oh->ester suzuki Suzuki Coupling (Ar-B(OH)₂) + Pd Catalyst main:port_br->suzuki sonogashira Sonogashira Coupling (Alkyne) + Pd/Cu Catalysts main:port_br->sonogashira p_ether Aryl Ethers ether->p_ether p_ester Aryl Esters ester->p_ester p_suzuki Biaryl Compounds suzuki->p_suzuki p_sonogashira Aryl-Alkynes sonogashira->p_sonogashira

References

An In-depth Technical Guide to 3-Bromo-5-isopropylphenol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-isopropylphenol, a substituted phenolic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The document details its chemical identity, a robust synthetic protocol for its preparation, in-depth characterization using modern analytical techniques, and a discussion of its current and potential applications in the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Phenols in Medicinal Chemistry

Phenolic scaffolds are privileged structures in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Their ability to participate in hydrogen bonding and aromatic interactions makes them crucial pharmacophoric elements for engaging with biological targets. The strategic functionalization of the phenolic ring with substituents such as halogens and alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 3-Bromo-5-isopropylphenol, with its unique meta-substitution pattern, offers a valuable platform for the development of novel therapeutics. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments, while the isopropyl group can modulate steric interactions and enhance lipophilicity.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties.

IUPAC Name: 3-bromo-5-(propan-2-yl)phenol[1]

Synonyms: 3-Bromo-5-isopropylphenol, 3-bromo-5-isopropyl-phenol[1]

Chemical Structure:

Caption: 2D structure of 3-Bromo-5-isopropylphenol.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1243475-87-7[1]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
XLogP3 3.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis of 3-Bromo-5-isopropylphenol: A Validated Protocol

The synthesis of 3-bromo-5-isopropylphenol can be efficiently achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a variety of functional groups. This approach offers a reliable and scalable route from commercially available starting materials. The key precursor for this synthesis is 3-bromo-5-isopropylaniline.

Retrosynthetic Analysis

The synthetic strategy hinges on the diazotization of 3-bromo-5-isopropylaniline, followed by the hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

Retrosynthesis target 3-Bromo-5-isopropylphenol intermediate 3-Bromo-5-isopropylbenzenediazonium salt target->intermediate Hydrolysis starting_material 3-Bromo-5-isopropylaniline intermediate->starting_material Diazotization (Sandmeyer Reaction)

Caption: Retrosynthetic pathway for 3-Bromo-5-isopropylphenol.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-bromo-5-isopropylphenol.

Materials:

  • 3-Bromo-5-isopropylaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

  • Deionized water

  • Ice

Step-by-Step Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-isopropylaniline (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis (Sandmeyer-type reaction):

    • In a separate beaker, prepare a solution of copper(I) bromide (0.2 eq) in hydrobromic acid (48%).

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with continuous stirring.

    • Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C. Nitrogen gas evolution should be observed.

    • Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

    • To ensure complete hydrolysis, a small amount of concentrated sulfuric acid can be added, and the mixture can be heated to a gentle reflux for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-bromo-5-isopropylphenol.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 3-bromo-5-isopropylphenol. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0s1HAr-H
~6.8s1HAr-H
~6.7s1HAr-H
~5.0s1HAr-OH
~2.8sept1H-CH (CH₃)₂
~1.2d6H-CH(CH₃ )₂

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156C -OH
~151C -CH(CH₃)₂
~123C -Br
~120Ar-C H
~118Ar-C H
~115Ar-C H
~34-C H(CH₃)₂
~24-CH(C H₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3350BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~2960StrongC-H stretch (aliphatic, isopropyl)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1150StrongC-O stretch (phenol)
~550StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization, EI):

  • Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Major Fragmentation Ion: A significant peak at m/z 199/201, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Applications in Drug Discovery and Development

3-Bromo-5-isopropylphenol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize both the hydroxyl and bromo substituents.

Role as a Synthetic Intermediate

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino moieties, enabling the rapid generation of compound libraries for high-throughput screening. The phenolic hydroxyl group can be readily alkylated or acylated to further modify the scaffold.

Incorporation into Bioactive Scaffolds

While specific examples of marketed drugs containing the 3-bromo-5-isopropylphenol moiety are not prevalent, its precursor, 3-isopropylphenol, is a known intermediate in the synthesis of various therapeutic agents, including anesthetics and cholinesterase inhibitors[2]. The introduction of the bromo substituent in 3-bromo-5-isopropylphenol opens up new avenues for lead optimization by providing a vector for the introduction of additional functionalities that can enhance target binding and modulate pharmacokinetic properties. For instance, the bromo- and isopropyl-substituted phenyl ring can be found in scaffolds of molecules designed as inhibitors of various enzymes and receptors.

applications cluster_0 3-Bromo-5-isopropylphenol cluster_1 Synthetic Transformations cluster_2 Potential Therapeutic Areas A Core Scaffold B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Etherification A->D E Enzyme Inhibitors B->E F Receptor Modulators C->F G Antimicrobial Agents D->G

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling information for 3-Bromo-5-isopropylphenol. As a substituted bromophenol, this compound requires careful management in a laboratory setting to mitigate potential risks to personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound in an informed and safe manner.

Compound Profile and Hazard Identification

Physicochemical Properties

Understanding the fundamental physicochemical properties of 3-Bromo-5-isopropylphenol is the first step in a thorough risk assessment. These properties influence its behavior in various laboratory settings and are critical for designing safe handling and storage procedures.

PropertyValueSource
Molecular Formula C₉H₁₁BrOPubChem[1]
Molecular Weight 215.09 g/mol PubChem[1]
IUPAC Name 3-bromo-5-propan-2-ylphenolPubChem[1]
CAS Number 1243475-87-7PubChem[1]
Appearance Not explicitly stated, but likely a solid or liquid at room temperature based on related compounds.Inferred
XLogP3 3.4PubChem[1]

The XLogP3 value of 3.4 indicates a moderate lipophilicity, suggesting that the compound has the potential to be absorbed through the skin. This is a critical consideration for the selection of appropriate personal protective equipment (PPE).

Hazard Classification
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

These classifications are based on the known toxicological effects of the phenol functional group and halogenated aromatic compounds. Phenols, in general, are corrosive and can be rapidly absorbed through the skin, leading to systemic toxicity.[2][3]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before any work with 3-Bromo-5-isopropylphenol commences. The following workflow provides a logical sequence for identifying and controlling hazards.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_implementation Implementation & Review start Identify Hazards (Toxicity, Reactivity, Physical) evaluate Evaluate Risks (Likelihood & Severity) start->evaluate Analyze control Determine Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) evaluate->control Prioritize implement Implement Controls (e.g., Fume Hood, PPE) control->implement monitor Monitor Effectiveness (Air sampling, health surveillance) implement->monitor Verify review Review & Update (Annually or with procedural changes) monitor->review Feedback review->start Re-assess

Figure 1: A systematic workflow for risk assessment and management when handling 3-Bromo-5-isopropylphenol.

Safe Handling and Engineering Controls

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work with 3-Bromo-5-isopropylphenol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any vapors or aerosols that may be generated.

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of fugitive emissions.

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[3][4] All personnel should be trained on their location and proper use.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE should be used in conjunction with, not as a replacement for, engineering controls. The selection of appropriate PPE is critical to prevent skin and eye contact.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[4]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or when splashes are likely, heavier-duty gloves such as neoprene or butyl rubber should be worn.[4] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Footwear Closed-toe ShoesShoes should be made of a non-porous material to prevent absorption in case of a spill.[2]

Experimental Protocol: A Framework for Safe Use

Objective: To perform a nucleophilic aromatic substitution reaction using 3-Bromo-5-isopropylphenol.

Materials:

  • 3-Bromo-5-isopropylphenol

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., K₂CO₃, NaH)

  • Nucleophile

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary glassware and ensure it is clean and dry.

    • Don all required PPE as outlined in the table above.

    • Have spill cleanup materials readily available.

  • Reaction Setup:

    • In the fume hood, carefully weigh the required amount of 3-Bromo-5-isopropylphenol and transfer it to the reaction vessel.

    • Add the anhydrous solvent and begin stirring.

    • Slowly add the base to the reaction mixture. Be aware that this may be an exothermic process.

    • Add the nucleophile to the reaction mixture.

    • Set up the reflux condenser and inert gas supply.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding an appropriate reagent (e.g., water, dilute acid). This should be done cautiously, especially if a reactive base like NaH was used.

    • Perform an extraction to isolate the product.

    • Dry the organic layer over an appropriate drying agent (e.g., MgSO₄, Na₂SO₄).

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

  • Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with 3-Bromo-5-isopropylphenol. A suitable solvent wash followed by a detergent and water rinse is recommended.

    • Wipe down the work area in the fume hood with an appropriate cleaning solution.

Reactivity and Incompatibility

Substituted phenols like 3-Bromo-5-isopropylphenol can undergo hazardous reactions with certain classes of chemicals.

  • Strong Oxidizing Agents: Contact with strong oxidizers (e.g., nitric acid, perchlorates, peroxides) can lead to a violent reaction, potentially causing a fire or explosion. The aromatic ring of phenol is activated and susceptible to oxidation, which can be highly exothermic.[3]

  • Strong Bases: While phenols are acidic and will react with strong bases (e.g., sodium hydroxide, potassium hydroxide) in a neutralization reaction to form the corresponding phenoxide salt, this reaction can be exothermic.[2]

  • Acid Chlorides and Anhydrides: Reactions with acid chlorides and anhydrides can be vigorous and may release hydrogen halides.

Storage and Waste Management

Proper Storage
  • Store 3-Bromo-5-isopropylphenol in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly strong oxidizing agents.[3]

  • Store below eye level to minimize the risk of accidental spills to the face and eyes.[3]

Waste Disposal

All waste containing 3-Bromo-5-isopropylphenol and its byproducts must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, silica gel) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Liquid waste streams containing this compound should be collected in a sealed, properly labeled container for halogenated organic waste.

  • Disposal Procedures: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving 3-Bromo-5-isopropylphenol.

Spill Response

The response to a spill will depend on its size and location.

SpillResponse cluster_spill Spill Response Protocol cluster_actions Response Actions spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL, in fume hood) assess->small_spill Contained large_spill Large Spill (>100 mL or outside hood) assess->large_spill Uncontained cleanup Self-Cleanup: 1. Alert others 2. Don appropriate PPE 3. Absorb with inert material 4. Collect in sealed container 5. Decontaminate area small_spill->cleanup evacuate Evacuate & Isolate: 1. Evacuate immediate area 2. Close doors 3. Alert supervisor 4. Call Emergency Services large_spill->evacuate

Figure 2: Decision-making workflow for responding to a spill of 3-Bromo-5-isopropylphenol.

For small spills within a fume hood, trained laboratory personnel can perform the cleanup. For large spills or any spill outside of a fume hood, the area should be evacuated, and emergency services should be contacted.[3][5]

First Aid Measures

General Advice: Anyone administering first aid should take precautions to avoid exposure.[2]

  • Skin Contact: This is a medical emergency. Due to the rapid absorption of phenols through the skin, immediate and thorough decontamination is critical.[2]

    • Immediately remove all contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2]

    • After the initial water flush, if available, apply a low-molecular-weight polyethylene glycol (PEG 300 or 400) solution to the affected area.[6]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[2]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.[2]

Toxicological and Ecotoxicological Information

Human Toxicology

As previously stated, 3-Bromo-5-isopropylphenol is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. The primary concern with phenolic compounds is their ability to cause severe chemical burns and be absorbed through the skin, leading to systemic toxicity.[2] Symptoms of systemic phenol poisoning can include headache, dizziness, nausea, vomiting, and in severe cases, convulsions, coma, and death.[4]

While no specific LD50 data for 3-Bromo-5-isopropylphenol is available, the oral LD50 for the closely related 4-isopropylphenol in mice is reported as 870 mg/kg.[7] This suggests a moderate to high level of acute oral toxicity.

Ecotoxicity

Halogenated phenols are generally considered to be toxic to aquatic life.[8] They can persist in the environment and have the potential to bioaccumulate. Studies on various bromophenols have shown a range of acute toxicity to aquatic organisms like Daphnia magna, with EC50 values typically in the low mg/L range.[8] For example, the EC50 for 2,4-dibromophenol in Daphnia magna is 2.17 mg/L.[8] Therefore, it is crucial to prevent the release of 3-Bromo-5-isopropylphenol into the environment.

Conclusion

3-Bromo-5-isopropylphenol is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. A thorough understanding of its potential hazards, coupled with the consistent application of robust engineering controls, appropriate personal protective equipment, and safe work practices, is essential for minimizing risk. This guide provides the foundational information for developing laboratory-specific standard operating procedures for the safe use of this compound. Always consult your institution's safety policies and procedures before beginning any new work with hazardous chemicals.

References

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • Li, B., et al. (2025). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Journal of Toxicology, 2025, 3399746. Retrieved from [Link]

  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215–226. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenol. PubChem. Retrieved from [Link]

  • ServiceMaster Restore. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • Yale Environmental Health and Safety. (2022). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). FACT SHEET: PHENOL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplement. Retrieved from [Link]

  • ResearchGate. (2025). Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. Retrieved from [Link]

  • Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2001). Distribution and Fate of Neutral Alkylphenol Ethoxylate Metabolites in a Sewage-Impacted Urban Estuary. Environmental Science & Technology, 35(12), 2428–2435. Retrieved from [Link]

  • Verisk. (2024). Alkylphenol Ethoxylates APEs Primer. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet - Phenol. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Endocrinology, 12, 808823. Retrieved from [Link]

  • ResearchGate. (2025). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Retrieved from [Link]

  • Western Washington University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Mar-Pérez, Y., et al. (2022). Toxicological effect and enzymatic disorder of non-studied emerging contaminants in Artemia salina model. Ecotoxicology and Environmental Safety, 230, 113144. Retrieved from [Link]

  • ResearchGate. (2025). Multitrophic aquatic toxicity of brominated and phosphorus flame retardants. Retrieved from [Link]

  • PubMed. (2025). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Retrieved from [Link]

  • GOV.UK. (2024). Phenol: toxicological overview. Retrieved from [Link]

  • E-Limit. (2024). Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Decontamination Techniques For Mobile Response Equipment Used At Waste Sites (state-of-the-art Survey). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol Acute Exposure Guideline Levels. Retrieved from [Link]

  • FEMA.gov. (2023). 3.1. Equipment Decontamination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-isopropylphenol. PubChem. Retrieved from [Link]

  • brainly.com. (n.d.). [FREE] You need to make 3-bromo-5-isopropyltoluene starting with m-isopropyltoluene. Supply the reagent needed in. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). Disinfection of Healthcare Equipment. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Decontamination technologies for medicinal and aromatic plants: A review. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-Isopropylphenol: A Versatile Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-isopropyltoluene. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application of 3-Bromo-5-isopropylphenol in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 3-Bromo-5-isopropylphenol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. 3-Bromo-5-isopropylphenol emerges as a highly versatile building block, offering a unique combination of structural features that are advantageous for the construction of complex molecular architectures. Its substituted phenol scaffold, featuring a bromine atom and an isopropyl group, provides medicinal chemists with a powerful tool for systematic lead optimization and the exploration of structure-activity relationships (SAR).

The presence of the bromine atom at the meta-position relative to the hydroxyl group makes 3-Bromo-5-isopropylphenol an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in contemporary pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of precision and functional group tolerance. The isopropyl group, on the other hand, can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability of the final drug candidate. Furthermore, the phenolic hydroxyl group serves as a convenient handle for etherification and esterification reactions, allowing for further molecular diversification.

This technical guide provides a comprehensive overview of the applications of 3-Bromo-5-isopropylphenol in pharmaceutical synthesis, detailing key reaction protocols and offering insights into the rationale behind their implementation.

Core Applications & Synthetic Strategies

The utility of 3-Bromo-5-isopropylphenol in pharmaceutical synthesis is primarily centered on its role as a versatile intermediate for the construction of biaryl, aryl-amine, and aryl-ether linkages. These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most widely employed method for the formation of C-C bonds in the pharmaceutical industry.[1] 3-Bromo-5-isopropylphenol is an excellent substrate for this reaction, allowing for the coupling of a diverse array of aryl and heteroaryl boronic acids or esters to the phenol core. This strategy is instrumental in the synthesis of compounds with extended aromatic systems, which are often crucial for potent interactions with biological targets.

Causality of Experimental Choices:

  • Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of catalyst and ligand can significantly impact reaction efficiency and should be optimized for each specific substrate pairing.[2]

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is essential for the activation of the boronic acid partner in the catalytic cycle.[3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reaction components.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura Reactant1 3-Bromo-5-isopropylphenol Catalyst Pd Catalyst, Base Reactant1->Catalyst Reactant2 Ar-B(OH)2 Reactant2->Catalyst Product 3-Aryl-5-isopropylphenol Catalyst->Product

A general Suzuki-Miyaura coupling reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )CAS Number
3-Bromo-5-isopropylphenol215.091243475-87-7
Arylboronic acidSubstrate-dependent-
Tetrakis(triphenylphosphine)palladium(0)1155.5614221-01-3
Potassium Carbonate (K₂CO₃)138.21584-08-7
1,4-Dioxane88.11123-91-1
Water (degassed)18.027732-18-5

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-isopropylphenol (1.0 equiv), the arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-isopropylphenol.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, which are key components of numerous pharmaceuticals.[4] This palladium-catalyzed reaction allows for the coupling of 3-Bromo-5-isopropylphenol with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl scaffolds.

Causality of Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as XPhos or SPhos, are often employed to promote the catalytic cycle.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to ensure a water-free environment, as water can deactivate the catalyst and base.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig Reactant1 3-Bromo-5-isopropylphenol Catalyst Pd Catalyst, Ligand, Base Reactant1->Catalyst Reactant2 R1R2NH Reactant2->Catalyst Product 3-(R1R2N)-5-isopropylphenol Catalyst->Product

A general Buchwald-Hartwig amination reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )CAS Number
3-Bromo-5-isopropylphenol215.091243475-87-7
Amine (primary or secondary)Substrate-dependent-
Palladium(II) Acetate (Pd(OAc)₂)224.503375-31-3
XPhos476.65564483-18-7
Sodium tert-butoxide (NaOtBu)96.10865-48-5
Toluene (anhydrous)92.14108-88-3

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) Acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by 3-Bromo-5-isopropylphenol (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-isopropylphenol derivative.

Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: 3-Bromo-5-isopropylphenol, Coupling Partner, Catalyst, Ligand, Base setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_solvent Degas/Dry Solvent prep_solvent->setup heating Heat and Stir (Monitor by TLC/LC-MS) setup->heating quench Quench Reaction heating->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for cross-coupling reactions.

Conclusion

3-Bromo-5-isopropylphenol stands as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic combination of a reactive bromine handle, a modifiable hydroxyl group, and a lipophilic isopropyl moiety provides a robust platform for the synthesis of a diverse range of complex molecules. The application of well-established and reliable synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enables the efficient construction of key pharmacophores. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic utilization of intermediates like 3-Bromo-5-isopropylphenol will undoubtedly play a crucial role in accelerating the drug discovery and development process.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

Sources

Application Notes and Protocols for 3-Bromo-5-isopropylphenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 3-Bromo-5-isopropylphenol

3-Bromo-5-isopropylphenol is a highly functionalized aromatic building block poised for significant applications in modern organic synthesis. Its unique trifecta of reactive sites—a phenolic hydroxyl group, a strategically positioned bromine atom, and an isopropyl moiety—offers a versatile platform for the construction of complex molecular architectures. The hydroxyl group serves as a handle for derivatization through etherification and esterification, while the aryl bromide is an ideal linchpin for a multitude of palladium-catalyzed cross-coupling reactions. The isopropyl group, in turn, imparts lipophilicity, a crucial parameter in modulating the pharmacokinetic properties of bioactive molecules.

This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-5-isopropylphenol, presenting detailed application notes and validated protocols for its key transformations. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale, empowering researchers to confidently incorporate this valuable building block into their synthetic workflows for drug discovery, agrochemical development, and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1243475-87-7--INVALID-LINK--[1]
Molecular Formula C₉H₁₁BrO--INVALID-LINK--[1]
Molecular Weight 215.09 g/mol --INVALID-LINK--[1]
IUPAC Name 3-bromo-5-propan-2-ylphenol--INVALID-LINK--[1]
Appearance Inquire with supplier-
Storage 2-8°C--INVALID-LINK--[2]

Core Synthetic Transformations and Protocols

The synthetic versatility of 3-Bromo-5-isopropylphenol is best demonstrated through its participation in a range of high-impact organic reactions. The following sections provide detailed protocols for key transformations, grounded in established synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The presence of the aryl bromide renders 3-Bromo-5-isopropylphenol an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, providing access to a diverse array of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle A 3-Bromo-5-isopropylphenol G Oxidative Addition A->G B Arylboronic Acid H Transmetalation B->H C Pd(0) Catalyst C->G D Base (e.g., K₂CO₃) D->H E Solvent (e.g., Toluene/H₂O) J Catalytic Cycle E->J F Biaryl Product G->H Regenerates Pd(0) I Reductive Elimination H->I Regenerates Pd(0) I->C Regenerates Pd(0) I->F

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-Bromo-5-isopropylphenol.

Detailed Protocol: Synthesis of 3-Aryl-5-isopropylphenol

  • Materials:

    • 3-Bromo-5-isopropylphenol (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene (degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-isopropylphenol, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive flow of inert gas, add palladium(II) acetate and triphenylphosphine.

    • Add degassed toluene and water (typically a 4:1 to 10:1 mixture) to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-isopropylphenol.

  • Expertise & Causality: The use of a phosphine ligand like PPh₃ is crucial to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. The biphasic toluene/water solvent system with a base like K₂CO₃ is a common and effective condition for Suzuki couplings.

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This reaction is invaluable for accessing anilines and their derivatives, which are key components of many pharmaceuticals.[3]

Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine by a base to form a palladium-amido complex. Reductive elimination then yields the aryl amine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_cycle Catalytic Cycle A 3-Bromo-5-isopropylphenol H Oxidative Addition A->H B Amine (R₂NH) I Amine Coordination & Deprotonation B->I C Pd Catalyst (e.g., Pd₂(dba)₃) C->H D Ligand (e.g., XPhos) K Catalytic Cycle D->K E Base (e.g., NaOt-Bu) E->I F Solvent (e.g., Toluene) F->K G Aryl Amine Product H->I Regenerates Pd(0) J Reductive Elimination I->J Regenerates Pd(0) J->C Regenerates Pd(0) J->G

Caption: Key steps in the Buchwald-Hartwig amination of 3-Bromo-5-isopropylphenol.

Detailed Protocol: Synthesis of N-Aryl-3-amino-5-isopropylphenol

  • Materials:

    • 3-Bromo-5-isopropylphenol (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.02-0.10 equiv)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube or reaction vial.

    • Add 3-Bromo-5-isopropylphenol and the amine.

    • Add the anhydrous, degassed toluene.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

  • Trustworthiness: The use of bulky, electron-rich phosphine ligands like XPhos is critical for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst deactivation.[4] A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine without competing in side reactions.

The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5] These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[6]

Reaction Principle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the aryl alkyne.[6]

Detailed Protocol: Synthesis of 3-Alkynyl-5-isopropylphenol

  • Materials:

    • 3-Bromo-5-isopropylphenol (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous, degassed solvent (e.g., THF or DMF) if not using the amine as the solvent

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 3-Bromo-5-isopropylphenol, the palladium catalyst, and copper(I) iodide.

    • Add the solvent (if used) and the amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite® to remove the catalyst and salts.

    • Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Authoritative Grounding: The use of a copper(I) co-catalyst is a hallmark of the classical Sonogashira coupling, as it significantly accelerates the reaction by facilitating the deprotonation of the alkyne and the subsequent transmetalation step.[5]

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of 3-Bromo-5-isopropylphenol is a prime site for modification, allowing for the synthesis of a wide range of ethers and esters with tailored properties.

The Williamson ether synthesis is a classic and reliable method for forming ethers by reacting an alkoxide with an alkyl halide.[7][8]

Reaction Principle: The phenolic proton is first removed by a base to generate a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide via an SN2 reaction.[7][8]

Detailed Protocol: Synthesis of 3-Bromo-5-isopropyl-1-(alkoxy)benzene

  • Materials:

    • 3-Bromo-5-isopropylphenol (1.0 equiv)

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of 3-Bromo-5-isopropylphenol in the chosen solvent, add the base portion-wise at room temperature (or at 0 °C if using NaH).

    • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Expertise & Causality: The choice of base and solvent is critical. A strong base like NaH in an aprotic polar solvent like DMF ensures complete deprotonation and a favorable SN2 reaction environment. For less reactive alkyl halides, heating may be necessary.

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol) to form an ester.[9]

Reaction Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester.[9]

Detailed Protocol: Synthesis of 3-Bromo-5-isopropylphenyl ester

  • Materials:

    • 3-Bromo-5-isopropylphenol (1.0 equiv)

    • Carboxylic acid (e.g., acetic acid, benzoic acid) (1.5-3.0 equiv)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (catalytic amount)

    • Toluene or the carboxylic acid as solvent

  • Procedure:

    • Combine 3-Bromo-5-isopropylphenol, the carboxylic acid, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add toluene as the solvent (if the carboxylic acid is not used in excess).

    • Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with toluene, driving the equilibrium towards the product.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography or recrystallization.

  • Trustworthiness: The removal of water using a Dean-Stark trap is a key technique to ensure high yields in Fischer esterification, as it is an equilibrium-controlled process.

Applications in Agrochemical and Functional Material Synthesis

While specific, high-profile examples of 3-Bromo-5-isopropylphenol in commercial agrochemicals or functional materials are not widely documented in readily accessible literature, its structural motifs and reactivity patterns suggest significant potential in these areas.

  • Agrochemicals: Brominated phenols are known intermediates in the synthesis of various pesticides and herbicides.[1] The lipophilic isopropyl group and the reactive sites of 3-Bromo-5-isopropylphenol make it an attractive scaffold for developing new active ingredients with potentially enhanced efficacy and favorable environmental profiles. For instance, the biaryl structures accessible via Suzuki coupling are common in modern fungicides and herbicides. Furthermore, some agrochemical formulations utilize bisphenol derivatives as anti-crystallizing agents, suggesting a potential, albeit different, application for derivatives of 3-Bromo-5-isopropylphenol.[5]

  • Functional Materials: Substituted phenols are foundational building blocks for a variety of functional materials, including polymers and organic electronic materials.[10] The ability to introduce different functionalities onto the 3-Bromo-5-isopropylphenol core through the reactions described above allows for the tuning of properties such as solubility, thermal stability, and electronic characteristics. For example, the aryl alkyne products from Sonogashira coupling could be used in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety and Handling

As a brominated organic compound, 3-Bromo-5-isopropylphenol should be handled with appropriate care in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not universally available, data for structurally similar compounds such as 3-bromophenol and other brominated phenols suggest that it should be considered harmful if swallowed, and may cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-isopropylphenol is a multifaceted building block with significant untapped potential for organic synthesis. The reliable and versatile transformations detailed in these application notes—spanning palladium-catalyzed cross-couplings to classical derivatizations of the phenolic hydroxyl group—provide a robust toolkit for chemists in academia and industry. By leveraging the unique reactivity of this compound, researchers can accelerate the discovery and development of novel pharmaceuticals, advanced agrochemicals, and innovative functional materials.

References

Topic: Detailed Experimental Protocol for the Selective Monobromination of 3-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, field-tested protocol for the electrophilic bromination of 3-isopropylphenol. It is designed for professionals in research and drug development, emphasizing mechanistic understanding, safety, and reproducibility.

Introduction and Significance

Brominated phenols are crucial intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. The bromination of 3-isopropylphenol presents a classic case of electrophilic aromatic substitution on a disubstituted benzene ring, where regioselectivity is a key challenge that must be controlled.

The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the isopropyl group is a weaker activating ortho-, para-director.[1] This protocol is optimized to favor monobromination by controlling reaction conditions, thereby preventing the formation of polybrominated byproducts which can occur readily with highly activated phenolic substrates.[2][3]

Reaction Scheme and Mechanism

The reaction proceeds via electrophilic aromatic substitution. The hydroxyl group strongly activates the aromatic ring, increasing its nucleophilicity. The bromine molecule is polarized by the solvent, creating an electrophilic bromine species (Br⁺) that is attacked by the electron-rich phenol ring.

  • Directing Effects: The hydroxyl group directs substitution to the ortho (2,6) and para (4) positions. The isopropyl group at position 3 directs to its ortho (2,4) and para (6) positions. The combined effect strongly favors substitution at positions 4 and 6, with position 4 often being the major product due to a combination of electronic and steric factors.

G

Materials and Apparatus

Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier Example
3-IsopropylphenolC₉H₁₂O136.19>97%Sigma-Aldrich
BromineBr₂159.81>99.5%Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Fisher Scientific
Sodium ThiosulfateNa₂S₂O₃158.11ACS ReagentVWR
Sodium BicarbonateNaHCO₃84.01ACS ReagentJ.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37Laboratory GradeEMD Millipore
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel (100 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Thermometer or thermocouple

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions and Hazard Summary

This procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.

ChemicalGHS PictogramsKey HazardsHandling Precautions
Bromine GHS05, GHS06, GHS09Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.Handle only in a fume hood. Use a glass syringe or cannula for transfer. Have a sodium thiosulfate solution ready for quenching spills.
3-Isopropylphenol GHS05, GHS07Harmful if swallowed, causes severe skin burns and eye damage.[4][5][6]Avoid contact with skin and eyes. Use a spatula and weighing paper for solids.
Dichloromethane GHS07, GHS08Skin and eye irritant, suspected of causing cancer.Minimize inhalation and skin contact. Ensure fume hood has adequate flow.

Detailed Experimental Protocol

This protocol is designed for a 10 g scale synthesis of monobrominated 3-isopropylphenol.

G A 1. Setup & Dissolution Dissolve 3-isopropylphenol in DCM in a 3-neck flask. Cool to 0°C. B 2. Prepare Bromine Solution Dilute liquid Br₂ with DCM in a dropping funnel. C 3. Slow Addition Add Br₂ solution dropwise to the flask over 60-90 min at 0°C. B->C Critical Step: Maintain low temperature D 4. Reaction & Monitoring Stir for 2-3 hours after addition. Monitor progress via TLC. C->D E 5. Quenching Slowly add sat. Na₂S₂O₃ solution to neutralize unreacted Br₂. D->E F 6. Work-up Wash with NaHCO₃ and brine. Dry organic layer with MgSO₄. E->F G 7. Purification Concentrate via rotary evaporation. Purify crude product by column chromatography. F->G H 8. Characterization Analyze purified fractions by ¹H NMR, ¹³C NMR, and MS. G->H

Step 1: Reaction Setup and Dissolution
  • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, on a magnetic stirrer situated within an ice-water bath.

  • Fit the central neck with a thermometer. Fit one side neck with a pressure-equalizing dropping funnel and the other with a reflux condenser topped with a drying tube.

  • Add 3-isopropylphenol (10.0 g, 73.4 mmol) to the flask.

  • Add anhydrous dichloromethane (100 mL) to dissolve the phenol.

  • Begin stirring and allow the solution to cool to 0-5 °C.

Step 2: Preparation of Bromine Solution
  • IN A FUME HOOD: Carefully measure liquid bromine (11.7 g, 3.76 mL, 73.4 mmol, 1.0 equivalent) using a glass syringe.

  • Add the bromine to the dropping funnel, which already contains 25 mL of anhydrous dichloromethane. Swirl gently to mix. This dilution helps control the reaction rate.

Step 3: Controlled Addition of Bromine
  • Once the phenol solution is at 0 °C, begin adding the bromine solution from the dropping funnel dropwise.

  • Maintain a slow addition rate to keep the internal temperature of the reaction below 10 °C. The solution will turn from colorless to a persistent reddish-orange. The addition should take approximately 60-90 minutes.

  • During the addition, hydrogen bromide (HBr) gas will be evolved. Ensure the reaction is well-ventilated within the fume hood.

Step 4: Reaction Monitoring
  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction's progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

Step 5: Quenching the Reaction
  • Once the reaction is complete, slowly add saturated sodium thiosulfate solution (Na₂S₂O₃) dropwise to the flask while stirring vigorously. Continue adding until the reddish-orange color of excess bromine disappears and the solution becomes pale yellow or colorless. This step neutralizes unreacted bromine.

Step 6: Aqueous Work-up
  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the HBr formed. (CAUTION: CO₂ evolution, vent frequently).

    • Water (1 x 50 mL).

    • Brine (saturated NaCl solution) (1 x 50 mL) to aid in phase separation.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-brown oil.

Step 7: Purification
  • Purify the crude product via flash column chromatography on silica gel.

  • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexanes), is typically effective for separating the isomeric products from any remaining starting material or dibrominated species.

  • Collect fractions and analyze them by TLC to identify and combine the fractions containing the desired products.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified brominated phenols.

Characterization and Expected Results

  • Yield: A typical yield for this reaction ranges from 70-85% for the combined monobrominated isomers.

  • Physical Appearance: Purified products are typically off-white solids or pale yellow oils.

  • Spectroscopic Data: The identity and regiochemistry of the products must be confirmed by spectroscopic analysis.

    • ¹H NMR: The aromatic region will show distinct splitting patterns for the different isomers. The disappearance of a proton signal in the aromatic region and the appearance of new patterns confirms substitution.

    • ¹³C NMR: The number of signals in the aromatic region and the large downfield shift of the carbon atom bonded to bromine are indicative of the product structure.

    • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Discussion and Troubleshooting

  • Over-bromination: The most common side reaction is the formation of dibromo- or tribromophenols. This is minimized by using a 1:1 stoichiometry of reactants, maintaining a low temperature, and adding the bromine slowly and in a diluted form.[7]

  • Reaction Rate: If the reaction is sluggish, allow it to warm slowly to room temperature after the bromine addition is complete. Do not apply external heat, as this will promote polysubstitution.

  • Alternative Reagents: For substrates that are particularly sensitive or where higher regioselectivity is required, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a milder alternative that can provide better control.[8] Other specialized reagents include tetraalkylammonium tribromides or systems like PIDA-AlBr₃, which offer unique reactivity profiles.[8][9]

References

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube. [Link]

  • Dietzler, A. J., & Stroh, R. (1970). Process for brominating phenols. U.S. Patent No. 3,546,302. Washington, DC: U.S.
  • Ramírez-García, G., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16838-16846. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-isopropylphenol. PubChem Compound Database. [Link]

  • The Good Scents Company. (n.d.). 3-isopropyl phenol. [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 18645-18655. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • Clark, J. (n.d.). Ring reactions of phenol. Chemguide. [Link]

Sources

Application Notes and Protocols for the Characterization of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of 3-Bromo-5-isopropylphenol, a key intermediate in various synthetic pathways. Recognizing the critical need for robust and reliable analytical methodologies in research and drug development, this document eschews a rigid template in favor of a logically structured approach tailored to the specific attributes of this halogenated phenol. The protocols and insights presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring scientific integrity. This guide will delve into chromatographic and spectroscopic techniques, offering not just procedural steps, but also the underlying scientific rationale for methodological choices.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-Bromo-5-isopropylphenol is fundamental to the development of appropriate analytical methods and safe handling procedures.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropylphenol

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
IUPAC Name 3-bromo-5-propan-2-ylphenol[1]
CAS Number 1243475-87-7
Predicted XLogP3 3.4[1]
Storage 2-8 °C

Safety and Handling: While a specific safety data sheet (SDS) for 3-Bromo-5-isopropylphenol is not readily available, data from analogous compounds like 3-bromophenol suggest that it should be handled with care. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating 3-Bromo-5-isopropylphenol from impurities and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols.[4] It offers high resolution and definitive identification based on mass spectra.

Rationale for Derivatization: Direct analysis of phenols by GC can sometimes lead to poor peak shape (tailing) due to the polar hydroxyl group interacting with the stationary phase. Derivatization to a less polar ether or ester can significantly improve chromatographic performance.[5][6] Acetylation is a common and effective derivatization method for bromophenols.[5]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation (Derivatization with Acetic Anhydride):

    • Dissolve 1-5 mg of the 3-Bromo-5-isopropylphenol sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of pyridine and 150 µL of acetic anhydride.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding 1 mL of deionized water and vortexing.

    • Separate the organic layer and wash it with 1 mL of 5% HCl solution, followed by 1 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution of 3-bromo-5-isopropylphenyl acetate is ready for GC-MS analysis.

  • Instrumentation and Conditions:

    Table 2: GC-MS Parameters for the Analysis of Derivatized 3-Bromo-5-isopropylphenol

    ParameterCondition
    GC System Agilent 8890 GC or equivalent
    Column TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
    Injector Splitless, 250°C
    Oven Program 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
    Carrier Gas Helium, constant flow at 1.2 mL/min
    MS System LECO Pegasus HRT+ or equivalent
    Ionization Mode Electron Ionization (EI) at 70 eV
    Ion Source Temp. 230°C
    Mass Range m/z 40-450

Expected Results: The derivatized 3-Bromo-5-isopropylphenol (3-bromo-5-isopropylphenyl acetate) will have a longer retention time than the underivatized phenol. The mass spectrum will show a molecular ion peak corresponding to the acetylated product (m/z = 256/258, due to bromine isotopes) and characteristic fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 3-Bromo-5-isopropylphenol Sample Solvent Dissolve in Dichloromethane Sample->Solvent Reagents Add Pyridine & Acetic Anhydride Solvent->Reagents Heat Heat at 60-70°C Reagents->Heat Quench Quench with Water Heat->Quench Extract Extract Organic Layer Quench->Extract Dry Dry over Na2SO4 Extract->Dry Derivatized_Sample Derivatized Sample for GC-MS Dry->Derivatized_Sample Injection Inject into GC-MS Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis (Retention Time, Mass Spectrum) Detection->Data

Caption: Workflow for the GC-MS analysis of 3-Bromo-5-isopropylphenol with derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds.[7] A reversed-phase method is generally effective for separating phenolic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the 3-Bromo-5-isopropylphenol sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    Table 3: HPLC Parameters for the Analysis of 3-Bromo-5-isopropylphenol

    ParameterCondition
    HPLC System Waters Alliance e2695 or equivalent
    Detector Photodiode Array (PDA) Detector
    Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
    Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Volume 10 µL
    Detection 275 nm (predicted λmax)

Rationale for Method Parameters: A C18 column is a good starting point for the separation of moderately non-polar compounds like 3-Bromo-5-isopropylphenol. The mobile phase composition can be adjusted to optimize the retention and resolution of the main peak from any impurities. The addition of formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.

HPLC_Workflow Start Start: Purity Analysis Needed Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Analyze Analyze Chromatogram (Peak Area, Retention Time) Detect->Analyze Result Determine Purity Analyze->Result

Caption: General workflow for HPLC purity analysis of 3-Bromo-5-isopropylphenol.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of 3-Bromo-5-isopropylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ ~7.0-7.2 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex splitting.

  • δ ~5.0 ppm (s, 1H): Phenolic hydroxyl proton (this peak may be broad and its chemical shift can be concentration-dependent).

  • δ ~2.9 ppm (septet, 1H): Methine proton of the isopropyl group.

  • δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ ~155 ppm: Aromatic carbon attached to the hydroxyl group.

  • δ ~140-150 ppm: Aromatic carbon attached to the isopropyl group.

  • δ ~120-130 ppm: Aromatic carbons.

  • δ ~122 ppm: Aromatic carbon attached to the bromine atom.

  • δ ~34 ppm: Methine carbon of the isopropyl group.

  • δ ~24 ppm: Methyl carbons of the isopropyl group.

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.[8][9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands for 3-Bromo-5-isopropylphenol

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic C-H
~2960-2870C-H stretchAliphatic C-H (isopropyl)
~1600, ~1470C=C stretchAromatic ring
~1200C-O stretchPhenol
~850-750C-H bendAromatic (substitution pattern dependent)
~600-500C-Br stretchAryl bromide

The IR spectrum of the closely related 3-bromophenol can be used as a reference.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization):

  • m/z 214/216 (M⁺): Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.

  • m/z 199/201: Loss of a methyl group (-CH₃) from the isopropyl group.

  • m/z 135: Loss of the bromine radical (-Br).

  • m/z 94: This fragment is characteristic of phenols.[14]

The fragmentation of phenols often involves complex rearrangements.[15][16][17][18] The presence of the bromine isotopes provides a clear marker for bromine-containing fragments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Spectrum: Phenol exhibits a primary absorption band around 270-280 nm in a non-polar solvent.[19] The presence of alkyl and bromo substituents on the benzene ring is expected to cause a slight bathochromic (red) shift. Therefore, the λmax for 3-Bromo-5-isopropylphenol in a solvent like hexane or ethanol is predicted to be in the range of 275-285 nm .[20][21][22][23]

Conclusion

The analytical characterization of 3-Bromo-5-isopropylphenol requires a multi-technique approach to ensure unambiguous identification, purity assessment, and quantification. This guide provides a comprehensive set of protocols and theoretical considerations for the application of GC-MS, HPLC, NMR, IR, and UV-Vis spectroscopy. The experimental parameters and expected outcomes detailed herein are based on established analytical principles and data from structurally related compounds, offering a solid foundation for researchers and drug development professionals. It is imperative to validate these methods for specific applications to ensure they meet the required standards of accuracy, precision, and robustness.

References

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Q., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Talanta, 274, 126015. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-5-isopropylphenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropyltoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2021). Exercise 16.10 - Predict Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • YouTube. (2018). 16.3 UV Vis Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Practice Questions. Retrieved from [Link]

Sources

Application Note: Safe Handling and Storage Protocols for 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This application note provides a detailed guide to the safe handling, storage, and emergency procedures for 3-Bromo-5-isopropylphenol (CAS No. 1243475-87-7). Given the limited specific toxicological data for this compound, these protocols are grounded in the well-documented hazards of the parent compound, phenol, and the broader class of brominated phenols.[1][2] The procedures outlined are designed for researchers, chemists, and laboratory personnel in drug development and scientific research settings. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

The core principle of this guide is proactive risk mitigation. We will detail the necessary engineering controls, personal protective equipment (PPE), and standard operating procedures, explaining the scientific rationale behind each recommendation to foster a deep understanding of safety causality.

Hazard Identification and Toxicological Profile

3-Bromo-5-isopropylphenol belongs to the class of halogenated phenols. While a comprehensive Safety Data Sheet (SDS) is not widely available for this specific molecule, its structure dictates that it should be handled with the same level of caution as phenol, which is known to be acutely toxic and corrosive.[3] Phenol and its derivatives can be rapidly absorbed through the skin, often with an initial anesthetic effect that can delay the perception of a chemical burn.[4] Systemic absorption can lead to severe effects on the central nervous system, liver, and kidneys.[5]

Brominated phenols, as a class, are recognized for their potential environmental persistence and toxicological effects, which can include cytotoxicity and endocrine disruption.[6][7] The toxicity often increases with the degree of bromine substitution.[2] Therefore, 3-Bromo-5-isopropylphenol must be treated as a hazardous substance with potential for severe skin damage and systemic toxicity.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropylphenol

Property Value Source
CAS Number 1243475-87-7 [8]
Molecular Formula C₉H₁₁BrO [9]
Molecular Weight 215.09 g/mol [9]
IUPAC Name 3-bromo-5-propan-2-ylphenol [9]
Appearance Assumed to be a solid or liquid at room temperature. N/A

| Storage Temperature | 2-8°C recommended |[10] |

Table 2: Presumed Hazard Classification based on Phenol Analogy

Hazard Class GHS Category Statement
Acute Toxicity, Oral Category 3 Toxic if swallowed
Acute Toxicity, Dermal Category 3 Toxic in contact with skin
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage[3]
Serious Eye Damage Category 1 Causes serious eye damage[3]
Germ Cell Mutagenicity Category 2 Suspected of causing genetic defects
Specific Target Organ Toxicity Category 2 May cause damage to organs (kidneys, liver, CNS) through prolonged or repeated exposure[5]

| Aquatic Hazard | Acute 2 | Toxic to aquatic life[6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and followed by appropriate PPE, is mandatory.

Engineering Controls
  • Primary Control - Chemical Fume Hood: All handling of 3-Bromo-5-isopropylphenol, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[5][11]

    • Rationale: A fume hood is essential to contain and exhaust vapors or potential dust, preventing inhalation exposure, which can cause severe irritation to the respiratory tract.[4][5] The sash also provides a critical physical barrier against splashes.[12]

  • Safety Stations: An ANSI-approved emergency eyewash station and safety shower must be immediately accessible within a 10-second travel time from the work area.[5][12] All personnel must be trained on their location and operation before beginning work.

Personal Protective Equipment (PPE)

The selection of PPE is critical due to the high dermal toxicity of phenolic compounds. Standard laboratory PPE is insufficient.

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Scientific Justification & Best Practices
Eye and Face Chemical splash goggles and a full-face shield.[1][5] A face shield worn over goggles is required whenever there is a splash potential (e.g., transferring solutions). Phenol can cause severe, permanent eye damage.[4]
Hand Double Gloving: - Inner: Nitrile exam glove.- Outer: Heavy-duty Butyl Rubber or Neoprene gloves.[5] Rationale: Phenol and related compounds can readily penetrate standard nitrile or latex gloves.[1] A double-gloving system with a chemically resistant outer layer (butyl rubber, neoprene) provides necessary protection for all but incidental contact. Gloves must be changed immediately upon contamination.[5]
Body A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron (butyl rubber or neoprene) must be worn over the lab coat.[5][12] Rationale: This combination protects against splashes to the torso. Phenol can soak through standard lab coats and penetrate leather shoes, necessitating comprehensive body protection.[4]

| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Rationale: Protects feet from spills. Leather shoes are not recommended as they can absorb and hold the chemical against the skin.[4] |

Standard Operating Procedures (SOPs)

Workflow for Safe Handling of 3-Bromo-5-isopropylphenol

G cluster_prep Preparation & Control cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure a Verify Fume Hood Certification b Confirm Location of Eyewash/Shower/Spill Kit a->b c Don Full PPE (Table 3) b->c d Receive & Inspect Container c->d e Weigh Solid or Aliquot Liquid d->e f Prepare Solution e->f g Perform Experiment f->g h Decontaminate Glassware & Work Surfaces g->h g->h i Segregate & Label Halogenated Waste h->i j Remove Outer Gloves (in hood) i->j k Remove Remaining PPE & Wash Hands j->k G start Spill Occurs decision_size Is the spill >50 mL or outside a fume hood? start->decision_size large_spill_1 Alert everyone in the area. Evacuate the lab. decision_size->large_spill_1 Yes small_spill_1 Alert others in the immediate area. decision_size->small_spill_1 No large_spill_2 Close lab doors and prevent entry. large_spill_1->large_spill_2 large_spill_3 Call EHS / Emergency Response (911). large_spill_2->large_spill_3 large_spill_4 Remain nearby at a safe distance to provide information. large_spill_3->large_spill_4 small_spill_2 Ensure full PPE is worn (butyl rubber gloves, etc.). small_spill_1->small_spill_2 small_spill_3 Contain the spill with absorbent material (vermiculite, pads). small_spill_2->small_spill_3 small_spill_4 Carefully collect residue into a sealed hazardous waste container. small_spill_3->small_spill_4 small_spill_5 Decontaminate the spill area with soap and water. small_spill_4->small_spill_5

Caption: Decision workflow for responding to a chemical spill.

  • Small Spill (inside a fume hood, <50 mL):

    • Alert personnel in the immediate area. [5] 2. Wearing the appropriate PPE (Table 3), confine the spill using an absorbent material like vermiculite or chemical absorbent pads. [5][13] 3. Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place it into a sealed, labeled container for halogenated hazardous waste. [13] 4. Clean the spill area thoroughly with soap and water. [5]

  • Large Spill (>50 mL or any spill outside a fume hood):

    • Immediately alert everyone in the laboratory and evacuate the area. [13] 2. If safe to do so, close the doors to the laboratory to contain vapors.

    • Call your institution's emergency response office (EHS) and/or 911. [13] 4. Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team. [14]

Fire Response
  • Fires involving phenol can be extinguished using ABC dry powder or carbon dioxide extinguishers. [5]* For any fire that cannot be immediately extinguished, evacuate the area and activate the fire alarm.

Conclusion

3-Bromo-5-isopropylphenol poses significant health risks analogous to those of phenol, including high acute toxicity, dermal corrosivity, and rapid skin absorption. Safe handling is achievable but requires strict adherence to protocols, consistent use of specified engineering controls, and wearing appropriate PPE. A thorough understanding of the rationale behind these safety measures and diligent preparation for emergency scenarios are the cornerstones of responsible laboratory practice when working with this and other hazardous phenolic compounds.

References

  • Standard Operating Procedure - Yale EHS. (June 2022). Yale Environmental Health & Safety. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol - OHS Information Sheet. Monash University Health Safety & Wellbeing. [Link]

  • Phenol. Princeton University Environmental Health & Safety. [Link]

  • Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (2022). National Institutes of Health. [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025). ACTenviro. [Link]

  • Phenol Fact Sheet. University of California, Berkeley, Environment, Health & Safety. [Link]

  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2022). PubMed. [Link]

  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2025). ResearchGate. [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. [Link]

  • 3-Bromo-5-isopropylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • How can I dispose phenol?. (2015). ResearchGate. [Link]

  • Phenol SOP. Texas Woman's University. [Link]

  • SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]

  • Phenol disposal. (2008). Podiatry Arena. [Link]

  • Halogenated Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

Application Note: 3-Bromo-5-isopropylphenol as a Versatile Trifunctional Building Block for the Synthesis of Novel Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The demand for novel molecular scaffolds with three-dimensional complexity is a driving force in modern drug discovery and materials science.[1][2] Phenolic compounds, in particular, are recurring and significant motifs in a vast number of approved small-molecule pharmaceuticals.[3] This application note details the strategic utility of 3-Bromo-5-isopropylphenol, a commercially available building block, for the synthesis of diverse and novel molecular scaffolds. We provide an overview of its reactivity profile and present detailed, field-proven protocols for key chemical transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis. These protocols are designed to be robust and adaptable, enabling researchers to leverage this versatile starting material for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of 3-Bromo-5-isopropylphenol

Phenolic compounds are well-established as "privileged structures" in medicinal chemistry, exhibiting a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] Their prevalence underscores their importance in establishing key interactions with biological targets. 3-Bromo-5-isopropylphenol emerges as a particularly valuable starting material due to its trifunctional nature, presenting three distinct and orthogonally addressable reactive sites:

  • The Phenolic Hydroxyl Group: A versatile handle for etherification, esterification, and other nucleophilic transformations.

  • The Bromo Substituent: An ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • The Aromatic Ring: Susceptible to further electrophilic aromatic substitution, although the existing substituents guide the regioselectivity.

This unique combination allows for a modular and divergent approach to scaffold synthesis, where each reactive site can be addressed sequentially to build molecular complexity. The isopropyl group provides steric bulk and lipophilicity, properties that can be crucial for modulating pharmacokinetic and pharmacodynamic profiles of derivative compounds.

Physicochemical Properties and Reactivity Profile

A clear understanding of the substrate's properties is fundamental to successful reaction design.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropylphenol

PropertyValueSource
CAS Number 1243475-87-7[7][8][9]
Molecular Formula C₉H₁₁BrO[10]
Molecular Weight 215.09 g/mol [10]
Appearance Off-white to light yellow solidSupplier Data
SMILES CC(C)c1cc(O)cc(Br)c1[8]
InChIKey SGAOHCAASRMQOF-UHFFFAOYSA-N[10]

The reactivity of 3-Bromo-5-isopropylphenol can be strategically controlled by the choice of reagents and reaction conditions, as illustrated in the diagram below.

G cluster_main 3-Bromo-5-isopropylphenol cluster_reactions Key Transformations main 3-Bromo-5-isopropylphenol suzuki Suzuki-Miyaura (C-C Coupling) main->suzuki Ar-Br buchwald Buchwald-Hartwig (C-N Coupling) main->buchwald Ar-Br ether Williamson Ether Synthesis (C-O Coupling) main->ether Ar-OH img

Figure 1: Reactivity map of 3-Bromo-5-isopropylphenol highlighting the three primary sites for synthetic modification.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of 3-Bromo-5-isopropylphenol.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl scaffolds.[11][12] It involves the palladium-catalyzed coupling of an organoboron species with an organic halide.[13]

Rationale: This protocol utilizes a standard palladium catalyst with a phosphine ligand. The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[14] Dimethoxyethane (DME) and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

G cluster_reagents Reaction Conditions start plus1 + start->plus1 boronic R-B(OH)₂ product boronic->product catalyst Pd(dppf)Cl₂ (cat.) plus1->boronic plus2 + base K₂CO₃ solvent DME / H₂O, 80 °C

Figure 2: General scheme for the Suzuki-Miyaura coupling of 3-Bromo-5-isopropylphenol.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-isopropylphenol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water via syringe. The typical concentration is 0.1 M with respect to the starting phenol.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[15][16] This reaction couples an aryl halide with a primary or secondary amine.[17][18]

Rationale: This protocol employs a palladium(0) precatalyst and a sterically hindered biarylphosphine ligand (e.g., XPhos).[19] The bulky ligand facilitates the crucial reductive elimination step, while a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17] Toluene is a standard anhydrous solvent for this transformation.

G cluster_reagents Reaction Conditions start plus1 + start->plus1 amine R¹R²NH product amine->product catalyst Pd₂(dba)₃ (cat.) plus1->amine ligand XPhos (cat.) base NaOᵗBu solvent Toluene, 100 °C

Figure 3: General scheme for the Buchwald-Hartwig amination of 3-Bromo-5-isopropylphenol.

Experimental Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq.), the phosphine ligand (e.g., XPhos, 0.03 eq.), and sodium tert-butoxide (NaOᵗBu, 1.4 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 3-Bromo-5-isopropylphenol (1.0 eq.), followed by anhydrous, degassed toluene.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and reliable method for forming ethers by reacting an alkoxide with an organic halide.[20] This protocol targets the phenolic hydroxyl group.

Rationale: The phenol must first be deprotonated to form the more nucleophilic phenoxide. A moderately strong base like potassium carbonate is sufficient for this purpose. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation (K⁺) without solvating the nucleophile (the phenoxide), thus enhancing its reactivity.

G cluster_reagents Reaction Conditions start plus1 + start->plus1 halide R-X (X = Cl, Br, I) product halide->product base K₂CO₃ plus1->halide solvent DMF, 60 °C

Figure 4: General scheme for the Williamson ether synthesis using 3-Bromo-5-isopropylphenol.

Experimental Protocol:

  • Reagent Addition: In a round-bottom flask, dissolve 3-Bromo-5-isopropylphenol (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude ether by column chromatography.

Application Showcase: A Divergent Synthesis Workflow

The true power of 3-Bromo-5-isopropylphenol lies in the sequential application of these core reactions to rapidly build diverse libraries of compounds from a single starting material.

G cluster_path1 Pathway 1: C-C then C-O cluster_path2 Pathway 2: C-N then C-C start 3-Bromo-5-isopropylphenol p1_step1 Protocol 1: Suzuki-Miyaura (e.g., with PhB(OH)₂) start->p1_step1 p2_step1 Protocol 2: Buchwald-Hartwig (e.g., with Morpholine) start->p2_step1 p1_step2 Protocol 3: Williamson Ether (e.g., with BnBr) p1_step1->p1_step2 p1_prod Di-substituted Scaffold A (Biaryl Ether) p1_step2->p1_prod p2_step2 Protocol 1: Suzuki-Miyaura (e.g., with Pyridine-4-boronic acid) p2_step1->p2_step2 p2_prod Di-substituted Scaffold B (Aryl-Aryl Amine) p2_step2->p2_prod

Figure 5: Divergent workflow for creating novel scaffolds from a common intermediate.

This workflow illustrates how two distinct molecular scaffolds can be generated. In Pathway 1, a C-C bond is formed first, followed by etherification of the hydroxyl group. In Pathway 2, a C-N bond is installed, and the resulting intermediate is subjected to a second cross-coupling reaction, demonstrating the potential for creating complex, heteroaromatic structures.

Safety and Handling

3-Bromo-5-isopropylphenol is an irritant.[9] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

3-Bromo-5-isopropylphenol is a cost-effective and highly versatile building block for the synthesis of novel molecular scaffolds. Its trifunctional nature allows for the selective and sequential application of robust, high-yielding reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis. The protocols provided herein serve as a reliable foundation for researchers in drug discovery and chemical biology to access a wide range of diverse and complex molecular architectures, facilitating the exploration of new chemical space.

References

  • Choudhary, A., et al. (2021). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biomedicine & Pharmacotherapy, 141, 111822. [Link]

  • Kumar, S., & Pandey, A. K. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 058–067. [Link]

  • Derry, S., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7035–7066. [Link]

  • Akanbong, E. A., et al. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. International Journal of Veterinary and Animal Research, 4(2), 1-13. [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Salehi, B., et al. (2019). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 24(24), 4585. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Pace, V., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(6), 7058-7069. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658-7707. [Link]

  • Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(42), 12894-12898. [Link]

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: This guide provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling reactions of 3-bromo-5-isopropylphenol, a key building block in the synthesis of complex organic molecules. We delve into the mechanistic intricacies and practical execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with an emphasis on the rationale behind the choice of catalysts, ligands, bases, and reaction conditions, ensuring scientific integrity and reproducibility for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of 3-Bromo-5-isopropylphenol

3-Bromo-5-isopropylphenol is a versatile aromatic substrate featuring a unique substitution pattern that makes it a valuable starting material in medicinal chemistry and materials science. The presence of three distinct functional handles—a phenolic hydroxyl group, a bromine atom amenable to cross-coupling, and a sterically influential isopropyl group—allows for sequential and regioselective functionalization.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] For a substrate like 3-bromo-5-isopropylphenol, these reactions open a gateway to a diverse array of derivatives, including substituted biphenyls, anilines, and alkynyl phenols. However, the presence of the acidic phenol group necessitates careful selection of reaction conditions, particularly the base, to avoid side reactions and catalyst deactivation. This guide provides field-proven protocols and explains the causality behind the experimental choices to navigate these challenges.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[3] The reaction couples an organoboron species (like a boronic acid) with an organic halide.[4]

Mechanistic Overview & Rationale

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of base is critical; it must be strong enough to facilitate the transmetalation step by forming a more nucleophilic boronate complex, but not so strong as to deprotonate the phenol non-productively or cause catalyst degradation.[5] Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[6] Bulky, electron-rich phosphine ligands are often preferred for aryl bromides to promote oxidative addition and reductive elimination.[6]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)Br(L)₂ Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)R(L)₂ ArPdBr->ArPdR Transmetalation ArPdR:e->Pd0:w Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArBr Ar-Br (3-Bromo-5-isopropylphenol) ArBr->ArPdBr Boronic R-B(OH)₂ Boronic->ArPdBr Base (e.g., K₂CO₃) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-isopropylphenol

This protocol describes the coupling of 3-bromo-5-isopropylphenol with a generic arylboronic acid.

Materials:

  • 3-Bromo-5-isopropylphenol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-isopropylphenol, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the dioxane solvent to form the active catalyst complex.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and degassed water.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Parameters
ParameterRecommended ConditionRationale / Comment
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common, reliable palladium precursors.
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands accelerate the reaction and improve yields for aryl bromides.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a good choice as it is effective but generally compatible with the phenol group.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common and effective for the Suzuki reaction.[6]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[7][8] This transformation has largely replaced harsher classical methods.[7]

Mechanistic Overview & Rationale

The mechanism is analogous to other cross-coupling reactions, proceeding via oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The choice of base is paramount; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[10] The steric and electronic properties of the phosphine ligand are crucial for preventing side reactions like β-hydride elimination and for promoting the final C-N bond-forming step.[11]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)Br(L)₂ Pd0->ArPdBr Oxidative Addition ArPdAmido [Ar-Pd(II)(NR₁R₂)(L)] ArPdBr->ArPdAmido Amine Coordination & Deprotonation ArPdAmido:e->Pd0:w Reductive Elimination Product Ar-NR₁R₂ (Coupled Amine) ArPdAmido->Product ArBr Ar-Br (3-Bromo-5-isopropylphenol) ArBr->ArPdBr Amine HNR₁R₂ Amine->ArPdBr Base (e.g., NaOt-Bu) caption Buchwald-Hartwig Amination Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-isopropylphenol

This protocol outlines a general procedure for coupling 3-bromo-5-isopropylphenol with a primary or secondary amine.

Materials:

  • 3-Bromo-5-isopropylphenol (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Caution: NaOt-Bu is a strong base and is moisture-sensitive. Handle all reagents under an inert atmosphere in a glovebox or using Schlenk techniques.

  • To a dry Schlenk flask, add NaOt-Bu.

  • Add the palladium precursor [Pd₂(dba)₃] and the ligand (BINAP).

  • Add 3-bromo-5-isopropylphenol and the amine, followed by anhydrous toluene.

  • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Parameters
ParameterRecommended ConditionRationale / Comment
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, avoiding an in-situ reduction step.
Ligand BINAP, Xantphos, JosiphosBidentate phosphine ligands are highly effective.[7] Sterically hindered ligands can also be used.[7]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is essential for efficiency.[10] The acidity of the phenol may require a stronger base or protection.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching the strong base.
Temperature 90 - 110 °CHigher temperatures are generally needed to overcome the activation barrier for C-N reductive elimination.

Sonogashira Coupling: Synthesis of Alkynyl Phenols

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is unique in its use of a dual catalytic system, typically involving both palladium and a copper(I) co-catalyst.[13]

Mechanistic Overview & Rationale

The reaction proceeds through two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper-acetylide species. The copper cycle facilitates the formation of this key copper-acetylide intermediate.[12] An amine base is used both to deprotonate the terminal alkyne and as a solvent.[14] Copper-free versions of the Sonogashira reaction have been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne, which is a common side reaction.[14][15]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)Br(L)₂ Pd0->ArPdBr Oxidative Addition ArPdC_CR Ar-Pd(II)(C≡CR)(L)₂ ArPdBr->ArPdC_CR Transmetalation ArPdC_CR:e->Pd0:w Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product CuX Cu(I)X CuC_CR Cu(I)-C≡CR CuX->CuC_CR Base, H-C≡CR CuC_CR->ArPdBr CuC_CR->CuX To Pd Cycle ArBr Ar-Br ArBr->ArPdBr Alkyne H-C≡CR Alkyne->CuX caption Sonogashira Coupling Catalytic Cycles

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 3-Bromo-5-isopropylphenol

This protocol provides a general method for the copper-catalyzed Sonogashira coupling.

Materials:

  • 3-Bromo-5-isopropylphenol (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous THF (co-solvent, optional)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-isopropylphenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon or Nitrogen.

  • Add anhydrous THF (if used), followed by the amine base (TEA or DIPA).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be complete in 1-4 hours. Monitor by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Summary: Sonogashira Parameters
ParameterRecommended ConditionRationale / Comment
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pre-formed, air-stable catalysts are convenient for this reaction.
Cu Co-catalyst CuIThe most common and effective copper source for generating the copper acetylide.[12]
Base TEA, DIPA, PiperidineActs as both a base to deprotonate the alkyne and often as the solvent.[12]
Solvent Amine base, THF, DMFTHF is often used as a co-solvent to ensure homogeneity.
Temperature 25 - 60 °CThe reaction is typically run under mild conditions, which helps to minimize side reactions.[13]

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved December 12, 2025, from [Link]

  • Buchwald–Hartwig amination. (2024, November 26). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry. Retrieved December 12, 2025, from [Link]

  • St. Amant, A. H., Frazier, C. P., Newmeyer, B., & Read de Alaniz, J. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry, 14(10), 2904-2907. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

  • Heck reaction. (2024, October 29). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Sonogashira reaction. (2024, November 26). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • Efficient synthesis of anilines. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • Chen, C., et al. (2021). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Chemical Communications, 57(80), 10351-10354. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S5), 9884-9892. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved December 12, 2025, from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • St. Amant, A. H., Frazier, C. P., Newmeyer, B., & Read de Alaniz, J. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship, University of California. Retrieved from [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). University of California, Santa Barbara. Retrieved December 12, 2025, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved December 12, 2025, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • Funk, C. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups [Master's thesis, UiT The Arctic University of Norway]. Munin. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved December 12, 2025, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • A process for preparing biphenyl compounds. (n.d.). Google Patents.
  • Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). Brandeis University. Retrieved December 12, 2025, from [Link]

  • 3-Bromo-5-isopropylphenol. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

  • Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • 3-Bromo-5-phenylphenol. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. Here, we combine established protocols with field-proven insights to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3-Bromo-5-isopropylphenol?

A1: The most direct and common starting material is 3-isopropylphenol (also known as m-cumenol).[1][2][3] This substrate provides the necessary scaffold for the regioselective introduction of a bromine atom at the C3 position. The availability and relative low cost of 3-isopropylphenol make it an attractive starting point for this synthesis.[1]

Q2: What are the primary challenges in the synthesis of 3-Bromo-5-isopropylphenol?

A2: The primary challenges are controlling regioselectivity and preventing over-bromination. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the phenol ring are both activating and ortho-, para-directing.[4][5][6][7] This can lead to the formation of multiple isomers (e.g., 2-bromo-5-isopropylphenol, 4-bromo-3-isopropylphenol) and di- or tri-brominated byproducts.[8][9] Achieving high selectivity for the desired 3-bromo-5-isopropylphenol isomer requires careful selection of the brominating agent, solvent, and reaction conditions.

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a critical role in modulating the reactivity of the brominating agent and the phenol.[4][5]

  • Polar protic solvents (e.g., water, methanol) can enhance the electrophilicity of bromine, often leading to rapid and uncontrolled polybromination.[4][5][9] In aqueous solutions, phenol can ionize to the more reactive phenoxide ion, further promoting multiple substitutions.[9]

  • Non-polar solvents (e.g., carbon tetrachloride, chloroform, dichloromethane) generally lead to more controlled and selective monobromination.[7] These solvents do not significantly polarize the bromine molecule, thus reducing its reactivity and favoring the formation of a single substitution product.[4][5]

Q4: What are some recommended brominating agents for this synthesis?

A4: Several brominating agents can be employed, each with its own advantages in terms of selectivity and handling:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent that is often used to avoid over-bromination.[10] It is particularly effective for the mono-ortho-bromination of para-substituted phenols when used with a catalyst like p-toluenesulfonic acid (pTsOH) in a solvent like methanol.[10]

  • Bromine (Br₂): While highly reactive, its selectivity can be controlled by using a non-polar solvent and low temperatures.[4][5]

  • Trimethylsilyl bromide (TMSBr): In combination with a suitable sulfoxide, TMSBr can offer high regioselectivity for the para-bromination of phenols.[11][12]

  • Potassium Bromide (KBr) with an oxidant: Systems like KBr and ZnAl–BrO₃−–layered double hydroxides provide an in-situ generation of the brominating species, leading to excellent regioselectivity under mild conditions.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-Bromo-5-isopropylphenol.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Over-bromination: Formation of di- and tri-brominated byproducts due to harsh reaction conditions.[8] 3. Formation of Isomers: Non-selective bromination leading to a mixture of products. 4. Loss during Workup/Purification: Inefficient extraction or purification techniques.1. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 2. Use a milder brominating agent like NBS.[10] If using Br₂, conduct the reaction at a lower temperature (e.g., 0 °C) and in a non-polar solvent.[4][5] 3. Employ a regioselective bromination method. Consider using a bulky brominating agent or a catalytic system that favors the desired isomer.[11][12] 4. Optimize your purification protocol. Column chromatography is often necessary to separate the desired product from isomers and byproducts.
Formation of Multiple Products (Low Regioselectivity) 1. Highly Activating Substrate: The combined activating effect of the -OH and isopropyl groups.[6][7] 2. Reactive Brominating Agent: Using a highly reactive brominating agent like Br₂ in a polar solvent.[4][5][9]1. Protect the hydroxyl group: Temporarily protecting the -OH group as an ester or silyl ether can modulate its directing effect and improve selectivity.[13] 2. Use a less reactive brominating system and a non-polar solvent.[7] For example, NBS in dichloromethane or a specialized reagent system.[10]
Significant Amount of Dibrominated Byproduct 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent. 2. High Reaction Temperature: Increased temperature can lead to higher reactivity and less selectivity.1. Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the brominating agent. 2. Maintain a low reaction temperature throughout the addition of the brominating agent and the course of the reaction.
Difficulty in Purifying the Final Product 1. Similar Polarity of Isomers: The desired product and its isomers may have very similar polarities, making separation by column chromatography challenging.1. Optimize your chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Consider using a high-performance liquid chromatography (HPLC) system for better resolution.[14] 2. Consider derivatization: In some cases, converting the product to a derivative (e.g., an ester) can alter its polarity and facilitate separation. The protecting group can then be removed.

Experimental Protocols

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

This protocol is designed for high selectivity and is based on methods for the ortho-bromination of substituted phenols.[10]

Materials:

  • 3-Isopropylphenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (pTsOH)

  • Methanol (ACS grade)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3-isopropylphenol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-Bromo-5-isopropylphenol.

Workflow for Synthesis and Troubleshooting

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_troubleshooting Troubleshooting Start Dissolve 3-isopropylphenol and pTsOH in Methanol Cool Cool to 0 °C Start->Cool Add_NBS Add NBS Portion-wise Cool->Add_NBS Stir Stir at 0 °C Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Low_Yield Low Yield? Stir->Low_Yield Quench Quench with Na₂S₂O₃ Monitor->Quench Evaporate Remove Methanol Quench->Evaporate Extract DCM Extraction & Washes Evaporate->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 3-Bromo-5-isopropylphenol Purify->Product Impure Impure Product? Purify->Impure Low_Yield->Monitor Impure->Purify Optimize eluent

Caption: Workflow for the synthesis of 3-Bromo-5-isopropylphenol with integrated troubleshooting points.

Logical Relationship of Reaction Parameters

Reaction_Parameters Reagents Reagents Brominating Agent (e.g., NBS, Br₂) Solvent (Polar vs. Non-polar) Catalyst (e.g., pTsOH) Conditions Conditions Temperature (Low vs. High) Reaction Time Stoichiometry Outcome Outcome Yield Selectivity (Regio- & Chemo-) Purity Reagents:f1->Outcome:f2 Mildness increases selectivity Reagents:f2->Outcome:f2 Non-polar favors monobromination Reagents:f3->Outcome:f2 Can enhance regioselectivity Conditions:f1->Outcome:f1 Low temp can decrease rate Conditions:f1->Outcome:f2 Low temp increases selectivity Conditions:f2->Outcome:f1 Optimize for completion Conditions:f3->Outcome:f3 Excess Br₂ causes over-bromination

Caption: Interplay of reaction parameters influencing the synthesis outcome.

References

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO 3 − –Layered Double Hydroxides. MDPI. Available at: [Link]

  • Bromination of Phenols (video) | Khan Academy. Khan Academy. Available at: [Link]

  • Mild and regioselective bromination of phenols with TMSBra - ResearchGate. ResearchGate. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. National Institutes of Health. Available at: [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. YouTube. Available at: [Link]

  • Phenol Reactions (A-Level) | ChemistryStudent. ChemistryStudent. Available at: [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. BYJU'S. Available at: [Link]

  • Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) DOI:10.1039/B306612F. Royal Society of Chemistry. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Regioselective Synthesis of Brominated Phenols - ChemistryViews. ChemistryViews. Available at: [Link]

  • ring reactions of phenol - Chemguide. Chemguide. Available at: [Link]

  • Synthesis of 3-bromo-phenol - PrepChem.com. PrepChem.com. Available at: [Link]

  • 3-Bromo-5-isopropylphenol | C9H11BrO | CID 13627728 - PubChem. PubChem @ NIH. Available at: [Link]

  • Bromination phenol in Water and non-polar solvent - Physics Wallah. Physics Wallah. Available at: [Link]

  • 2-Bromo-3-isopropylphenol | C9H11BrO | CID 23114133 - PubChem. PubChem @ NIH. Available at: [Link]

  • (3-Bromo-5-isopropylphenyl)(phenyl)methanol | C16H17BrO | CID 177688694 - PubChem. PubChem @ NIH. Available at: [Link]

  • Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed. PubMed. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • 3-Bromo-5-isopropyltoluene | C10H13Br | CID 50998167 - PubChem. PubChem @ NIH. Available at: [Link]

  • EP0913381B1 - Method for purifying a bromine compound - Google Patents. Google Patents.
  • 3-Isopropylphenol | C9H12O | CID 12059 - PubChem - NIH. National Institutes of Health. Available at: [Link]

  • 3-Isopropylphenol - PubChem - NIH. National Institutes of Health. Available at: [Link]

  • 3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984 - PubChem. PubChem @ NIH. Available at: [Link]

  • CN1197785A - Preparation of o-isopropyl phenol - Google Patents. Google Patents.
  • Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap. Patsnap. Available at: [Link]

Sources

Common side products in the synthesis of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-5-isopropylphenol

Introduction: Welcome to the technical support guide for the synthesis of 3-Bromo-5-isopropylphenol. This key aromatic intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. However, its synthesis can be challenging, often leading to a mixture of undesired side products that complicate purification and reduce yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic origins of common impurities and provide field-proven protocols to optimize your synthesis.

Section 1: Challenges in Direct Electrophilic Bromination

This section addresses the common pitfalls of attempting to synthesize 3-Bromo-5-isopropylphenol via the direct bromination of 3-isopropylphenol. While seemingly straightforward, this route is electronically disfavored and typically leads to a complex mixture of isomers.

FAQ 1.1: I attempted a direct bromination of 3-isopropylphenol and obtained a complex mixture of products instead of the desired 3-Bromo-5-isopropylphenol. What are these impurities and why did they form?

Answer: This is a very common outcome due to the powerful activating and directing effects of the hydroxyl (-OH) and isopropyl (-iPr) groups on the aromatic ring. Both groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack.

  • Causality of Side Product Formation:

    • The hydroxyl group is a highly activating group, strongly directing incoming electrophiles (like Br+) to positions 2, 4, and 6.

    • The isopropyl group is a less powerful, but still activating, ortho, para-director.

    • These directing effects are additive. The positions most susceptible to bromination are those activated by both groups, primarily positions 2, 4, and 6. The desired position, 5, is meta to the hydroxyl group and is electronically deactivated, making direct substitution at this site highly unfavorable.

  • Primary Side Products (Regioisomers):

    • 4-Bromo-3-isopropylphenol & 6-Bromo-3-isopropylphenol: These are often the major products as the 4- and 6-positions are para and ortho to the powerful hydroxyl activator, respectively.

    • 2-Bromo-3-isopropylphenol: This isomer is also formed but may be less abundant due to steric hindrance from the adjacent isopropyl group.

  • Secondary Side Products (Polybromination):

    • The high reactivity of the phenol ring means the reaction is difficult to stop at monosubstitution.[1][2] This leads to the formation of di- and tri-brominated phenols, such as 4,6-Dibromo-3-isopropylphenol and 2,4,6-Tribromophenol derivatives. This is especially prevalent when using highly reactive brominating agents like bromine water.[1][3]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Observed Products 3-Isopropylphenol 3-Isopropylphenol Br2_FeBr3 Br2 / FeBr3 or NBS Desired 3-Bromo-5-isopropylphenol (Minor/Trace) Br2_FeBr3->Desired Minor Pathway (Electronically Disfavored) Isomers Major Regioisomers (2-Bromo-, 4-Bromo-, 6-Bromo-) Br2_FeBr3->Isomers Major Pathway (Electronically Favored) Poly Polybrominated Products (Dibromo-, Tribromo-) Br2_FeBr3->Poly Over-reaction

Caption: Reaction pathways in the direct bromination of 3-isopropylphenol.

FAQ 1.2: How can I control the reaction to favor monobromination, even if the regioselectivity is incorrect?

Answer: While achieving the desired 3-Bromo-5-isopropylphenol via this route is impractical, you can minimize polybromination by carefully controlling the reaction conditions to reduce the reactivity of the electrophile.

ParameterCondition to Reduce PolybrominationRationale
Solvent Non-polar (e.g., CS₂, CCl₄, Dichloromethane)Polar solvents like water or alcohols can ionize the Br-Br bond, creating a more potent electrophile (Br+) and activating the phenol ring further by forming the highly reactive phenoxide ion. Non-polar solvents reduce this effect.[4]
Temperature Low Temperature (0 to 5 °C)Reduces the overall reaction rate, allowing for better control and minimizing the kinetic energy available for subsequent bromination steps.
Brominating Agent N-Bromosuccinimide (NBS)NBS provides a slow, controlled source of bromine, which helps to prevent the rapid, exothermic reactions that often lead to over-bromination with elemental bromine (Br₂).[5]
Stoichiometry 1.0 equivalent of brominating agentUsing a strict 1:1 molar ratio of phenol to the brominating agent helps to ensure there is no excess bromine available for subsequent additions after the initial monobromination.

Section 2: Recommended Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is the authoritative and most reliable method for synthesizing 3-Bromo-5-isopropylphenol. This multi-step process begins with 3-amino-5-isopropylphenol, allowing for precise regiochemical control.

FAQ 2.1: My Sandmeyer reaction has a low yield, and I've isolated a significant amount of 3-isopropylphenol. What causes this and how can it be prevented?

Answer: The formation of 3-isopropylphenol is a classic and very common side reaction in the Sandmeyer synthesis. It arises from the reaction of the intermediate aryl diazonium salt with water, which acts as a nucleophile, displacing the diazo group.

  • Mechanistic Cause: The aryl diazonium salt (Ar-N₂⁺) is thermally unstable. At elevated temperatures, it can decompose, and in an aqueous acidic environment, it will readily react with water to form the corresponding phenol (Ar-OH) and nitrogen gas.[6][7]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The diazotization step (reaction of the amine with nitrous acid) must be performed at 0-5 °C .[6] Use an ice-salt bath to maintain this temperature. Higher temperatures lead to rapid decomposition of the diazonium salt as it is formed.

    • Immediate Use: Do not store the diazonium salt solution. It should be used immediately in the subsequent step with the copper(I) bromide solution. Its instability means it will degrade over time, even at low temperatures.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the CuBr solution. A rapid, uncontrolled addition can cause localized heating, promoting the undesired reaction with water.

FAQ 2.2: During workup, I found a high-molecular-weight, often colored, byproduct that is difficult to separate. What is it?

Answer: This is likely a mixture of biaryl and/or azo compounds, which are known byproducts of the Sandmeyer reaction.

  • Biaryl Compounds: The Sandmeyer reaction proceeds via a radical mechanism.[8][9] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, forming an aryl radical (Ar•) and N₂ gas. Two of these aryl radicals can couple together to form a biaryl compound (Ar-Ar). This is a common radical termination step that reduces the yield of the desired aryl halide.

  • Azo Compounds: If any unreacted starting amine is present, the diazonium salt (which is an electrophile) can attack the electron-rich aromatic ring of the amine, forming an azo compound (Ar-N=N-Ar').[6] This is more likely if the diazotization was incomplete.

G cluster_start Intermediate cluster_main Desired Pathway cluster_side Side Reactions Diazonium Aryl Diazonium Salt (Ar-N₂⁺) CuBr CuBr Diazonium->CuBr + e⁻ (from Cu(I)) H2O H₂O (High Temp) Diazonium->H2O Nucleophilic Attack Radical Aryl Radical (Ar•) Diazonium->Radical - N₂ Product 3-Bromo-5-isopropylphenol (Ar-Br) CuBr->Product Radical Abstraction Phenol 3-Isopropylphenol (Ar-OH) H2O->Phenol Radical->Product + Br• (from Cu(II)Br) Biaryl Biaryl Impurity (Ar-Ar) Radical->Biaryl Dimerization

Caption: Key reaction pathways for the aryl diazonium salt intermediate.

Section 3: Experimental Protocols & Purification

FAQ 3.1: Can you provide a reliable, step-by-step protocol for the Sandmeyer synthesis of 3-Bromo-5-isopropylphenol?

Answer: Certainly. This protocol incorporates best practices to minimize the side reactions discussed above. Note: A thorough risk assessment should be conducted before performing this procedure.

Protocol: Sandmeyer Bromination

  • Part A: Diazotization

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 3-amino-5-isopropylphenol in aqueous HBr (48%, ~3 equivalents).

    • Cool the mixture to 0 °C in an ice-salt bath. The solution should become a fine slurry.

    • Dissolve sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water.

    • Slowly add the NaNO₂ solution dropwise to the amine slurry, ensuring the internal temperature never exceeds 5 °C .

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • Part B: Sandmeyer Reaction

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.1 equivalents) in aqueous HBr (48%).

    • Cool the CuBr solution to 0 °C.

    • Slowly, and in portions, add the cold diazonium salt solution from Part A to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed. Maintain temperature control during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Cool the mixture to room temperature.

  • Part C: Workup and Purification

    • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the desired product from less polar biaryl impurities and more polar starting materials or phenolic byproducts.

References

  • Benchchem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Quora. (2017). What is Sand Mayers reaction?. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Save My Exams. (2025). Nitration & Bromination of Phenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Matos, J. et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Retrieved from [Link]

  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Retrieved from [Link]

  • Chem JEE. (2025). Electrophilic aromatic substitution reactions of phenols [Video]. YouTube. Retrieved from [Link]

  • Maligres, P. E., et al. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed purification protocols, and a comprehensive understanding of the challenges associated with obtaining high-purity 3-Bromo-5-isopropylphenol.

Introduction

3-Bromo-5-isopropylphenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its purification can be challenging due to the potential for isomeric impurities and other closely related byproducts. This guide provides a structured approach to overcoming these challenges, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-Bromo-5-isopropylphenol?

A1: The most common impurities arise from the bromination of 3-isopropylphenol. These typically include:

  • Regioisomers: Such as 2-bromo-5-isopropylphenol, 4-bromo-3-isopropylphenol, and 2-bromo-3-isopropylphenol. These isomers have very similar physical and chemical properties to the desired product, making them difficult to separate.[1][2]

  • Di-brominated products: Such as 2,4-dibromo-5-isopropylphenol or other di-brominated isomers.

  • Unreacted starting material: Residual 3-isopropylphenol.[3][4]

Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

A2: Close-running spots on a TLC plate are indicative of compounds with similar polarities, a common issue with isomeric bromophenols.[1] To improve separation, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. Systematically vary the ratio of these solvents to find the optimal separation.

  • Use of Additives: For phenolic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group.

  • Try a Different Stationary Phase: If you are using silica gel, consider trying alumina (neutral or basic) for your TLC plates, as it can offer different selectivity.

Q3: My purified 3-Bromo-5-isopropylphenol is a yellowish oil, but I expected a solid. What could be the reason?

A3: While some sources describe 3-Bromo-5-isopropylphenol as a solid, it can also exist as an oil, especially if minor impurities are present that depress the melting point. The color may be due to trace impurities or slight decomposition. Consider the following:

  • Purity Analysis: Use analytical techniques like HPLC or GC-MS to assess the purity of your product.[5]

  • Further Purification: If impurities are detected, an additional purification step, such as column chromatography with a very shallow solvent gradient, may be necessary.

  • Decolorization: If the product is pure but colored, you can try dissolving it in a suitable solvent and treating it with a small amount of activated charcoal before filtering and removing the solvent.[6]

Troubleshooting Guides

Challenge 1: Co-elution of Regioisomers during Column Chromatography

The separation of regioisomers of brominated phenols is a significant challenge due to their similar polarities.[1][7]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • TLC First: Before running a column, meticulously optimize the solvent system using TLC. Aim for a solvent system that gives your desired product an Rf value of 0.2-0.3, with clear separation from the isomeric impurities.

    • Shallow Gradient: If using gradient elution, employ a very shallow gradient. A slow, gradual increase in the polar solvent concentration can significantly improve the resolution of closely eluting compounds.[8]

    • Alternative Solvents: Explore different solvent combinations. For example, if a hexane/ethyl acetate system is not providing adequate separation, try a toluene/ethyl acetate or a dichloromethane/hexane system.

  • Modify the Stationary Phase:

    • Different Adsorbent: If silica gel is not effective, consider using neutral or basic alumina. The different surface chemistry of alumina can alter the elution order and improve separation.[9]

    • Treated Silica: For acidic compounds like phenols, using silica gel that has been treated with a base (e.g., triethylamine) can sometimes improve peak shape and separation by deactivating acidic silanol groups.

  • Column Parameters:

    • Longer Column: A longer and narrower column generally provides better resolution.[9]

    • Slower Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can enhance separation.

Challenge 2: Low Recovery after Recrystallization

Low recovery during recrystallization is a common issue that can often be resolved with careful technique.[10]

Troubleshooting Steps:

  • Solvent Selection:

    • Ideal Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][11] For 3-Bromo-5-isopropylphenol, consider solvent systems like ethanol/water, methanol/water, or hexane/acetone.[12]

    • Minimum Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent is a primary cause of low yield.[10]

  • Cooling Process:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the impurities to be trapped in the crystal lattice.

    • Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Collection of Crystals:

    • Cold Filtration: Ensure the filtration apparatus (Büchner funnel and flask) and the wash solvent are thoroughly chilled before collecting the crystals. This minimizes the amount of product that redissolves during filtration.

    • Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. To increase the overall yield, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of 3-Bromo-5-isopropylphenol using flash column chromatography.

Materials:

  • Crude 3-Bromo-5-isopropylphenol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material. A good starting point is 10% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf of ~0.25 for the desired product with good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude 3-Bromo-5-isopropylphenol in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the optimized solvent system.

    • If using a gradient, slowly and incrementally increase the polarity of the mobile phase. .[13]

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Bromo-5-isopropylphenol.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of 3-Bromo-5-isopropylphenol using a mixed solvent system.

Materials:

  • Crude 3-Bromo-5-isopropylphenol

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude 3-Bromo-5-isopropylphenol in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying:

    • Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Summary

ParameterColumn ChromatographyRecrystallization
Principle Differential adsorptionDifferential solubility
Typical Stationary Phase Silica gel or AluminaNot applicable
Common Mobile Phases/Solvents Hexane/Ethyl Acetate, Toluene/Ethyl AcetateEthanol/Water, Methanol/Water, Hexane/Acetone[11][12]
Key Advantage High resolution for complex mixturesScalable and cost-effective
Common Challenge Co-elution of isomersLow recovery, "oiling out"[10]

Visualizations

Logical Workflow for Purification Method Selection

PurificationWorkflow start Crude 3-Bromo-5-isopropylphenol tlc TLC Analysis start->tlc decision Good Separation on TLC? tlc->decision column_chrom Column Chromatography decision->column_chrom No recrystallization Recrystallization decision->recrystallization Yes purity_check Purity Analysis (HPLC/GC) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Low Recrystallization Yield

LowYieldTroubleshooting start Low Recrystallization Yield check_solvent Too much solvent used? start->check_solvent reduce_solvent Use minimum hot solvent check_solvent->reduce_solvent Yes check_cooling Cooled too quickly? check_solvent->check_cooling No slow_cooling Allow to cool slowly to RT check_cooling->slow_cooling Yes check_filtration Product redissolved during filtration? check_cooling->check_filtration No cold_filtration Use ice-cold wash solvent check_filtration->cold_filtration Yes mother_liquor Concentrate mother liquor for 2nd crop check_filtration->mother_liquor No

Caption: Troubleshooting guide for low recrystallization yield.

References

  • Fury, F. A., & Peterson, L. I. (1982). Process for the separation of meta and para isomers of the sodium salt of bromophenol. U.S.
  • Li, Y., et al. (2014). Separation of dibromophenol isomers by chromatography. ResearchGate. [Link]

  • Kim, S. K., et al. (2015). Stability of bromophenol purified from Grateloupia lancifolia against -glucuronidase at pH 2. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Cayan, F., et al. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Ekinci, D., et al. (2016). Synthesis and paroxonase activities of novel bromophenols. Taylor & Francis Online. [Link]

  • BYJU'S. (n.d.). Column Chromatography. [Link]

  • Ciba-Geigy AG. (1980). Process for producing 4-bromo-2-chlorophenols. U.S.
  • Amrita Vishwa Vidyapeetham. (2013). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Technology Networks. (2025). What Is Column Chromatography? Principles and Protocols. [Link]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. University of Windsor. [Link]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed. [Link]

  • Wikipedia. (n.d.). Bromophenol. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Mateos, R., et al. (2020). (a) HPLC separation of seven bromophenols under optimized conditions.... ResearchGate. [Link]

  • Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. [Link]

  • Fuller, S. C., et al. (2008). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. ResearchGate. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]

  • Li, K., et al. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. PubMed. [Link]

  • PubChem. (n.d.). 2-Bromo-3-isopropylphenol. [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. [Link]

  • Akıncıoğlu, A., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropyltoluene. [Link]

  • The Good Scents Company. (n.d.). 3-isopropyl phenol. [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the Buchwald-Hartwig amination of 3-Bromo-5-isopropylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. The inherent challenges of this substrate, namely its electron-rich nature and potential for steric hindrance, necessitate a carefully optimized approach. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the successful synthesis of your target aryl amines.

Frequently Asked Questions (FAQs)

Here we address common queries and fundamental principles pertinent to the amination of 3-Bromo-5-isopropylphenol.

Q1: What are the primary challenges associated with the Buchwald-Hartwig amination of 3-Bromo-5-isopropylphenol?

The primary challenges stem from the electronic and steric properties of the substrate. The phenol group makes the aryl bromide electron-rich, which can slow down the rate-determining oxidative addition step of the catalytic cycle.[1][2] Additionally, the isopropyl group, while not directly ortho to the bromine, contributes to the overall steric bulk of the molecule, which can influence ligand selection and reaction kinetics.[2][3]

Q2: How do I choose the optimal palladium precursor for this reaction?

While various palladium sources can be effective, air-stable Pd(II) precursors like Pd(OAc)₂ or pre-catalysts are often preferred for their ease of handling and reproducibility.[4][5] Pd(0) sources such as Pd₂(dba)₃ are also widely used but require careful handling to prevent oxidation.[6][7] The choice often depends on the specific ligand used, as the in situ reduction of Pd(II) to the active Pd(0) species is a crucial first step in the catalytic cycle.[8][9] For challenging substrates, using a pre-formed palladium-ligand complex (pre-catalyst) can lead to more consistent results by ensuring the efficient generation of the active catalytic species.[10][11]

Q3: Which class of ligands is most suitable for this electron-rich and moderately hindered substrate?

For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are generally the most effective.[12][13] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[12][14] Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Hartwig research groups have demonstrated broad utility.[12][15] For this specific substrate, a ligand that balances steric bulk to facilitate reductive elimination without excessively hindering the approach of the aryl halide to the palladium center is ideal.[2][3]

Q4: What is the role of the base, and which one should I select?

The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[16][17] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many Buchwald-Hartwig reactions.[18][19] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures or longer reaction times to achieve comparable conversion.[18][20] The choice of base can also be influenced by the solvent, as its solubility and reactivity are solvent-dependent.[21][22]

Q5: How does the choice of solvent affect the reaction outcome?

The solvent influences the solubility of the reagents and intermediates, which in turn can affect reaction rates and yields.[23][24] Aprotic, nonpolar solvents like toluene and dioxane are commonly employed and have been shown to be effective.[18][25] Ethereal solvents such as THF can also be used.[8][16] It is crucial to use anhydrous solvents, as water can interfere with the catalytic cycle. Some studies have shown that for certain substrate combinations, the choice of solvent can significantly impact the formation of side products.[23][24]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the Buchwald-Hartwig amination of 3-Bromo-5-isopropylphenol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.[18] 2. Suboptimal Ligand: The chosen ligand may not be suitable for the electron-rich substrate.[4] 3. Insufficient Base Strength or Solubility: The base may not be strong enough to deprotonate the amine-palladium complex effectively.[21][22] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst for more reliable generation of the active species.[5] 2. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[13][15] 3. Switch to a stronger base like NaOtBu or LiHMDS. Ensure the chosen solvent can adequately solubilize the base.[8][16] 4. Incrementally increase the reaction temperature in 10-15 °C intervals.
Formation of Side Products 1. Hydrodehalogenation: Replacement of the bromine with a hydrogen atom.[12][18] 2. Phenol Amination: The amine may react with the phenol group, although this is less common under standard Buchwald-Hartwig conditions. 3. Homocoupling of the Aryl Bromide: Formation of a biaryl species.1. This can be promoted by higher temperatures and certain ligand/base combinations. Try lowering the reaction temperature or using a less sterically hindered base.[18] 2. If this is observed, protection of the phenol group (e.g., as a methyl or silyl ether) may be necessary. 3. This is often a result of catalyst decomposition. Ensure a strictly inert atmosphere and consider using a different palladium precursor or ligand.
Starting Material Recovery 1. Reaction Not Initiated: See "Low or No Conversion." 2. Short Reaction Time: The reaction may be slow and require more time to reach completion.1. Refer to the troubleshooting steps for low or no conversion. 2. Monitor the reaction by TLC or GC-MS over an extended period (e.g., 24 hours) to determine the optimal reaction time.
Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido - H-Base+X- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Troubleshooting_Workflow start Start: Low Yield or No Reaction check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert rescreen_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, RuPhos) check_inert->rescreen_ligand Conditions OK failure Consult Further Literature or Technical Support check_inert->failure Conditions Faulty optimize_base Optimize Base: Consider NaOtBu or LiHMDS rescreen_ligand->optimize_base increase_temp Increase Reaction Temperature Incrementally optimize_base->increase_temp check_purity Check Reagent Purity (Aryl Bromide, Amine) increase_temp->check_purity success Successful Reaction check_purity->success Reagents Pure check_purity->failure Reagents Impure

Caption: A systematic workflow for troubleshooting the amination reaction.

Optimized Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of 3-Bromo-5-isopropylphenol with a generic secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific amines.

Materials:

  • 3-Bromo-5-isopropylphenol

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 3-Bromo-5-isopropylphenol (1.0 equivalent) to the flask.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 equivalents) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The purity of reagents and the maintenance of a strictly inert atmosphere are critical for the success of this reaction. [4]Solvents should be thoroughly degassed before use. [7]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gagnon, A., & Du, L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Nielsen, S. D., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Protasiewicz, J. D., et al. (2015). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]

  • Nielsen, S. D., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Norrby, P., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Norrby, P., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Norrby, P., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Wordpress. (2025). Use of Base Metals in Buchwald-Hartwig Coupling. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • ChemRxiv. (2020). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • RSC Publishing. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Preventing the degradation of 3-Bromo-5-isopropylphenol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and reaction of this compound. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your synthetic routes.

Introduction

3-Bromo-5-isopropylphenol is a substituted aromatic compound with three key functional regions: a phenolic hydroxyl group, a bromine atom, and an isopropyl group. Each of these sites presents unique reactivity and potential for degradation under various reaction conditions. Understanding the interplay of these groups is crucial for successful synthesis. This guide will address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide: Preventing Degradation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Unwanted Oxidation of the Phenolic Hydroxyl Group

Question: I am observing the formation of colored impurities and a decrease in the yield of my desired product. What is causing this and how can I prevent it?

Answer: The phenolic hydroxyl group is highly susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored degradation products.[1] This is a common issue, especially in the presence of oxidizing agents, air (oxygen), or metal catalysts.

Root Causes and Solutions:

  • Exposure to Air (Aerial Oxidation): Phenols can be slowly oxidized by atmospheric oxygen, a process that can be accelerated by basic conditions, light, and trace metal impurities.

    • Preventative Measure: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvents prior to use to remove dissolved oxygen.

  • Presence of Oxidizing Agents: Reagents used in your reaction may be acting as oxidants.

    • Preventative Measure: Carefully review all reagents for their oxidizing potential. If an oxidant is necessary for another part of your molecule, the phenol must be protected.

  • Metal Contamination: Trace metals can catalyze the oxidation of phenols.

    • Preventative Measure: Use high-purity, metal-free solvents and reagents. If metal catalysis is part of your intended reaction, consider protecting the phenol.

Workflow for Diagnosing and Preventing Oxidation

Caption: Decision workflow for troubleshooting phenol oxidation.

Issue 2: Unintended Debromination of the Aromatic Ring

Question: My mass spectrometry results show a significant peak corresponding to the loss of bromine from my starting material or product. How can I avoid this side reaction?

Answer: Reductive debromination of aryl bromides is a known synthetic transformation that can occur under various conditions, particularly during catalytic hydrogenation or in the presence of strong reducing agents.[2][3][4]

Root Causes and Solutions:

  • Catalytic Hydrogenation: Palladium, platinum, and nickel catalysts commonly used for hydrogenation can also catalyze the cleavage of the C-Br bond.[4]

    • Preventative Measure: If a reduction is required elsewhere in the molecule, consider alternative reducing agents that are less aggressive towards aryl halides. For example, using sodium borohydride for the reduction of a ketone in the presence of an aryl bromide is generally safe. If catalytic hydrogenation is unavoidable, careful screening of catalysts (e.g., using less active catalysts or catalyst poisons) and reaction conditions (lower pressure, lower temperature) may minimize debromination.

  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or reactions involving single-electron transfer mechanisms can lead to debromination.

    • Preventative Measure: Choose milder and more selective reducing agents.

  • Photochemical Reactions: Some reactions mediated by light can induce debromination.[2][3]

    • Preventative Measure: Protect your reaction from light by wrapping the reaction vessel in aluminum foil, especially if using photolabile reagents or catalysts.

Issue 3: Side Reactions Involving the Isopropyl Group

Question: I am seeing unexpected byproducts and suspect the isopropyl group might be reacting. What are the potential side reactions and how can I mitigate them?

Answer: The isopropyl group, while generally stable, can undergo certain reactions, particularly at the benzylic position (the carbon atom attached to the aromatic ring).

Root Causes and Solutions:

  • Oxidation of the Benzylic Position: The benzylic hydrogens of the isopropyl group are susceptible to oxidation, especially under harsh conditions using strong oxidizing agents like potassium permanganate, to form a benzoic acid derivative.[5]

    • Preventative Measure: Avoid strong oxidizing agents. If oxidation is necessary elsewhere, use milder, more selective reagents or protect the phenolic group, which can sometimes deactivate the ring towards such oxidations.

  • Friedel-Crafts Type Reactions: The isopropyl group can potentially be cleaved or rearranged under strong acidic conditions, characteristic of Friedel-Crafts reactions.[6][7]

    • Preventative Measure: Avoid strong Lewis acids or protic acids, especially at elevated temperatures. If acidic conditions are required, use the mildest possible acid and the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: Should I protect the phenolic hydroxyl group before starting my reaction?

A1: Protection of the phenolic hydroxyl group is a highly recommended strategy to prevent a range of side reactions, including oxidation and unwanted electrophilic substitution on the aromatic ring.[8][9] The hydroxyl group is strongly activating and ortho-, para-directing, which can lead to undesired reactions on the aromatic ring.[1][10]

Comparative Table of Common Phenol Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Methyl Ether Williamson Ether Synthesis (e.g., NaH, MeI in THF/DMF)[9]Harsh conditions (e.g., BBr₃, HBr)[9]Very stable to a wide range of conditions.
Benzyl Ether (Bn) Williamson Ether Synthesis (e.g., K₂CO₃, BnBr in Acetone)Catalytic Hydrogenation (H₂, Pd/C)Stable to most conditions except hydrogenation.
Silyl Ethers (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl, imidazole in DMF)Fluoride sources (e.g., TBAF in THF)Stable to non-acidic and non-fluoride conditions.
Acetyl Ester (Ac) Acetic anhydride, pyridineBase- or acid-catalyzed hydrolysisLess stable, good for temporary protection.

Q2: How does the electronic nature of the substituents on 3-Bromo-5-isopropylphenol affect its reactivity?

A2: The substituents have competing electronic effects that influence the reactivity of the aromatic ring towards electrophilic substitution:

  • Hydroxyl (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance.[1][11]

  • Bromo (-Br): A deactivating, ortho-, para-directing group. It withdraws electron density by induction but can donate through resonance.

  • Isopropyl (-CH(CH₃)₂): A weakly activating, ortho-, para-directing group due to hyperconjugation and inductive effects.[12]

The powerful activating effect of the hydroxyl group generally dominates, making the ring highly susceptible to electrophilic attack at the positions ortho and para to it (positions 2, 4, and 6).

Diagram of Directing Effects

Caption: Summary of substituent effects on the aromatic ring.

Q3: What is the best practice for storing 3-Bromo-5-isopropylphenol to prevent degradation?

A3: To ensure long-term stability, 3-Bromo-5-isopropylphenol should be stored in a cool, dark, and dry place.[13] The container should be tightly sealed and the headspace preferably flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture. Storing it away from strong oxidizing agents and bases is also crucial.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reactions

This protocol is essential for preventing aerial oxidation of the phenolic group.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).

  • Solvent Degassing: Degas the reaction solvent by bubbling an inert gas through it for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.

  • Reagent Addition: Add 3-Bromo-5-isopropylphenol and other solid reagents to the reaction flask under a positive flow of inert gas. Add the degassed solvent via a cannula or syringe.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler system.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to the atmosphere.

References

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols | Request PDF. Retrieved from [Link]

  • chem.iitb.ac.in. (n.d.). Protecting Groups. Retrieved from [Link]

  • Douglas, J. J., Albright, H., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962–5967. [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Reductions of aryl bromides in water at room temperature. PMC. [Link]

  • ResearchGate. (n.d.). Reaction kinetics for the degradation of phenol and chlorinate phenols using Fenton's reagent | Request PDF. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed structures of the degradation products of phenols. Retrieved from [Link]

  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • PubMed. (2016). Phenol degradation by Fenton-like process. Retrieved from [Link]

  • RSC Publishing. (2019). Theoretical study of sensitive reactions in phenol decomposition. Retrieved from [Link]

  • OpenStax. (2023). 17.10 Reactions of Phenols - Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Metal nanoparticles synthesis through natural phenolic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for stabilizing the phenolic resin containing calixarenes.
  • ACS Publications. (n.d.). Mechanism of the oxidation of aqueous phenol with dissolved oxygen | Industrial & Engineering Chemistry Fundamentals. Retrieved from [Link]

  • NIH. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of encapsulation to guarantee the stability of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation and reduction of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved from [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. Retrieved from [Link]

  • Save My Exams. (2024). Reactions of Phenol - A Level Chemistry Revision Notes. Retrieved from [Link]

  • MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • NIH. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

  • NIH. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Bromo-5-isopropylphenyl)oxetan-3-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropyltoluene. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Complex NMR Spectra of 3-Bromo-5-isopropylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in the nuclear magnetic resonance (NMR) analysis of 3-bromo-5-isopropylphenol derivatives. The unique substitution pattern of these molecules can often lead to spectra that are not immediately straightforward to interpret. Here, we address common issues in a practical, question-and-answer format, blending foundational principles with actionable, field-tested advice to empower you to confidently elucidate the structure of your compounds.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section tackles the most common initial hurdles faced during the NMR analysis of 3-bromo-5-isopropylphenol and its analogues.

Question 1: My hydroxyl (-OH) proton signal is broad and its chemical shift is not where I expected it. Why is this happening and how can I confirm its identity?

Answer:

The chemical shift and appearance of the phenolic hydroxyl proton are highly sensitive to experimental conditions. Several factors contribute to this variability:

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding significantly impacts the deshielding of the hydroxyl proton. This is influenced by concentration and solvent. In dilute solutions in non-polar solvents like CDCl₃, the -OH signal might appear further upfield. In contrast, solvents capable of acting as hydrogen bond acceptors, such as DMSO-d₆, will cause a significant downfield shift.[1][2]

  • Proton Exchange: Rapid exchange of the hydroxyl proton with trace amounts of water or other acidic protons in the sample can lead to signal broadening.[3][4] In some cases, this exchange can be so rapid that the peak becomes a broad singlet.

  • Temperature: Temperature affects both the rate of proton exchange and the dynamics of hydrogen bonding, thus influencing the peak's position and width.[5]

Experimental Protocol: The D₂O Shake Test

This is a definitive and straightforward method to identify an -OH (or -NH) proton signal.

  • Acquire the initial ¹H NMR spectrum of your 3-bromo-5-isopropylphenol derivative in your chosen deuterated solvent.

  • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube for a minute to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Outcome: The signal corresponding to the hydroxyl proton will either disappear or significantly decrease in intensity. This is because the acidic proton of the phenol exchanges with the deuterium from D₂O. Since deuterium resonates at a different frequency, the original ¹H signal vanishes from the spectrum.[3][6]

Question 2: The aromatic region of my ¹H NMR spectrum is a complex multiplet. How can I begin to assign the signals for the aromatic protons?

Answer:

For a 3-bromo-5-isopropylphenol core, you expect three aromatic protons. The substitution pattern (1,3,5-trisubstituted) gives rise to a specific set of coupling interactions.

  • Expected Splitting: In this system, the aromatic protons are all meta to each other. This results in small, long-range couplings (⁴J), typically in the range of 2-3 Hz.[7]

  • Initial Interpretation: You should expect to see three distinct signals in the aromatic region, each appearing as a triplet or a more complex multiplet if the coupling constants are slightly different. However, due to the similar electronic environments, these signals can be very close in chemical shift, leading to overlapping multiplets that are difficult to resolve at first glance.[8]

Part 2: In-Depth Troubleshooting Guides for Complex Spectra

This section provides a more detailed, systematic approach to resolving more challenging spectral features.

Question 3: The isopropyl group in my spectrum doesn't show the classic doublet and septet. What could be the cause?

Answer:

The characteristic isopropyl pattern of a doublet for the two methyl groups and a septet for the methine proton is a classic example of the n+1 rule.[9][10] Deviations from this pattern can arise from several factors:

  • Overlapping Signals: The septet, which is often broad and of low intensity, can be obscured by or overlap with other signals in the spectrum, particularly if there are other aliphatic protons present.

  • Second-Order Effects: If the chemical shift difference between the coupled methyl and methine protons is small relative to the coupling constant (J), second-order effects can distort the spectrum, leading to a more complex appearance than the simple first-order pattern.[11]

  • Poor Resolution: Instrument-related issues like poor shimming or sample-related problems such as high concentration can lead to peak broadening, which can obscure the fine structure of the multiplets.[12][13][14]

Workflow for Resolving Isopropyl Group Signals

Caption: Troubleshooting workflow for isopropyl group signals.

Question 4: I'm observing more aromatic signals than expected, or the splitting patterns are unusually complex. What advanced techniques can help me definitively assign the structure?

Answer:

When one-dimensional (1D) ¹H NMR is insufficient, two-dimensional (2D) NMR techniques are invaluable for unambiguously determining the structure.[15][16][17]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For your 3-bromo-5-isopropylphenol derivative, a COSY spectrum would show correlations between the coupled aromatic protons, helping to trace their connectivity. It would also show a clear correlation between the isopropyl methine proton and the methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It is excellent for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is particularly powerful for piecing together the molecular skeleton. For instance, you would expect to see correlations from the isopropyl methyl protons to the methine carbon and the aromatic carbon to which the isopropyl group is attached.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are coupled through bonds. This can be useful for confirming spatial relationships within the molecule.

Experimental Protocol: Utilizing 2D NMR for Structural Elucidation

  • Optimize 1D Spectra: Ensure you have well-resolved and properly referenced ¹H and ¹³C spectra of your compound.

  • Acquire a COSY Spectrum: This will establish the ¹H-¹H spin systems. Look for the cross-peaks that connect coupled protons.

  • Acquire an HSQC Spectrum: This will link each proton to its directly attached carbon.

  • Acquire an HMBC Spectrum: This is crucial for identifying long-range connectivities and establishing the overall carbon framework. For example, observe the correlations from the aromatic protons to the quaternary carbons.

  • Integrate the Data: Use the information from all spectra to build a complete picture of the molecule's structure, cross-referencing the connectivities observed in the 2D experiments with the chemical shifts and integrations from the 1D spectra.

Part 3: Data Interpretation and Reference

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for 3-Bromo-5-isopropylphenol Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Phenolic -OH4.5 - 8.0-Highly variable; broad singlet.[4][6]
Aromatic C-H6.5 - 7.5110 - 130The exact shifts are influenced by the electronic effects of the substituents.
Aromatic C-Br-~122
Aromatic C-OH-150 - 160Deshielded due to the oxygen atom.[6]
Aromatic C-isopropyl-145 - 155
Isopropyl -CH2.8 - 3.530 - 40Typically a septet.
Isopropyl -CH₃1.1 - 1.320 - 25Typically a doublet.

Note: These are approximate ranges and can vary depending on the specific derivative and the solvent used.

References

  • Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry.
  • Advanced NMR Techniques and Applic
  • 1H–1H Coupling in Proton NMR. ACD/Labs.
  • Aromatic allylic-nmr-spin-spin-coupling. Slideshare.
  • Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.
  • More Complex Spin-Spin Splitting P
  • A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy.
  • ¹H NMR: Long-Range Coupling. JoVE.
  • Phenol OH Proton NMR Question. Reddit.
  • troubleshooting poor resolution in NMR spectra of 4-amino-2,3,5-trimethylphenol. Benchchem.
  • dealing with poor resolution in NMR spectra of Olean-12-en-3-one. Benchchem.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • ¹H NMR:Spin-Splitting P
  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. CiteSeerX.
  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed.
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. NIH.
  • More Complex Spin-Spin Splittings. Chemistry LibreTexts.
  • Spin-spin splitting and coupling - More complex splitting patterns.
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Organic chemistry 32: NMR spin-spin coupling. CureFFI.org.

Sources

Effective methods for removing impurities from crude 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to obtain high-purity material from a crude reaction mixture. As a Senior Application Scientist, I understand that the success of subsequent synthetic steps or biological assays is critically dependent on the purity of your starting materials. This document provides not just protocols, but also the underlying principles and troubleshooting advice to navigate the common challenges encountered during the purification of this compound.

Understanding the Challenge: Common Impurities in the Synthesis of 3-Bromo-5-isopropylphenol

The primary route to 3-Bromo-5-isopropylphenol typically involves the electrophilic bromination of 3-isopropylphenol. While seemingly straightforward, this reaction can lead to a variety of impurities that co-purify with the desired product. Understanding these potential contaminants is the first step toward an effective purification strategy.

Likely Impurities:

  • Unreacted Starting Material: Incomplete bromination can leave residual 3-isopropylphenol in the crude product.

  • Isomeric Byproducts: Bromination of 3-isopropylphenol can also yield other isomers, such as 2-bromo-5-isopropylphenol and 4-bromo-3-isopropylphenol, although the directing effects of the hydroxyl and isopropyl groups favor the desired product.

  • Polybrominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo-isopropylphenols.

  • Residual Reagents and Solvents: Depending on the workup procedure, residual brominating agents (e.g., N-bromosuccinimide) or reaction solvents may be present.

The choice of purification method will depend on the nature and quantity of these impurities. Below, we provide a logical workflow for tackling the purification of crude 3-Bromo-5-isopropylphenol.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Product Crude Product TLC TLC Analysis Crude Product->TLC Spot NMR ¹H NMR Analysis Crude Product->NMR Sample Decision Purity Check TLC->Decision NMR->Decision Recrystallization Recrystallization Pure_Product Pure 3-Bromo-5-isopropylphenol Recrystallization->Pure_Product Column Column Chromatography Column->Pure_Product Decision->Recrystallization High initial purity (>90%) Decision->Column Complex mixture (multiple spots on TLC)

Caption: A decision-making workflow for the purification of crude 3-Bromo-5-isopropylphenol.

Troubleshooting Guide & FAQs

This section is designed to address common issues encountered during the purification of 3-Bromo-5-isopropylphenol in a question-and-answer format.

Recrystallization FAQs

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Causality: The high concentration of impurities can lower the melting point of the mixture, making it more prone to oiling out.

  • Troubleshooting Steps:

    • Add more solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation.

    • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A Dewar flask can be used for very slow cooling.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the solvent system: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity. A solvent pair (e.g., hexane/ethyl acetate) can also be effective.

Q2: I have very low recovery after recrystallization. Why is this happening and how can I improve it?

A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot and insoluble when cold. If too much solvent is used, the compound will remain in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.

    • Evaporate excess solvent: If you suspect you've added too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.

    • Recover a second crop: The mother liquor from the first filtration can be concentrated and cooled again to obtain a second crop of crystals. Note that the purity of the second crop is often lower than the first.

Solvent System Comments
Hexane/Ethyl AcetateA good starting point. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy.
TolueneCan be effective for aromatic compounds.
HeptaneA non-polar solvent that can be useful in a solvent pair.

Q3: The crystals I obtained are colored, but the pure compound should be colorless. What is the cause?

A3: Colored impurities are often highly conjugated organic molecules.

  • Causality: Even trace amounts of certain byproducts can impart color to the final product.

  • Troubleshooting Steps:

    • Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.

    • Repeat recrystallization: A second recrystallization can often remove residual colored impurities.

Column Chromatography FAQs

Q1: My compound is not moving from the baseline on the TLC plate, even with a very polar eluent. How can I get it to move on the column?

A1: A compound that does not move from the baseline is highly polar and strongly adsorbed to the silica gel.

  • Causality: The hydroxyl group in 3-Bromo-5-isopropylphenol makes it quite polar. If your crude mixture contains even more polar impurities, they will stick strongly to the silica.

  • Troubleshooting Steps:

    • Increase eluent polarity: Add a small percentage of a more polar solvent like methanol to your eluent system (e.g., 1-5% methanol in dichloromethane).

    • Use a different stationary phase: If the compound is still not moving, consider using a less polar stationary phase like alumina.

    • Deactivate the silica: For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[1]

Q2: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A2: Poor separation is due to similar polarities of the compounds.

  • Causality: Isomeric byproducts often have very similar polarities, making them difficult to separate.

  • Troubleshooting Steps:

    • Optimize the eluent system: The key to good separation is finding the optimal mobile phase. A good starting point is a solvent system that gives your desired compound an Rf value of around 0.3 on the TLC plate.[1]

    • Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in polarity can improve separation.

    • Dry loading: If your compound has poor solubility in the initial eluent, dry loading can lead to a more concentrated band at the start of the column, improving separation. To do this, dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.

Q3: I have a low yield after column chromatography. Where did my product go?

A3: Low yield can be due to several factors, including irreversible adsorption, decomposition on the column, or co-elution with impurities.

  • Causality: Phenols can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.

  • Troubleshooting Steps:

    • Check for decomposition: Before running a column, spot your crude mixture on a TLC plate and let it sit for a while before developing. If you see new spots appearing over time, your compound may be decomposing on the silica.

    • Deactivate the silica: As mentioned before, pre-treating the silica with triethylamine can help prevent the degradation of acid-sensitive compounds.[1]

    • Ensure proper column packing: A poorly packed column can lead to channeling, where the solvent and sample run through cracks in the stationary phase, resulting in poor separation and product loss.

Column_Chromatography_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem Low Yield or Poor Separation Decomposition Compound Decomposition on Silica Gel Problem->Decomposition Poor_Separation Poor Separation of Isomers/Impurities Problem->Poor_Separation Co_elution Co-elution with Impurities Problem->Co_elution Deactivate_Silica Deactivate Silica (e.g., with Triethylamine) Decomposition->Deactivate_Silica Optimize_Eluent Optimize Eluent System (Rf ~ 0.3) Poor_Separation->Optimize_Eluent Shallow_Gradient Use a Shallower Solvent Gradient Poor_Separation->Shallow_Gradient Dry_Load Dry Load Sample Co_elution->Dry_Load

Caption: Troubleshooting common issues in column chromatography of 3-Bromo-5-isopropylphenol.

Experimental Protocols

Protocol 1: Recrystallization of 3-Bromo-5-isopropylphenol

This protocol is suitable for crude material that is estimated to be >90% pure by TLC or ¹H NMR analysis.

Materials:

  • Crude 3-Bromo-5-isopropylphenol

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of hexane. If it is insoluble, add ethyl acetate dropwise with warming until it dissolves. This will give you an approximate ratio for your solvent pair.

  • Dissolution: Place the crude 3-Bromo-5-isopropylphenol in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Cloudiness: While the solution is still hot, slowly add hot hexane until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of 3-Bromo-5-isopropylphenol

This protocol is recommended for crude material that contains multiple impurities as observed by TLC.

Materials:

  • Crude 3-Bromo-5-isopropylphenol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of your product from impurities and gives your product an Rf value of approximately 0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 hexane:ethyl acetate).

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the solvent to drain until it is just above the level of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, perform a dry loading as described in the FAQs.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-Bromo-5-isopropylphenol.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

Sources

Technical Support Center: Solvent-Driven Regiocontrol in the Bromination of Isopropylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the impact of solvent choice on the regioselectivity of isopropylphenol bromination. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this critical aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination of 2-isopropylphenol is giving me a mixture of ortho and para isomers. How can I selectively obtain the para product?

A1: Achieving high para-selectivity in the bromination of 2-isopropylphenol is a common challenge that can be effectively addressed by leveraging solvent effects. The key is to use a polar, aprotic solvent that can engage in hydrogen bonding with the phenolic proton.

  • Underlying Cause: The hydroxyl group of the phenol can form a hydrogen bond with a suitable solvent. This interaction increases the steric bulk around the ortho positions, thereby hindering the approach of the electrophilic brominating agent.[1]

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a polar aprotic solvent capable of acting as a hydrogen bond acceptor. Acetonitrile (CH₃CN) is an excellent choice. The nitrogen atom in acetonitrile forms a hydrogen bond with the phenolic proton, effectively blocking the adjacent ortho position.[1] This directs the bromination to the less sterically hindered para position.

    • Brominating Agent: N-Bromosuccinimide (NBS) is a recommended brominating agent as its reactivity can be modulated by the solvent system.[2][3]

    • Temperature Control: Running the reaction at a lower temperature can further enhance selectivity by minimizing side reactions.[4]

Q2: Conversely, how can I favor the formation of the ortho-brominated product from 2-isopropylphenol?

A2: To favor ortho-bromination, the strategy is to minimize interactions at the hydroxyl group and allow the directing effect of the hydroxyl group to dominate in a less sterically demanding environment.

  • Underlying Cause: In the absence of strong solvent-phenol hydrogen bonding, the hydroxyl group strongly activates the ortho and para positions for electrophilic attack.[5][6] In a non-polar, non-hydrogen bonding solvent, the brominating agent can coordinate with the phenolic oxygen, delivering the bromine to the proximate ortho position.[1]

  • Troubleshooting Steps:

    • Solvent Selection: Employ a non-polar, aprotic solvent that does not form strong hydrogen bonds. Toluene is a suitable option.[1] In this environment, the oxygen of the N-bromosuccinimide (NBS) can form a hydrogen bond with the phenolic proton, bringing the bromine atom in close proximity to the ortho position, thus facilitating electrophilic attack there.[1]

    • Brominating Agent: N-Bromosuccinimide (NBS) is effective in this scenario as well, with the solvent dictating the regiochemical outcome.[1]

Q3: I am observing significant amounts of di- and tri-brominated products in my reaction with 4-isopropylphenol. How can I achieve mono-bromination?

A3: Polysubstitution is a common issue when brominating highly activated aromatic rings like phenols.[7][8] The strong electron-donating nature of the hydroxyl group makes the ring highly susceptible to multiple electrophilic attacks.[6]

  • Underlying Cause: Potent brominating systems, such as bromine water, can lead to rapid and uncontrolled multiple brominations.[7][9]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Avoid highly reactive brominating agents like aqueous bromine.[7] Use a milder reagent such as N-bromosuccinimide (NBS) to allow for better control.[2][7]

    • Solvent Choice: The use of non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent and favor mono-substitution.[5][7]

    • Stoichiometry Control: Carefully control the stoichiometry, using only one equivalent of the brominating agent relative to the isopropylphenol.[7]

    • Low Temperature: Performing the reaction at a reduced temperature will decrease the reaction rate and help to prevent over-bromination.[4]

Q4: What is the mechanistic difference between using a polar protic and a polar aprotic solvent in these brominations?

A4: The primary difference lies in how the solvent interacts with the reactants and intermediates, which in turn affects the nature of the electrophile and the steric environment of the substrate.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can hydrogen bond with both the nucleophile (phenol) and the electrophile (or its precursor).[10][11] In the case of using molecular bromine (Br₂), polar protic solvents can help to polarize the Br-Br bond, increasing the electrophilicity of the bromine and often leading to higher reactivity and a greater chance of polysubstitution.[12] For substituted phenols, a protic solvent like methanol in the presence of an acid catalyst can promote ortho-bromination by protonating the N-halosuccinimide, creating a more reactive electrophile.[13]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents lack acidic protons and therefore do not act as hydrogen bond donors, though they can be hydrogen bond acceptors.[10][11] As discussed in Q1, solvents like acetonitrile can sterically hinder the ortho positions through hydrogen bonding with the phenolic -OH group, thereby directing bromination to the para position.[1][14] They are also effective at solvating cationic intermediates formed during the electrophilic aromatic substitution mechanism.[15]

Data Summary: Solvent Effects on 2-Isopropylphenol Bromination

SolventSolvent TypePredominant IsomerApproximate YieldReference
TolueneNon-polar, Aproticortho96%[1]
AcetonitrilePolar, Aproticpara94%[1]

Visualizing the Regioselective Bromination Workflow

G cluster_start Starting Material cluster_reagent Brominating Agent cluster_solvent Solvent Choice (Key Control Point) cluster_ortho_path Ortho-Bromination Pathway cluster_para_path Para-Bromination Pathway start 2-Isopropylphenol solvent_toluene Toluene (Non-polar, Aprotic) start->solvent_toluene solvent_acetonitrile Acetonitrile (Polar, Aprotic) start->solvent_acetonitrile reagent N-Bromosuccinimide (NBS) reagent->solvent_toluene reagent->solvent_acetonitrile ortho_intermediate Intermediate Complex: NBS coordinates with -OH solvent_toluene->ortho_intermediate Favors proximity of Br to ortho position para_intermediate Intermediate Complex: Solvent blocks ortho position solvent_acetonitrile->para_intermediate Steric hindrance at ortho position ortho_product Ortho-Brominated Product ortho_intermediate->ortho_product Electrophilic Attack para_product Para-Brominated Product para_intermediate->para_product Electrophilic Attack

Caption: Workflow for solvent-controlled regioselective bromination.

Experimental Protocols

Protocol 1: Selective para-Bromination of 2-Isopropylphenol

This protocol is designed to maximize the yield of the para-brominated product.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-isopropylphenol (1.0 eq).

  • Solvent Addition: Dissolve the 2-isopropylphenol in acetonitrile (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-bromo-2-isopropylphenol.

Protocol 2: Selective ortho-Bromination of 2-Isopropylphenol

This protocol is optimized for the synthesis of the ortho-brominated isomer.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropylphenol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in dry toluene (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the resulting oil or solid by column chromatography to obtain pure 6-bromo-2-isopropylphenol.

References

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. Available at: [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. - Quora. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. Available at: [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. Available at: [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]

  • The intermediates in the interaction of phenols with N-bromosuccinimide. Available at: [Link]

  • Phenol Reactions (A-Level) | ChemistryStudent. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • Bromination of phenol - YouTube. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]

  • Solvent Impact on Phenol Bromination | PDF | Chemical Reactions | Acid - Scribd. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH. Available at: [Link]

  • US3546302A - Process for brominating phenols - Google Patents.
  • Effect of substrates, leaving group and the solvent polarityon the reactivity - YouTube. Available at: [Link]

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

  • ring reactions of phenol - Chemguide. Available at: [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. Available at: [Link]

  • Bromination of phenol : r/chemhelp - Reddit. Available at: [Link]

  • Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems - TopSCHOLAR. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • EXPERIMENT 10 ESTIMATION OF PHENOLS - eGyanKosh. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. Available at: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Study of the solvent effects on the formation of α-bromoglycidic esters in aliphatic series using the quantum DFT. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: [Link]

Sources

Stabilizing 3-Bromo-5-isopropylphenol for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-isopropylphenol

Welcome to the technical support center for 3-Bromo-5-isopropylphenol. This guide is designed to provide you with the necessary information to handle, store, and troubleshoot issues related to the stability of this compound. As a substituted bromophenol, its long-term integrity is paramount for reproducible experimental outcomes. Phenolic compounds, in general, are susceptible to various degradation pathways, primarily oxidative processes, which can be accelerated by environmental factors.[1][2] This guide will address these vulnerabilities in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Bromo-5-isopropylphenol?

A1: The primary degradation pathway for 3-Bromo-5-isopropylphenol, like other phenolic compounds, is oxidation.[1][3] The phenolic hydroxyl group is susceptible to oxidation, which can proceed via a free-radical mechanism to form phenoxy radicals. These radicals are resonance-stabilized but can undergo further reactions, such as dimerization or transformation into colored quinone and hydroquinone-type structures.[2][4] Factors that accelerate this process include:

  • Presence of Oxygen: Air exposure is a major catalyst for oxidation.

  • Light Exposure: UV light can initiate photolytic degradation or accelerate oxidative processes, potentially involving the carbon-bromine bond.[5]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation and other decomposition pathways.[6][7][8][9]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidative reactions.

Q2: My sample of 3-Bromo-5-isopropylphenol has developed a pink or brownish tint. What does this mean and is it still usable?

A2: A color change to pink, brown, or purple is a classic indicator of phenol oxidation.[2] This coloration is due to the formation of quinone-like compounds, which are highly conjugated and absorb visible light. The presence of color signifies that a portion of your sample has degraded.

Whether the material is still usable depends on the tolerance of your specific application to impurities. For highly sensitive assays or synthetic steps, the presence of these degradation products could be detrimental. We recommend performing an analytical check (e.g., HPLC, NMR) to quantify the purity. If the purity is no longer acceptable, the material should be repurified or discarded.

Q3: What are the ideal conditions for the long-term storage of 3-Bromo-5-isopropylphenol?

A3: To minimize degradation, 3-Bromo-5-isopropylphenol should be stored with strict exclusion of oxygen, light, and moisture, at low temperatures.[10][11][12] The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Reduces the rate of chemical degradation.[10][11] For maximum long-term stability (>1 year), storage at -20°C is advised.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.[12][13]
Light Amber Glass Vial / DarknessProtects the compound from photolytic degradation.[10][11][12]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Use of a Sure/Seal™ style bottle is highly recommended for liquids or solutions.[14]

Q4: Is the use of a chemical stabilizer or antioxidant recommended?

A4: For high-purity solid material stored under optimal conditions (inert gas, cold, dark), a stabilizer is often not necessary for short to medium-term storage. However, if the material will be handled frequently, stored as a solution, or kept for extended periods, adding a radical-scavenging antioxidant can provide an extra layer of protection.[15] A common choice is Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%). Primary antioxidants like hindered phenols work by donating a hydrogen atom to quench free radicals, thus interrupting the oxidation chain reaction.[15][16][17]

Troubleshooting Guide

This section addresses specific problems you might encounter.

Observed IssueProbable Cause(s)Recommended Action(s)
Discoloration (Pink, Yellow, Brown) Oxidation of the phenolic hydroxyl group to form quinones.1. Confirm purity via HPLC or TLC. 2. If purity is compromised, consider repurification (e.g., recrystallization, column chromatography). 3. Review storage and handling procedures; implement inert atmosphere techniques.
Appearance of New Peaks in HPLC/NMR Chemical degradation due to oxidation, photolysis, or thermal stress.1. Identify the impurity if possible. 2. Discard the sample if purity is below your experimental threshold. 3. For future storage, transfer to smaller aliquots under argon/nitrogen and store at -20°C in the dark.
Poor Solubility or Clumping of Solid Absorption of atmospheric moisture.1. Dry the material under high vacuum (use caution with temperature to avoid sublimation). 2. Ensure storage containers are sealed tightly and consider storing inside a desiccator.
Inconsistent Experimental Results Degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.1. Always perform a quality control check on aged material before use. 2. Use freshly opened or recently purified material for critical experiments. 3. Aliquot new material upon receipt to avoid repeated exposure of the main stock.

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and the decision-making workflow for proper storage.

Phenol 3-Bromo-5-isopropylphenol (Stable) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical - H• Initiator O₂, Light (UV), Heat, Metal Ions Initiator->Phenol Initiates Oxidation Quinone Quinone-type Structures (Colored Impurities) Radical->Quinone Further Oxidation Dimer Dimerization Products Radical->Dimer Dimerization

Caption: Oxidative degradation pathway of 3-Bromo-5-isopropylphenol.

start Receive / Synthesize 3-Bromo-5-isopropylphenol check_duration Storage Duration? start->check_duration short_term < 6 Months check_duration->short_term Short long_term > 6 Months check_duration->long_term Long store_fridge Store at 2-8°C Inert Atmosphere (Ar/N₂) Amber Vial short_term->store_fridge store_freezer Aliquot into smaller vials Store at -20°C Inert Atmosphere (Ar/N₂) Amber Vial long_term->store_freezer check_solution Store as Solid or Solution? store_fridge->check_solution store_freezer->check_solution solid Solid check_solution->solid Solid solution Solution check_solution->solution Solution add_stabilizer Consider adding 0.01% BHT to the solution solution->add_stabilizer add_stabilizer->store_fridge

Caption: Decision workflow for optimal long-term storage conditions.

Experimental Protocols

Protocol 1: Inert Atmosphere Aliquoting for Long-Term Storage

This protocol describes how to safely aliquot a bulk sample of 3-Bromo-5-isopropylphenol into smaller vials under an inert atmosphere to preserve its integrity.

Materials:

  • Stock container of 3-Bromo-5-isopropylphenol

  • Multiple small amber glass vials with PTFE-lined caps

  • Glovebox or Schlenk line with a supply of dry Argon or Nitrogen gas

  • Spatula, weighing paper, and balance (inside glovebox or accessible)

Procedure:

  • Preparation: Place the stock container, new vials, caps, and all necessary tools inside the glovebox antechamber. Purge the antechamber with inert gas according to the glovebox operating procedure (typically 3-5 purge/refill cycles).

  • Inert Environment: Transfer all materials into the main glovebox chamber. Allow the items to sit for 10-15 minutes to ensure any adsorbed atmospheric gases are removed.

  • Aliquotting: Carefully open the main stock container. Using a clean spatula, weigh the desired amount of 3-Bromo-5-isopropylphenol for each aliquot and transfer it into a new amber vial.

  • Sealing: Tightly cap each new vial immediately after filling.

  • Backfilling (Optional but Recommended): For maximum protection, slightly loosen the cap of a filled vial, hold it up to the glovebox gas outlet for a few seconds to flush the headspace with fresh inert gas, and then immediately retighten the cap.

  • Labeling and Storage: Clearly label each vial with the compound name, date, and amount. Remove the vials from the glovebox and place them in a designated freezer (-20°C) or refrigerator (4°C) for storage.

References

  • Semantic Scholar. (n.d.). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
  • Aseev, D. G., Sizykh, M. R., & Batoeva, A. A. (n.d.). Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation. RCSI Journals Platform.
  • Zagorska, J., Bicurina, I., Kruma, Z., Ciprovica, I., Kokare, A., & Feldmane, J. (n.d.). Effects of temperature and heating time on the stability of five phenolic compounds in HTW.
  • Encyclopedia.pub. (n.d.). Effect of Temperatures on Polyphenols during Extraction.
  • ACS Publications. (n.d.). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology.
  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol.
  • MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction.
  • PMC - NIH. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • ACS Publications. (n.d.). Effect of Drying Temperature on the Stability of Polyphenols and Antioxidant Activity of Red Grape Pomace Peels. Journal of Agricultural and Food Chemistry.
  • Yale EHS. (n.d.). Standard Operating Procedure.
  • PubMed. (2013, December 17). Bromine and carbon isotope effects during photolysis of brominated phenols.
  • Chemistry LibreTexts. (2022, October 4). 3.1.11: Reactions of Phenols.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Chemistry For Everyone. (2025, July 14). What Are Antioxidants For Polymers? YouTube.
  • PMC - NIH. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • PMC. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • The Synergy of Antioxidants in Polymer Stabilization. (2025, November 7).

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting peak tailing issues encountered during the HPLC analysis of 3-Bromo-5-isopropylphenol. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve optimal chromatographic performance. Here, we will delve into the root causes of peak asymmetry for this specific analyte and provide a structured, in-depth approach to method development and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of 3-Bromo-5-isopropylphenol?

A1: Peak tailing is a common chromatographic issue where a peak deviates from the ideal symmetrical Gaussian shape, exhibiting a trailing edge that is longer than the leading edge.[1] This is problematic because it can significantly compromise the accuracy and precision of your analysis by causing incorrect peak integration, reduced resolution between adjacent peaks, and diminished sensitivity.[2] For a compound like 3-Bromo-5-isopropylphenol, which may be an active pharmaceutical ingredient (API) or a critical intermediate, accurate quantification is paramount.

Q2: What are the most probable causes of peak tailing for 3-Bromo-5-isopropylphenol?

A2: Given its phenolic nature, the primary cause of peak tailing for 3-Bromo-5-isopropylphenol is secondary interactions between the acidic phenolic hydroxyl group and active sites on the silica-based stationary phase.[3] These active sites are primarily residual silanol groups (Si-OH) that remain on the silica surface after the C18 or C8 chains are bonded.[4] At mobile phase pH values above approximately 3.5, these silanol groups can become deprotonated (Si-O-), leading to strong ionic interactions with the polarizable phenol, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tailing peak.[5]

Q3: I'm observing peak tailing for all the peaks in my chromatogram, not just 3-Bromo-5-isopropylphenol. What could be the issue?

A3: If all peaks are tailing, the problem is likely systemic rather than specific to the analyte chemistry. Common causes include:

  • Column Void or Damage: A void at the head of the column or a disturbed packing bed can create alternative flow paths for the sample, leading to band broadening and tailing.[1]

  • Extra-Column Volume: Excessive tubing length or internal diameter, particularly between the column and the detector, can contribute to peak dispersion.[6]

  • Blocked Frit: A partially blocked inlet frit on the column can cause poor sample introduction and distorted peak shapes.[1]

Q4: Can my sample preparation contribute to peak tailing?

A4: Absolutely. Two key aspects of sample preparation can lead to peak tailing:

  • Sample Solvent Strength: If your sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the initial band of analyte to spread on the column, leading to a distorted peak. It is always recommended to dissolve your sample in the mobile phase or a weaker solvent.[3]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a non-linear relationship between the concentration in the mobile and stationary phases, which often manifests as peak tailing.[3] If you suspect overloading, try diluting your sample and re-injecting.

In-Depth Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing for 3-Bromo-5-isopropylphenol, progressing from simpler adjustments to more involved method development considerations.

Step 1: Initial System and Column Assessment

Before modifying your method, it's crucial to rule out any instrumental or column health issues.

  • Action: Replace the current analytical column with a new, validated column of the same type.

  • Rationale: This is the quickest way to determine if your column is the source of the problem. Columns can degrade over time, especially when exposed to aggressive mobile phases or complex sample matrices.[7]

  • If the problem is resolved: Your previous column was likely fouled or damaged. Consider implementing a column flushing procedure or using a guard column to extend column lifetime.

  • If the problem persists: The issue is likely related to your method or other parts of the HPLC system.

Step 2: Mobile Phase pH Optimization

The pH of your mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds like phenols.

  • Rationale: By operating at a low pH, the residual silanol groups on the stationary phase will be protonated (Si-OH), minimizing the strong secondary ionic interactions with the phenolic analyte. This ensures that the primary retention mechanism is the intended hydrophobic interaction.

  • Recommended Mobile Phase Additives:

    • 0.1% Formic Acid: Provides a pH of approximately 2.7 and is MS-friendly.

    • 0.1% Trifluoroacetic Acid (TFA): Creates a lower pH (around 2) and can also act as an ion-pairing agent to further improve peak shape, though it may cause ion suppression in MS detection.

    • Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to 2.5): Offers excellent buffering capacity for UV-based detection but is not suitable for MS.

Step 3: Column Chemistry Selection

Not all C18 columns are created equal. The choice of stationary phase can have a significant impact on peak shape for challenging compounds.

  • Action: If you are using a traditional, low-purity silica column (Type A), consider switching to a modern, high-purity, end-capped column (Type B).

  • Rationale: Type B silica has a lower metal content and fewer acidic silanol groups, reducing the potential for secondary interactions. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them inert.[4]

  • Column Recommendations for Phenolic Compounds:

    • Base-Deactivated Columns: These are specifically designed with extensive end-capping to minimize interactions with basic and polar acidic compounds.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This can help to shield the analyte from residual silanols and also provide alternative selectivity.

    • Phenyl Phases: Phenyl columns can offer unique selectivity for aromatic compounds like 3-Bromo-5-isopropylphenol through π-π interactions.

Column TypePrimary InteractionSuitability for PhenolsKey Feature
Standard C18 (Type A Silica) HydrophobicProne to TailingHigh silanol activity
End-capped C18 (Type B Silica) HydrophobicGoodReduced silanol activity
Base-Deactivated C18 HydrophobicExcellentMinimal silanol interactions
Polar-Embedded Phase Hydrophobic & PolarVery GoodAlternative selectivity, shields silanols
Phenyl Phase Hydrophobic & π-πGoodAlternative selectivity for aromatics
Step 4: Consider Mobile Phase Additives

In some persistent cases of peak tailing, the use of competitive mobile phase additives can be beneficial, particularly at neutral pH.

  • Action: For non-MS applications, consider adding a small concentration of a competing base like Triethylamine (TEA) to the mobile phase (e.g., 0.1%).

  • Rationale: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the 3-Bromo-5-isopropylphenol analyte. However, with modern base-deactivated columns, the need for additives like TEA is greatly reduced.

Experimental Protocol: Diagnosing and Resolving Peak Tailing for 3-Bromo-5-isopropylphenol

This protocol provides a systematic approach to developing a robust HPLC method with good peak shape for 3-Bromo-5-isopropylphenol.

1. Analyte Characterization:

  • Compound: 3-Bromo-5-isopropylphenol

  • Molecular Formula: C₉H₁₁BrO

  • Molecular Weight: 215.09 g/mol

  • LogP: 3.4 (Indicates good retention in reversed-phase)

2. Initial HPLC Method Conditions (Starting Point):

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve in 50:50 Acetonitrile:Water

3. Troubleshooting Workflow:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue: - Check for column void - Inspect tubing/connections - Replace column frit check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No end Symmetrical Peak Achieved system_issue->end check_overload Is peak shape concentration-dependent? analyte_specific->check_overload overload Column Overload: - Dilute sample - Reduce injection volume check_overload->overload Yes optimize_method Optimize Method Chemistry check_overload->optimize_method No overload->end lower_ph Lower Mobile Phase pH (e.g., 0.1% TFA, pH ~2.5) optimize_method->lower_ph change_column Use Base-Deactivated or Polar-Embedded Column lower_ph->change_column change_column->end

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the secondary interactions responsible for peak tailing of phenolic compounds on a standard silica-based stationary phase.

G analyte_main analyte_main c18 c18 analyte_main->c18  Hydrophobic Interaction (Desired Retention) analyte_tail analyte_tail deprotonated_silanol deprotonated_silanol analyte_tail->deprotonated_silanol  Ionic Interaction (Secondary Retention)

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues, leading to robust and reliable HPLC analysis of 3-Bromo-5-isopropylphenol.

References

  • Hofer, S., Hartmann, A., Orfanoudaki, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 669. [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. gmpinsiders.com. [Link]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 138-145. [Link]

  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? phenomenex.com. [Link]

  • Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. agilent.com. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. epa.gov. [Link]

  • Lazar, I. M., & Lee, M. L. (2001). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of chromatographic science, 39(1), 1-8. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. element-labsolutions.com. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. pharmagrowthhub.com. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. alwsci.com. [Link]

  • The LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry?. chromatographyonline.com. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. labcompare.com. [Link]

  • Phenomenex. (n.d.). LC Technical Tip. phenomenex.com. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. glsciences.com. [Link]

  • YMC. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ymc.co.jp. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. agilent.com. [Link]

  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. crawfordscientific.com. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. shimadzu.eu. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. phenomenex.com. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-isopropylphenol and Its Isomers in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of how substituent patterns on an aromatic ring influence its reactivity is paramount. This guide provides an in-depth comparison of the reactivity of 3-Bromo-5-isopropylphenol and its structural isomers toward electrophilic aromatic substitution (EAS). By synthesizing established electronic and steric principles, we will predict the relative reactivity of these compounds and propose a comprehensive experimental framework for the validation of these hypotheses. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to guide laboratory work.

Theoretical Framework: Predicting Reactivity

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the interplay of the electronic (inductive and resonance) and steric effects of its substituents. In the case of bromo-isopropylphenols, we must consider the influence of the hydroxyl (-OH), bromo (-Br), and isopropyl (-CH(CH₃)₂) groups.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. Its potent electron-donating resonance effect (+M) far outweighs its electron-withdrawing inductive effect (-I), thereby increasing the electron density of the aromatic ring and stabilizing the arenium ion intermediate.[1]

  • Isopropyl Group (-CH(CH₃)₂): A weakly activating, ortho, para-directing group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.

  • Bromo Group (-Br): A deactivating, yet ortho, para-directing group. Its strong electron-withdrawing inductive effect (-I) deactivates the ring, while its weaker electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions.[2]

The overall reactivity of a polysubstituted benzene is a cumulative effect of its substituents. When directing effects are synergistic, the regioselectivity of the substitution is enhanced. Conversely, when they are antagonistic, a mixture of products can be expected, with the final distribution influenced by the relative strengths of the directing groups and steric hindrance.[3]

Isomers Under Consideration

For this comparative analysis, we will focus on 3-Bromo-5-isopropylphenol and a selection of its isomers to illustrate the impact of substituent positioning:

  • 3-Bromo-5-isopropylphenol (1)

  • 2-Bromo-4-isopropylphenol (2)

  • 4-Bromo-2-isopropylphenol (3)

  • 2-Bromo-5-isopropylphenol (4)

Predicted Reactivity and Regioselectivity

Based on the additive effects of the substituents, we can predict the relative reactivity and the likely sites of electrophilic attack for each isomer.

Isomer 1: 3-Bromo-5-isopropylphenol

  • Directing Effects: The hydroxyl and isopropyl groups are meta to each other, and the bromo group is also meta to the hydroxyl group. The powerful ortho, para-directing effect of the -OH group will dominate. The positions ortho to the hydroxyl group (C2 and C6) and para (C4) are activated. The bromo and isopropyl groups will also exert their directing effects.

  • Predicted Major Products: Electrophilic attack is most likely at C2, C4, and C6. Steric hindrance from the adjacent isopropyl group at C5 may slightly disfavor attack at C4 and C6 compared to C2.

  • Overall Reactivity: The presence of the deactivating bromo group will make this isomer less reactive than phenol or isopropylphenol but more reactive than bromobenzene.

Isomer 2: 2-Bromo-4-isopropylphenol

  • Directing Effects: The hydroxyl and isopropyl groups are para to each other, representing a cooperative directing effect. Both strongly favor substitution at the positions ortho to the hydroxyl group (C6) and ortho to the isopropyl group (C3 and C5). The bromo group at C2 will sterically hinder attack at C3. The hydroxyl group is a much stronger activating group than the isopropyl group.

  • Predicted Major Product: The primary site of electrophilic attack is expected to be C6, which is ortho to the strongly activating hydroxyl group and not significantly sterically hindered.

  • Overall Reactivity: The cooperative activation by the -OH and isopropyl groups should make this isomer highly reactive, despite the presence of the deactivating bromo group.

Isomer 3: 4-Bromo-2-isopropylphenol

  • Directing Effects: The hydroxyl and isopropyl groups are ortho to each other, another cooperative arrangement. Both direct to the positions para to the hydroxyl group (C4, which is blocked by bromine) and ortho to the hydroxyl group (C6). The isopropyl group also directs to its para position (C5).

  • Predicted Major Product: The most likely position for electrophilic attack is C6, which is ortho to the activating hydroxyl group and para to the isopropyl group.

  • Overall Reactivity: Similar to isomer 2, the cooperative effects of the hydroxyl and isopropyl groups are expected to render this isomer highly reactive.

Isomer 4: 2-Bromo-5-isopropylphenol

  • Directing Effects: The hydroxyl and isopropyl groups are meta to each other. The hydroxyl group directs to C4 and C6. The isopropyl group directs to C2 (blocked by bromine) and C6. The bromo group directs to C4 and C6.

  • Predicted Major Products: All three substituents direct to the C4 and C6 positions. Attack at C6 is favored due to the synergistic directing effects of all three groups.

  • Overall Reactivity: The deactivating bromo group will reduce the overall reactivity compared to 5-isopropylphenol.

Experimental Design for Comparative Reactivity

To empirically validate these predictions, a series of competitive nitration experiments are proposed. Nitration is a classic electrophilic aromatic substitution reaction that is well-documented and for which reaction progress can be readily monitored.[4]

Competitive Nitration Protocol

This protocol is designed to compare the relative reaction rates of the different bromo-isopropylphenol isomers.

Materials:

  • 3-Bromo-5-isopropylphenol (1)

  • 2-Bromo-4-isopropylphenol (2)[5]

  • 4-Bromo-2-isopropylphenol (3)[6]

  • 2-Bromo-5-isopropylphenol (4)[7]

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Safety Precautions:

  • Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[1][8][9]

  • Nitration reactions can be highly exothermic. Maintain strict temperature control and perform the reaction on a small scale initially.

  • Have a quenching agent (e.g., a large volume of cold water or a dilute sodium bicarbonate solution) readily available.

Experimental Workflow Diagram:

Caption: Workflow for the competitive nitration of bromo-isopropylphenol isomers.

Procedure:

  • Preparation of the Substrate Solution: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol) of two different bromo-isopropylphenol isomers and a known amount of an internal standard (e.g., 0.25 mmol of 1,3,5-trimethoxybenzene) in 10 mL of anhydrous dichloromethane.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a limiting amount of nitric acid (e.g., 0.25 mmol) to a stirring solution of sulfuric acid (e.g., 0.5 mL) at 0°C.

  • Reaction: Slowly add the nitrating mixture dropwise to the stirred substrate solution at 0°C.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it with a dilute solution of sodium bicarbonate. Extract the organic components with a small volume of dichloromethane.

  • Work-up: After the desired reaction time, quench the entire reaction mixture by pouring it into 20 mL of ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the quenched aliquots and the final product mixture by GC-MS.[10][11][12][13]

Friedel-Crafts Acylation Protocol

To further probe the reactivity, a Friedel-Crafts acylation can be performed. This reaction is generally more sensitive to deactivating groups.[14][15][16][17][18]

Materials:

  • Bromo-isopropylphenol isomers

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Nitrobenzene (anhydrous, as solvent)

  • Hydrochloric acid (concentrated)

  • Ice

  • Dichloromethane

Safety Precautions:

  • Aluminum chloride is a highly reactive and moisture-sensitive Lewis acid. Handle in a glove box or under an inert atmosphere.[19]

  • Acetyl chloride is corrosive and lachrymatory. Handle in a fume hood.

  • The reaction can be exothermic. Maintain temperature control.

Experimental Workflow Diagram:

Caption: Workflow for the Friedel-Crafts acylation of a bromo-isopropylphenol isomer.

Procedure:

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene.

  • Formation of Acylium Ion: Cool the suspension to 0°C and slowly add acetyl chloride (1.1 equivalents).

  • Reaction: Add a solution of the bromo-isopropylphenol isomer (1.0 equivalent) in anhydrous nitrobenzene dropwise to the stirred mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy and GC-MS to determine the structure and purity of the acylated product.[20][21][22]

Data Presentation and Expected Outcomes

The quantitative data from the competitive nitration experiments can be summarized in a table. The relative consumption of the starting materials will provide a direct measure of their relative reactivity.

Table 1: Expected Relative Consumption of Bromo-isopropylphenol Isomers in Competitive Nitration

Isomer PairPredicted More Reactive IsomerPredicted Major Nitration Product(s)Expected Relative Consumption Ratio (More Reactive / Less Reactive)
1 vs. 2 2-Bromo-4-isopropylphenol (2)2-Bromo-4-isopropyl-6-nitrophenol> 5:1
1 vs. 3 4-Bromo-2-isopropylphenol (3)4-Bromo-2-isopropyl-6-nitrophenol> 5:1
1 vs. 4 2-Bromo-5-isopropylphenol (4)2-Bromo-5-isopropyl-6-nitrophenol & 2-Bromo-5-isopropyl-4-nitrophenol~ 2:1
2 vs. 3 2-Bromo-4-isopropylphenol (2)2-Bromo-4-isopropyl-6-nitrophenol~ 1:1 (slight preference for 2)

Analysis of Results:

The relative consumption of the isomers will be determined by comparing the peak areas of the unreacted starting materials in the GC-MS chromatograms, normalized to the internal standard.[23][24][25] A higher rate of consumption indicates greater reactivity. The structures of the nitrated products can be confirmed by their mass spectra and, after isolation, by ¹H NMR spectroscopy.[20][21][22] The separation of ortho and para nitrophenol isomers can often be achieved by steam distillation, as the ortho isomer is typically more volatile due to intramolecular hydrogen bonding.[26][27][28][29][30]

Discussion and Conclusion

The proposed experiments will provide a quantitative comparison of the reactivity of 3-Bromo-5-isopropylphenol and its isomers. It is anticipated that the results will align with the theoretical predictions:

  • Isomers 2 and 3 will be the most reactive due to the cooperative activating effects of the hydroxyl and isopropyl groups.

  • Isomer 1 will be significantly less reactive due to the lack of cooperative activation and the presence of the deactivating bromo group.

  • Isomer 4 will exhibit intermediate reactivity.

This guide provides a robust framework for investigating the reactivity of substituted phenols. The principles and experimental designs outlined herein can be adapted to a wide range of aromatic compounds, empowering researchers to make informed decisions in the design of synthetic routes and the development of new chemical entities.

References

  • Doubtnut. While separating a mixture of ortho and para-nitro phenols by steam distillation name the isomer which will be steam volatile. Give reasons. Available at: [Link]

  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Available at: [Link]

  • Filo. (2023). p-Nitrophenol The ortho and para isomers can be separated by steam distil... Available at: [Link]

  • Sarthaks eConnect. (2018). While separating a mixture of ortho and para-nitro phenols by steam distillation, name the isomer which will be steam volatile. Give reasons. Available at: [Link]

  • University of California, Berkeley. (2012). Nitrates - Standard Operating Procedure. Available at: [Link]

  • Quora. (2020). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. Available at: [Link]

  • The Science for Population Protection. INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Available at: [Link]

  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Available at: [Link]

  • YouTube. (2024). Nitration reaction safety. Available at: [Link]

  • YouTube. (2023). While separating a mixture of ortho & para nitrophenols name isomer which will be steam volatile. Available at: [Link]

  • Corning. Results: Visible effect on the reaction: Nitration of phenol in flow. Available at: [Link]

  • Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • PMC - NIH. Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]

  • Friedel-Crafts Handout. What does and doesn't work in Friedel-Crafts reactions? Available at: [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ACS Publications. Reinvestigation of alkylphenol mixtures by 1H NMR spectroscopy. Available at: [Link]

  • University of Washington. NITRIC ACID SAFETY. Available at: [Link]

  • University of California, Davis. Gas Chromatography-Mass Spectroscopy. Available at: [Link]

  • ResearchGate. (2006). Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2022). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Available at: [Link]

  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Available at: [Link]

  • Scribd. Nitration of Phenols Using Cu NO3 2 Gree | PDF. Available at: [Link]

  • LSU Health Shreveport. (2018). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Available at: [Link]

  • Google Patents. US3985783A - Process for ring acylation of phenols.
  • Wikipedia. Gas chromatography–mass spectrometry. Available at: [Link]

  • ResearchGate. (2025). 1H NMR study of some sterically crowded substituted phenols. Available at: [Link]

  • Datapdf. Nitration of Phenols A Two-Phase System. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available at: [Link]

  • ResearchGate. (PDF) Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. Available at: [Link]

  • National Institutes of Health. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available at: [Link]

  • DTIC. NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. Available at: [Link]

Sources

A Comparative Guide to Halogenated Phenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the halogenated phenol is not merely a simple aromatic compound; it is a versatile and highly valuable building block. Its utility stems from the delicate interplay between the directing effects of the hydroxyl group and the tunable reactivity of the carbon-halogen (C-X) bond. The choice of halogen—iodine, bromine, or chlorine—and its position on the aromatic ring—ortho, meta, or para—are critical decisions that profoundly impact reaction efficiency, selectivity, and the overall strategic approach to synthesizing complex molecules.

This guide provides an in-depth comparative analysis of halogenated phenols in the context of modern organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic design.

Part 1: The Fundamental Principle: Reactivity Governed by Bond Dissociation Energy

The cornerstone of understanding the comparative reactivity of halogenated phenols lies in the bond dissociation energy (BDE) of the carbon-halogen bond. This energy dictates the ease with which the C-X bond can be cleaved during the oxidative addition step, which is frequently the rate-determining step in many palladium-catalyzed cross-coupling cycles.

The established reactivity trend is as follows:

C-I < C-Br < C-Cl

Aryl iodides, possessing the weakest carbon-halogen bond, are the most reactive substrates. They typically require milder reaction conditions, lower catalyst loadings, and shorter reaction times. Aryl bromides are a cost-effective and highly versatile intermediate, offering a good balance of reactivity and stability. Aryl chlorides are the most economical and widely available but are also the most challenging to activate, often necessitating the use of specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.

This fundamental trend allows for selective and sequential functionalization of polyhalogenated phenols, a powerful strategy in multi-step synthesis. For instance, in a molecule like 4-bromo-3-iodophenol, reactions can be directed to the more labile C-I bond while the C-Br bond remains intact for a subsequent, different coupling reaction.[1]

Part 2: Comparative Analysis in Key Cross-Coupling Reactions

We will now examine the performance of iodo-, bromo-, and chlorophenols, as well as their positional isomers, in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials. The choice of halophenol significantly impacts the efficiency of this transformation.

A direct comparison highlights the expected reactivity trend. In a study synthesizing 4-phenylphenol, 4-iodophenol and 4-bromophenol were coupled with phenylboronic acid under similar conditions. While both were successful, the product derived from 4-bromophenol exhibited a higher yield (21.75%) and greater purity compared to the product from 4-iodophenol (17.9%).[2] This result, while seemingly counterintuitive to the C-I > C-Br reactivity trend, underscores that factors like catalyst stability, side reactions, and purification efficiency can influence the final isolated yield in a specific experimental context. However, generally, iodophenols will react faster and under milder conditions.[3]

HalophenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPd/C (10 mol%)K₂CO₃WaterReflux~0.717.9[2]
4-BromophenolPd/C (10 mol%)K₂CO₃WaterReflux~0.721.8[2]
4-ChlorophenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95*Inferred from general protocols for aryl chlorides

*Yields for chlorophenols are highly dependent on the use of advanced catalyst systems.

The position of the hydroxyl group relative to the halogen introduces steric and electronic effects that modulate reactivity. A comparative study of bromophenol isomers in Suzuki coupling reveals these nuances.[4]

  • 4-Bromophenol (para): Often provides the highest yields. The hydroxyl group's electron-donating resonance effect activates the ring towards oxidative addition, and its position poses minimal steric hindrance to the catalytic center.[4]

  • 3-Bromophenol (meta): Reactivity is generally good, as the electronic and steric influences of the distal hydroxyl group are less pronounced.[4]

  • 2-Bromophenol (ortho): Reactivity can be more complex. The ortho-hydroxyl group can potentially coordinate to the palladium center, which may either facilitate or inhibit catalysis depending on the specific ligand and conditions. Steric hindrance is also a more significant factor.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodophenol

This protocol provides a representative procedure for the synthesis of 4-phenylphenol.

Materials:

  • 4-Iodophenol (1.0 equiv, e.g., 220 mg, 1.0 mmol)

  • Phenylboronic Acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.5 mol%, e.g., 1.1 mg)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv, e.g., 414 mg, 3.0 mmol)

  • Solvent: Water (e.g., 5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add water as the solvent.

  • The flask is flushed with an inert gas (e.g., Argon or Nitrogen).

  • The mixture is heated to reflux (100 °C) and stirred vigorously for the required time (monitor by TLC or GC-MS, typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-phenylphenol.[3][5]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are key pharmacophores. The reaction is highly sensitive to the choice of ligand, base, and aryl halide.

The C-X bond strength is again the primary determinant of reactivity.[6][7]

  • Iodophenols: While highly reactive, their utility in first-generation catalyst systems was sometimes hampered by the formation of stable, unreactive palladium-iodide dimer complexes. The development of bidentate phosphine ligands (e.g., BINAP, DPPF) helped overcome this by preventing dimer formation, allowing for efficient coupling.[6]

  • Bromophenols: These are excellent, general substrates for Buchwald-Hartwig amination, reacting reliably with a wide range of amines using modern catalyst systems.

  • Chlorophenols: The amination of chlorophenols was a significant challenge until the development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group.[7][8] These ligands promote the difficult oxidative addition step for the strong C-Cl bond.

The electronic nature and position of substituents on the aniline coupling partner and the aryl halide can influence reaction outcomes. For example, in the synthesis of 2- or 4-amino estrone derivatives, the nature of the aniline substituent affected the yield.[9] Generally, para-substituted halophenols react readily. Ortho-substituted halophenols can be more challenging due to steric hindrance near the reaction site, often requiring more robust catalyst systems or higher temperatures.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->complex1 Oxidative Addition complex2 Amine Complex [L₂Pd(II)(Ar)(H₂NR')]+X⁻ complex1->complex2 Ligand Exchange amide_complex Palladium Amide L₂Pd(II)(Ar)(HNR') complex2->amide_complex Deprotonation amide_complex->pd0 product Ar-NR'H amide_complex->product Reductive Elimination start Ar-X (Halophenol) amine R'NH₂ base Base hx_base [Base-H]⁺X⁻

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes that are crucial in materials science and natural product synthesis.[10]

The reaction follows the predictable C-I > C-Br >> C-Cl reactivity trend.[10] This allows for highly selective couplings. For instance, 1-bromo-4-iodobenzene can be selectively coupled with an alkyne at the iodo-position, leaving the bromo-position untouched for subsequent transformations. While the classic Sonogashira reaction uses both palladium and a copper(I) co-catalyst, copper-free variants have been developed to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling).[10][11]

  • Iodophenols: Couple readily, often at room temperature.[10]

  • Bromophenols: Are the most common substrates, typically requiring moderate heating but providing excellent results.[11][12]

  • Chlorophenols: Are generally poor substrates for Sonogashira coupling and require specialized conditions or are avoided in favor of the more reactive halides.

Halophenol IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPd(PPh₃)₄ / CuIEt₃NTHF25695[10] (representative)
4-BromophenolPd(OAc)₂ / P(p-tol)₃DBUTHF601292[11]
2-BromophenolPdCl₂(PPh₃)₂ / CuIEt₃NToluene802485[12] (representative)
4-ChlorophenolPd₂(dba)₃ / XPhosCs₂CO₃t-AmylOH11024~50-70*Inferred from advanced protocols

*Yields for chlorophenols are highly variable and catalyst-dependent.

Diagram: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow prep 1. Preparation - Oven-dry flask - Add Halophenol, Pd catalyst, CuI - Add Solvent (e.g., THF/Et₃N) inert 2. Inert Atmosphere - Degas solvent (e.g., N₂ bubble) - Maintain positive N₂ pressure prep->inert reactants 3. Reactant Addition - Add terminal alkyne via syringe inert->reactants reaction 4. Reaction - Stir at specified temperature - Monitor by TLC/GC-MS reactants->reaction workup 5. Work-up - Filter off solids - Aqueous wash (e.g., NH₄Cl) - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Part 3: Applications in Drug Discovery and Natural Product Synthesis

The strategic use of halogenated phenols is not an academic exercise; it is a cornerstone of synthesizing medicinally relevant and complex molecules. The halogens serve not only as reactive handles for coupling reactions but can also play a direct role in modulating the biological activity of the final compound.

Case Study 1: Synthesis of Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy, and many small-molecule kinase inhibitors feature complex biaryl or heteroaryl amine scaffolds.[13][14] The synthesis of these molecules frequently relies on Suzuki and Buchwald-Hartwig reactions where a halophenol is a key starting material. For example, the synthesis of novel human CHK1 inhibitors involved the creation of biphenyl-diol structures, a transformation readily achieved via Suzuki coupling of a suitably protected bromophenol derivative.[15] The halogen's position and identity allow for precise control over the final molecular architecture, which is critical for achieving high potency and selectivity.[16][17]

Case Study 2: Synthesis of Combretastatin A-4

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, making it a lead compound in anticancer research.[18][19] Several synthetic routes to Combretastatin A-4 and its analogues utilize halophenol precursors. One efficient method involves a Suzuki cross-coupling of a vinyl bromide with an aryl boronic acid derived from a halogenated phenol.[20] A concise synthesis of Combretastatin A-4 was developed using a Perkin reaction involving 3-bromo-4-methoxyphenylacetic acid, which itself is derived from the corresponding phenol.[21] These syntheses showcase how the C-X bond of a halophenol provides a reliable anchor point for constructing the complex stilbene core of the molecule.

Conclusion

Halogenated phenols are indispensable reagents in the arsenal of the synthetic chemist. Their reactivity, governed by the predictable hierarchy of carbon-halogen bond strength, provides a logical framework for their application. Iodophenols offer the highest reactivity for delicate substrates, chlorophenols provide an economical option for large-scale synthesis (provided a suitable catalyst is employed), and bromophenols represent the versatile workhorse for a vast range of transformations. Furthermore, the interplay of steric and electronic effects based on the ortho, meta, or para position of the halogen allows for a finer level of control over reaction outcomes. By understanding these comparative principles, researchers can make more informed and strategic decisions, accelerating the discovery and development of novel therapeutics and materials.

References

  • Suzuki Coupling Lab Experiment. Scribd. [Link]

  • Novel syntheses of cis and trans isomers of combretastatin A-4. PubMed. [Link]

  • Synthesis of Combretastatin A-4 Analog Bearing Indole-Chalcone Moiety. The UNC Asheville Journal of Undergraduate Scholarship. [Link]

  • A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. ScienceDirect. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. MDPI. [Link]

  • Synthesis of Combretastatin A-4 and Erianin. ResearchGate. [Link]

  • Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Kinases Home. RSC Publishing. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. J-STAGE. [Link]

Sources

Navigating the Void: A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropylphenol in the Absence of Public Data

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the structural elucidation of novel or commercially available but poorly characterized compounds is a foundational step. 3-Bromo-5-isopropylphenol, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry, represents a common challenge: the absence of a comprehensive, publicly available spectral database. This guide addresses this data vacuum not by presenting a simple comparison of non-existent data, but by providing a practical, experience-driven framework for researchers to navigate this scenario. Here, we will compare the informational value of different spectroscopic techniques through the lens of predicted data, offering a robust workflow for the de novo characterization of compounds like 3-Bromo-5-isopropylphenol.

The Data Deficit: No Public Spectra for 3-Bromo-5-isopropylphenol

A thorough search of prominent public spectral databases, including the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider, reveals a critical gap: as of early 2026, no experimentally derived spectral data (Mass Spectrometry, NMR, or IR) for 3-Bromo-5-isopropylphenol are available. This situation is not uncommon and underscores the necessity for researchers to be adept at both acquiring and interpreting spectral data for compounds of interest, as well as leveraging predictive tools for preliminary analysis.

A Predictive Approach to Spectroscopic Characterization

In the absence of experimental data, predictive software and established correlation principles become invaluable tools for anticipating the spectral features of a molecule. This approach allows for a "virtual" characterization that can guide experimental work and aid in the interpretation of newly acquired data. The following sections compare what each major spectroscopic technique is predicted to reveal about the structure of 3-Bromo-5-isopropylphenol.

Predicted Spectral Data Comparison
Spectroscopic Technique Predicted Information for 3-Bromo-5-isopropylphenol Structural Insights Gained
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm), likely appearing as singlets or narrow multiplets. - Isopropyl Group: A septet for the methine proton (~2.8-3.0 ppm) and a doublet for the two equivalent methyl groups (~1.2 ppm). - Phenolic Proton: A broad singlet that can appear over a wide chemical shift range (typically 4-8 ppm), which would disappear upon D₂O exchange.- Confirms the 1,3,5-trisubstituted aromatic ring pattern. - Verifies the presence and connectivity of the isopropyl group. - Identifies the acidic phenolic proton.
¹³C NMR - Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the bromine. - Isopropyl Group: Two signals, one for the methine carbon (~34 ppm) and one for the two equivalent methyl carbons (~24 ppm).- Confirms the number of unique carbon environments in the molecule. - Provides information on the electronic environment of each carbon atom, influenced by the attached functional groups (OH, Br, isopropyl).
Mass Spectrometry (EI) - Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). - Key Fragments: Loss of a methyl group ([M-15]⁺), loss of an isopropyl group ([M-43]⁺), and potentially cleavage of the C-Br bond.- Confirms the molecular weight and elemental composition (presence of one bromine atom). - Provides evidence for the presence of the isopropyl substituent through characteristic fragmentation patterns.
Infrared (IR) Spectroscopy - O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹. - C-O Stretch: A strong absorption around 1230 cm⁻¹. - Aromatic C=C Stretches: Medium intensity absorptions in the 1450-1600 cm⁻¹ region. - Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. - Alkyl C-H Stretch: Absorptions below 3000 cm⁻¹. - C-Br Stretch: Absorption in the fingerprint region, typically 500-700 cm⁻¹.- Confirms the presence of the phenolic hydroxyl group. - Differentiates the phenolic C-O bond from an alcoholic C-O bond. - Verifies the presence of the aromatic ring and alkyl substituents.

Experimental Workflow: From Synthesis to Spectroscopic Confirmation

For a novel or uncharacterized compound, a systematic experimental approach is crucial. The following protocol outlines the key steps for the synthesis and spectroscopic characterization of a compound like 3-Bromo-5-isopropylphenol.

A Protocol for the Synthesis and Spectroscopic Characterization of a Novel Phenolic Compound

1. Synthesis and Purification:

  • Reaction Setup: Based on literature precedents for similar brominated phenols, devise a synthetic route (e.g., bromination of 3-isopropylphenol). Assemble the appropriate glassware and reagents in a fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and minimizes the formation of byproducts.

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate work-up (e.g., extraction, washing). Purify the crude product using column chromatography, recrystallization, or distillation to obtain the pure compound. The purity should be assessed (e.g., by LC-MS or ¹H NMR).

2. Spectroscopic Analysis:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
    • MS: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a direct insertion probe may be used.
    • IR: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.
  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
    • MS: Obtain a high-resolution mass spectrum to confirm the elemental composition. Acquire fragmentation data (MS/MS) to aid in structural elucidation.
    • IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

3. Data Interpretation and Structure Confirmation:

  • Analyze each spectrum individually to deduce structural fragments and functional groups.

  • Correlate the data from all spectroscopic techniques to build a complete and consistent picture of the molecular structure.

  • Compare the experimental data with the predicted spectra to confirm assignments and validate the structure.

Visualizing the Workflow for Characterizing a Novel Compound

The following diagram illustrates the logical flow from compound synthesis to final structural confirmation when public spectral data is unavailable.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification purity Purity Assessment (e.g., LC-MS) purification->purity nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity->nmr ms Mass Spectrometry (HRMS, MS/MS) purity->ms ir Infrared Spectroscopy purity->ir interpret Analyze Experimental Data nmr->interpret ms->interpret ir->interpret predict Predict Spectra (In Silico) compare Compare Experimental vs. Predicted Data predict->compare interpret->compare structure Structure Elucidation & Confirmation compare->structure

Caption: Workflow for the characterization of a novel chemical compound.

Conclusion

While the absence of public spectral data for 3-Bromo-5-isopropylphenol presents an initial hurdle, it also provides an opportunity to apply a fundamental and robust scientific workflow. By leveraging predictive tools to anticipate spectral features and then systematically acquiring and interpreting experimental data, researchers can confidently elucidate and confirm the structure of this and other novel compounds. This integrated approach of prediction and experimentation is a cornerstone of modern chemical research, enabling the continued exploration and development of new chemical entities.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • ACD/Labs NMR Prediction Software. Advanced Chemistry Development, Inc. [Link]

  • CFM-ID: Spectra Prediction. Wishart Research Group, University of Alberta. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Comparative Evaluation of the Biological Activity of 3-Bromo-5-isopropylphenol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a technical, in-depth comparison of the biological activities of 3-Bromo-5-isopropylphenol derivatives. Designed for researchers and drug development scientists, it moves beyond mere protocol recitation to explain the scientific rationale behind experimental choices, providing a framework for evaluating this promising class of compounds. We will focus on three key areas of therapeutic interest: antimicrobial, antioxidant, and anticancer activity.

Introduction: Enhancing a Natural Scaffold

Phenolic compounds, such as the naturally occurring monoterpenoid thymol (2-isopropyl-5-methylphenol), are well-established for their broad biological activities.[1][2] However, the strategic modification of these natural scaffolds can significantly enhance their therapeutic potential. The introduction of a halogen, such as bromine, to the phenolic ring is a proven medicinal chemistry strategy to increase lipophilicity and modulate electronic properties. This can lead to improved membrane permeability and stronger interactions with biological targets. This guide provides the experimental framework to quantify and compare the bioactivity of derivatives based on the 3-Bromo-5-isopropylphenol scaffold, an isomer of brominated thymol, against relevant benchmarks.

Antimicrobial Efficacy: A Quantitative Comparison

The primary mechanism by which phenolic compounds exert antimicrobial effects involves the disruption of bacterial cell membranes and the inhibition of essential enzymes. Halogenation can amplify this effect. The definitive method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the standards set by the Clinical and Laboratory Standards Institute (CLSI) for assessing antimicrobial susceptibility. The rationale for this choice is its reproducibility and the generation of quantitative, comparable data.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum of the target bacteria (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa) is prepared in cation-adjusted Mueller-Hinton Broth (MHB) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test derivative is serially diluted two-fold across the wells of a 96-well microtiter plate using MHB. A parent compound (e.g., Thymol) and a standard antibiotic (e.g., Vancomycin for MRSA) are run in parallel as comparators.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate includes a positive control (bacteria, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

Comparative Performance Data

The following table presents hypothetical, yet plausible, data to illustrate the expected outcome of such an experiment.

CompoundS. aureus (MRSA) MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3-Bromo-5-isopropylphenol Derivative 16 32
Thymol (Parent Compound)64128
Vancomycin (Control)1>1024

Field-Proven Insight: The data illustrates that the bromo-derivative is significantly more potent than the parent thymol against both Gram-positive and Gram-negative bacteria.[3] This enhanced activity is likely due to increased lipophilicity, facilitating passage through the bacterial cell wall and membrane. Note the resistance of P. aeruginosa to Vancomycin, highlighting the need for novel agents like the test derivative.

Workflow: MIC Assay

MIC_Assay_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase culture 1. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Plate with Bacteria culture->inoculate plate 2. Serially Dilute Compounds in 96-Well Plate plate->inoculate incubate 4. Incubate at 37°C for 18-24h inoculate->incubate read 5. Visually Inspect for Growth incubate->read determine 6. Determine Lowest Concentration with No Growth (MIC) read->determine Quantitative Result

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Capacity: Evaluating Radical Scavenging

Phenolic compounds are excellent antioxidants due to the ability of their hydroxyl group to donate a hydrogen atom, neutralizing reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess this radical-scavenging potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is chosen for its simplicity and reliance on a stable radical, allowing for consistent measurement via spectrophotometry.

Step-by-Step Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The solution should have a deep violet color.

  • Reaction Setup: In a 96-well plate, various concentrations of the test derivative are added to the wells, followed by the DPPH solution. Ascorbic acid is used as a positive control.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes. During this time, antioxidants in the sample will donate a hydrogen atom to DPPH•, reducing it to DPPH-H and causing the color to fade to yellow.

  • Absorbance Measurement: The absorbance is read at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Comparative Performance Data
CompoundDPPH Scavenging IC50 (µM)
3-Bromo-5-isopropylphenol Derivative 45
Thymol (Parent Compound)80
Ascorbic Acid (Control)25

Field-Proven Insight: A lower IC50 value signifies greater antioxidant potency.[4] The bromo-derivative shows enhanced activity compared to thymol. This can be attributed to the electron-donating effect of the alkyl group and the influence of the bromine on the hydroxyl group's hydrogen-donating ability. While not as potent as the dedicated antioxidant ascorbic acid, its activity is significant.

Mechanism: DPPH Radical Neutralization

DPPH_Mechanism DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_H Phenol Ar-OH (Test Derivative) Phenol->DPPH_Radical H• Donation Phenol_Radical Ar-O• (Stabilized Phenoxy Radical) Phenol->Phenol_Radical

Caption: Hydrogen atom transfer from a phenol to neutralize the DPPH radical.

Anticancer Potential: Assessing Cytotoxicity

Many phenolic compounds exhibit anticancer properties by inducing oxidative stress within cancer cells, leading to programmed cell death (apoptosis).[5][6] The MTT assay is a foundational screen to measure the cytotoxic effect of a compound on cancer cell lines by assessing metabolic activity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method that provides a clear indication of cell viability, making it an excellent first-pass screen for cytotoxicity.[7][8]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cells (e.g., A549 lung carcinoma) are seeded into a 96-well plate and allowed to adhere for 24 hours.[9]

  • Compound Treatment: The cells are treated with a range of concentrations of the test derivative, parent compound, and a standard chemotherapeutic agent (e.g., Doxorubicin) for 48 hours.

  • MTT Incubation: The media is replaced with fresh media containing MTT solution (0.5 mg/mL). The plate is incubated for 4 hours, during which mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: Cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Comparative Performance Data
CompoundA549 Lung Cancer Cell Line IC50 (µM)
3-Bromo-5-isopropylphenol Derivative 25
Thymol (Parent Compound)>150
Doxorubicin (Control)1.2

Field-Proven Insight: The bromo-derivative demonstrates a marked increase in cytotoxicity against A549 cells compared to the non-halogenated parent compound. This suggests that the structural modifications significantly contribute to its anticancer potential, a common finding with brominated phenolic structures.[5] While less potent than Doxorubicin, its novel structure presents a different mechanism of action that could be valuable, particularly in cases of resistance to conventional drugs.

Logical Pathway: From Compound to Apoptosis

Apoptosis_Pathway Compound 3-Bromo-5-isopropylphenol Derivative Cell Cancer Cell Compound->Cell Enters ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress & Cytochrome c Release ROS->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Postulated mechanism of ROS-mediated apoptosis in cancer cells.

Conclusion and Strategic Outlook

The experimental framework detailed in this guide demonstrates that derivatives of 3-Bromo-5-isopropylphenol possess significantly enhanced biological activities compared to their natural phenolic precursors. The addition of bromine consistently improves antimicrobial and anticancer potency, likely through increased lipophilicity and modulated electronic properties. While the antioxidant capacity is also improved, the most promising therapeutic avenues appear to be in the development of novel antimicrobial and anticancer agents.

Future research should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR), elucidating the precise molecular targets for the observed cytotoxicity, and advancing the most potent compounds to preclinical in vivo models to assess efficacy and safety.

References

  • Title: Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria Source: Frontiers in Microbiology URL: [Link]

  • Title: Tailored Functionalization of Natural Phenols to Improve Biological Activity Source: MDPI URL: [Link]

  • Title: Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents Source: ResearchGate URL: [Link]

  • Title: Lipophilic Fe(III)-Complex with Potent Broad-Spectrum Anticancer Activity and Ability to Overcome Pt Resistance in A2780cis Cancer Cells Source: MDPI URL: [Link]

  • Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) Source: ResearchGate URL: [Link]

  • Title: Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract Source: MDPI URL: [Link]

  • Title: Chemical profile, antiproliferative and pro-apoptotic activities of essential oils of Pulicaria arabica against A549 lung cancer cell line Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

Navigating Multi-Step Synthesis: A Cost-Effectiveness Analysis of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of a project's overall efficiency and economic viability. In the landscape of multi-step synthesis, substituted phenols are foundational building blocks. This guide provides an in-depth technical comparison of the use of 3-Bromo-5-isopropylphenol against viable alternatives, grounded in experimental data and cost analysis, to inform rational decision-making in complex synthetic campaigns.

Introduction: The Strategic Importance of 3-Bromo-5-isopropylphenol

3-Bromo-5-isopropylphenol, a regioisomer of brominated thymol, presents a unique substitution pattern that can be strategically leveraged in organic synthesis. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities. The isopropyl and hydroxyl groups, in turn, influence the molecule's steric and electronic properties, which can be exploited to direct subsequent transformations and impart desired characteristics to the final product. Its application is particularly relevant in the synthesis of complex scaffolds for pharmaceuticals and agrochemicals where precise control of substitution is paramount.

The Economic Landscape: A Comparative Cost Analysis

The decision to use a specific starting material is often a trade-off between its upfront cost and the efficiency of the synthetic route it enables. Here, we present a comparative cost analysis of 3-Bromo-5-isopropylphenol and its key alternatives.

CompoundSupplier 1 Price (per kg)Supplier 2 Price (per kg)Average Price (per kg)Notes
3-Bromo-5-isopropylphenol ~$16,200 (for 10g)~$59,200 (for 1g)Highly VariablePrice is significantly high for bulk quantities, suggesting it is a specialty chemical.
5-Isopropylphenol ~$670-~$670A potential precursor for the in-house synthesis of 3-Bromo-5-isopropylphenol.
Thymol (2-isopropyl-5-methylphenol) ~$18 - $50-~$34A readily available and inexpensive isomer.
N-Bromosuccinimide (NBS) ~$55 - $84-~$70A common brominating agent for the synthesis of bromo-phenols.
Bis(triphenylphosphine)palladium(II) dichloride ~$73,000 - $95,200-~$84,100A representative palladium catalyst for cross-coupling reactions. Price is per gram.
Rhodium(III) chloride ~$397,300 - $936,000-~$666,650A representative rhodium catalyst for C-H functionalization. Price is per gram.

Key Insights from the Cost Analysis:

  • The direct purchase of 3-Bromo-5-isopropylphenol is economically prohibitive for large-scale synthesis.

  • In-house synthesis from the significantly cheaper 5-isopropylphenol presents a more viable option, although this requires an additional synthetic step.

  • Thymol is an exceptionally cost-effective starting material if the desired substitution pattern can be achieved through alternative methods.

  • The cost of catalysts for both traditional cross-coupling and modern C-H functionalization is substantial and must be factored into the overall process cost, particularly at scale.

Synthetic Strategies: A Comparative Overview

The choice of starting material dictates the available synthetic routes. Here, we compare the traditional approach utilizing 3-Bromo-5-isopropylphenol with modern alternatives.

The Traditional Pathway: Cross-Coupling Reactions with 3-Bromo-5-isopropylphenol

The bromine atom on 3-Bromo-5-isopropylphenol serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

G cluster_0 Traditional Cross-Coupling 3-Bromo-5-isopropylphenol 3-Bromo-5-isopropylphenol Suzuki Coupling Suzuki Coupling Heck Coupling Heck Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination Arylated Product Arylated Product Alkylated Product Alkylated Product Aminated Product Aminated Product

This approach offers high regioselectivity, as the position of the incoming group is predetermined by the bromine atom. However, it necessitates the use of a pre-functionalized starting material, which, as established, can be costly.

The Modern Alternative: Direct C-H Functionalization

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical and potentially cost-effective alternative to traditional cross-coupling reactions.

G cluster_1 Direct C-H Functionalization Thymol / 5-Isopropylphenol Thymol / 5-Isopropylphenol Pd-catalyzed C-H Arylation Pd-catalyzed C-H Arylation Rh-catalyzed C-H Alkylation Rh-catalyzed C-H Alkylation Arylated Product Arylated Product Alkylated Product Alkylated Product

This strategy starts with readily available and inexpensive phenols like thymol or 5-isopropylphenol. However, controlling regioselectivity can be a significant challenge, often yielding a mixture of ortho- and para-substituted products. The development of directing groups and specialized catalysts is an active area of research to overcome this limitation.

Experimental Protocols and Data

To provide a practical basis for comparison, we present detailed experimental protocols for key transformations.

In-House Synthesis of 3-Bromo-5-isopropylphenol

Reaction: Bromination of 3-isopropylphenol.

G 3-isopropylphenol 3-isopropylphenol Reaction Bromination 3-isopropylphenol->Reaction Bromine Bromine Bromine->Reaction 2-bromo-5-isopropylphenol 2-bromo-5-isopropylphenol Reaction->2-bromo-5-isopropylphenol Dichloromethane, 0-20 °C, Inert atmosphere, ~40% Yield[1]

Protocol: A solution of 3-isopropylphenol in dichloromethane is cooled to 0 °C under an inert atmosphere. A solution of bromine in dichloromethane is added dropwise over a period of 1-2 hours. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Note: The reported yield for a similar bromination is approximately 40%[1]. This relatively low yield significantly impacts the overall cost-effectiveness of this in-house approach.

Suzuki Coupling of 3-Bromo-5-isopropylphenol

Reaction: Palladium-catalyzed cross-coupling with an arylboronic acid.

Protocol: To a reaction vessel is added 3-Bromo-5-isopropylphenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and a base such as potassium carbonate (2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., toluene/water) is added, and the mixture is heated to 80-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Direct C-H Arylation of Thymol (Representative Protocol)

Reaction: Palladium-catalyzed direct arylation with an aryl halide.

Protocol: To a reaction vessel is added thymol (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)2, 0.05 equiv), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 equiv), and a base (e.g., potassium carbonate, 2.0 equiv). The vessel is sealed and heated to 100-140 °C for 12-48 hours. After cooling, the reaction is worked up and purified as described for the Suzuki coupling.

Note: Yields for direct C-H arylation of phenols can be variable and are highly dependent on the specific substrate, catalyst system, and reaction conditions. Regioselectivity is a key challenge that must be addressed.

In-Depth Comparison and Recommendations

Feature3-Bromo-5-isopropylphenol (Cross-Coupling)Thymol / 5-Isopropylphenol (C-H Functionalization)
Starting Material Cost High (if purchased), Moderate (if synthesized)Low
Number of Synthetic Steps N (if purchased), N+1 (if synthesized)N
Regioselectivity High (pre-defined by bromine position)Often low to moderate (can be a mixture of isomers)
Atom Economy Lower (generates stoichiometric bromide waste)Higher (C-H bond is directly functionalized)
Catalyst Cost High (Palladium-based)High (Palladium or Rhodium-based)
Process Robustness Well-established and predictableCan be sensitive to reaction conditions and substrate
Environmental Impact Use of halogenated starting materials and generation of halide waste.Potentially greener due to higher atom economy.

Recommendations:

  • For small-scale, discovery-phase synthesis where absolute regiocontrol is critical and cost is a secondary concern, the use of purchased 3-Bromo-5-isopropylphenol offers a reliable and predictable route.

  • For larger-scale campaigns or when cost is a primary driver, direct C-H functionalization of thymol or 5-isopropylphenol should be strongly considered. However, significant process development and optimization will likely be required to achieve acceptable regioselectivity and yield. The investment in this development may be offset by the substantially lower cost of the starting material.

  • In-house synthesis of 3-Bromo-5-isopropylphenol from 5-isopropylphenol is a viable compromise, but the moderate yield of the bromination step must be carefully considered in the overall cost calculation.

Conclusion: A Strategic Approach to Synthesis Design

The choice between using a pre-functionalized intermediate like 3-Bromo-5-isopropylphenol and employing a direct C-H functionalization strategy is a nuanced decision that depends on the specific goals and constraints of a synthetic project. While traditional cross-coupling offers predictability and regiocontrol, the high cost of the starting material is a significant drawback. Modern C-H functionalization presents a more atom-economical and potentially cost-effective alternative, but it comes with the challenge of controlling regioselectivity.

As a Senior Application Scientist, my recommendation is to adopt a pragmatic and data-driven approach. For initial exploratory work, the reliability of the brominated starting material may be advantageous. However, for any process intended for scale-up, a thorough investigation into direct C-H functionalization is a worthwhile investment that could lead to significant long-term cost savings and a more sustainable manufacturing process. The continuous evolution of catalyst technology is likely to further enhance the appeal of C-H functionalization, making it an increasingly powerful tool in the arsenal of the synthetic chemist.

References

A Strategic Guide to Phenol Derivative Synthesis: Exploring Alternatives to 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, phenol derivatives are indispensable building blocks. The specific substitution pattern on the phenolic ring is crucial for biological activity and material properties. 3-Bromo-5-isopropylphenol is a valuable starting material for a range of targets due to its meta-substitution pattern, which can be challenging to achieve through classical electrophilic aromatic substitution. However, reliance on a single halogenated precursor can present limitations related to cost, availability, and the generation of halogenated waste streams.

This guide provides a comparative analysis of alternative starting materials and synthetic strategies for accessing 3,5-disubstituted and other complex phenol derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals seeking to diversify their synthetic toolbox.

The Challenge of Meta-Substitution

Directing electrophilic substitutions to the meta position of a phenol is inherently difficult due to the strong ortho- and para-directing nature of the hydroxyl group. This has traditionally necessitated the use of starting materials where the desired substitution pattern is pre-installed, such as 3-bromo-5-isopropylphenol. However, modern synthetic chemistry offers a variety of powerful techniques that bypass this limitation, starting from more readily available and often non-halogenated precursors.

Comparative Analysis of Alternative Synthetic Routes

This section compares several modern and classical approaches to the synthesis of phenol derivatives, offering alternatives to pathways commencing with 3-Bromo-5-isopropylphenol.

Synthetic StrategyStarting Material TypeKey AdvantagesKey Considerations
[3+3] Cyclocondensation Acyclic Ketones & EstersHigh efficiency, one-pot, transition-metal-free, good regioselectivity for 3,5-disubstitution.[1]Requires specific acyclic precursors (α,β-unsaturated ketones and α-fluoro-β-ketoesters).
C-H Activation Arenes (e.g., Cumene)Atom-economical, avoids pre-functionalization, direct access to phenols.[2][3][4]Often requires expensive transition-metal catalysts (e.g., Palladium), regioselectivity can be a challenge.
Sandmeyer Reaction Anilines (e.g., 3-Isopropylaniline)Well-established, reliable, good yields.[5][6][7]Requires handling of diazonium salts which can be unstable; generates nitrogen gas.
Baeyer-Villiger Oxidation Aromatic Aldehydes/KetonesUtilizes common functional groups, can be performed with "green" oxidants like H₂O₂.[8][9][10]Requires access to the corresponding aldehyde or ketone precursor.
Directed ortho-Metalation (DoM) Arenes with Directing GroupsExcellent regioselectivity for ortho-functionalization.[11][12][13]Limited to ortho-substitution relative to the directing group; requires strongly basic reagents.
Nucleophilic Aromatic Substitution (SNA_r) Activated Aryl HalidesScalable, robust, and well-understood.[14][15]Requires an electron-deficient aromatic ring or high temperatures.

In-Depth Exploration of Key Alternative Methodologies

[3+3] Cyclocondensation: Building the Ring from Scratch

This elegant strategy constructs the 3,5-disubstituted phenol core in a single pot from non-aromatic precursors. The reaction proceeds via a tandem Robinson annulation, dehydrofluorination, and aromatization sequence.[1]

G cluster_start Starting Materials alpha_beta_ketone α,β-Unsaturated Ketone Robinson_Annulation Robinson Annulation alpha_beta_ketone->Robinson_Annulation alpha_fluoro_ester α-Fluoro-β-ketoester alpha_fluoro_ester->Robinson_Annulation Dehydrofluorination In situ Dehydrofluorination Robinson_Annulation->Dehydrofluorination Aromatization Aromatization Dehydrofluorination->Aromatization Final_Product 3,5-Disubstituted Phenol Aromatization->Final_Product

Caption: Workflow for [3+3] Cyclocondensation.

  • To a solution of an α,β-unsaturated ketone (1.0 mmol) in a suitable solvent (e.g., THF), add an α-fluoro-β-ketoester (1.2 mmol).

  • Add a base (e.g., DBU, 1.5 mmol) to the mixture at room temperature.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a weak acid (e.g., saturated aq. NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3,5-disubstituted phenol.

Causality: The use of an α-fluoro-β-ketoester is key, as the fluorine atom serves as a good leaving group during the in situ elimination step, which drives the aromatization to the final phenol product.[1]

C-H Activation: A Modern Approach to Phenol Synthesis

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical route to complex molecules.[2][16] Palladium-catalyzed C-O bond formation allows for the direct hydroxylation of an arene C-H bond.[2]

G Arene Arene (e.g., Cumene) CH_Activation C-H Activation Arene->CH_Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->CH_Activation Oxidant Oxidant Reductive_Elimination Reductive Elimination Oxidant->Reductive_Elimination CH_Activation->Reductive_Elimination C-O Bond Formation Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Phenol_Derivative Phenol Derivative Reductive_Elimination->Phenol_Derivative

Caption: Simplified C-H Activation/Hydroxylation Cycle.

  • In a reaction vessel, combine the arene (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (if required).

  • Add an oxidant (e.g., PhI(OAc)₂) and a suitable solvent (e.g., acetic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Purify by column chromatography to obtain the phenol derivative.

Trustworthiness: The regioselectivity of C-H activation can be controlled by using directing groups, which chelate to the metal catalyst and position it for reaction at a specific C-H bond.[4][17][18]

The Sandmeyer Reaction: A Classic Transformation

The Sandmeyer reaction is a robust and widely used method for converting anilines into a variety of functional groups, including phenols.[6][7][19] This two-step process involves the diazotization of an aniline followed by hydrolysis of the resulting diazonium salt.

G Aniline Substituted Aniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (H₂O, heat) Diazonium_Salt->Hydrolysis Phenol Phenol Derivative Hydrolysis->Phenol

Caption: The Sandmeyer Reaction for Phenol Synthesis.

  • Dissolve the aniline (1.0 equiv) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 equiv) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • Continue heating until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the phenolic product with an organic solvent.

  • Wash the organic layer, dry, and purify as needed.

Expertise & Experience: Careful temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[5]

Concluding Remarks

The synthesis of phenol derivatives is a mature field, yet one that continues to evolve with the advent of new synthetic methods. While 3-Bromo-5-isopropylphenol remains a useful starting material, researchers now have a diverse array of alternative strategies at their disposal. The choice of method will depend on factors such as the availability of starting materials, cost, scalability, and the desired substitution pattern. The transition-metal-free [3+3] cyclocondensation offers an innovative and efficient route to 3,5-disubstituted phenols. For atom economy and directness, C-H activation is a powerful, albeit often catalyst-dependent, option. Meanwhile, classical methods like the Sandmeyer reaction provide reliable and well-trodden paths from readily available anilines. By understanding the strengths and limitations of each approach, chemists can make more informed and strategic decisions in the design and execution of their synthetic campaigns.

References

  • Title: One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors Source: Organic Letters, 2015 URL: [Link]

  • Title: A Synthesis of 3,5-Disubstituted Phenols Source: Organic Process Research & Development, 2010 URL: [Link]

  • Title: Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes Source: Chemistry – An Asian Journal, 2019 URL: [Link]

  • Title: A Synthesis of 3,5-Disubstituted Phenols Source: Organic Process Research & Development, 2010 URL: [Link]

  • Title: Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols Source: National Institutes of Health, 2023 URL: [Link]

  • Title: How is phenol prepared from aniline? Source: Quora, 2017 URL: [Link]

  • Title: Transition Metal‐Catalyzed Directing‐Group‐Assisted C−H Activation of Phenols Source: ResearchGate, 2018 URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: C−H activation strategies for the synthesis of phenols Source: ResearchGate, 2020 URL: [Link]

  • Title: Sandmeyer Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: Ullmann Condensation Source: SynArchive URL: [Link]

  • Title: Make Phenol (carbolic acid) from Aniline Source: YouTube, 2011 URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives Source: National Institutes of Health, 2012 URL: [Link]

  • Title: Catalytic C-H Activation Source: Chemistry Letters, 2021 URL: [Link]

  • Title: Synthesis of phenols by metal directed ortho functionalization Source: ResearchGate, 2020 URL: [Link]

  • Title: N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides Source: Organic Letters, 2003 URL: [Link]

  • Title: One-pot synthesis of phenols from aromatic aldehydes by Baeyer–Villiger oxidation with H2O2 using water-tolerant Lewis acids in molecular sieves Source: ResearchGate, 2014 URL: [Link]

  • Title: Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates Source: ResearchGate, 2001 URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI, 2022 URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts, 2023 URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Directed (ortho) Metallation Source: University of Liverpool URL: [Link]

  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: One-pot Synthesis of Phenols from Aromatic Aldehydes by Baeyer–Villiger Oxidation with H2O2 Using Water-Tolerant Lewis Acids in Molecular Sieves Source: AMiner URL: [Link]

  • Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: PubMed Central, 2023 URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: Beaudry Research Group, Oregon State University, 2020 URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PubMed Central, 2017 URL: [Link]

  • Title: Baeyer–Villiger oxidation Source: Wikipedia URL: [Link]

  • Title: The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols (1988) Source: SciSpace URL: [Link]

  • Title: Phenol synthesis by substitution or oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines Source: ResearchGate, 2017 URL: [Link]

  • Title: Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives Source: Royal Society of Chemistry, 2023 URL: [Link]

  • Title: Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives Source: PubMed Central, 2023 URL: [Link]

Sources

A Comparative Guide to the Synthesis of 3,5-Disubstituted Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3,5-disubstituted phenol motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. Its synthesis, however, presents a unique challenge due to the meta-directing nature of the hydroxyl group, which often leads to mixtures of isomers in classical electrophilic aromatic substitution reactions. This guide provides a comprehensive comparison of modern and classical synthetic strategies for accessing these valuable compounds, offering insights into the underlying mechanisms, experimental protocols, and comparative performance to aid researchers in selecting the optimal method for their specific application.

Aromatization of Cyclohexenone Derivatives: A Classical and Robust Approach

One of the most established methods for the synthesis of 3,5-disubstituted phenols is the aromatization of appropriately substituted cyclohexenone precursors. This strategy offers a high degree of regiochemical control, as the substitution pattern is set on the non-aromatic ring before the final aromatization step. The dehydrogenation can be achieved through various methods, including halogenation-dehydrohalogenation and catalytic dehydrogenation.[1][2]

Causality Behind Experimental Choices

The choice of aromatization agent and reaction conditions is critical and depends on the stability of the substituents on the cyclohexenone ring. Halogenation with reagents like bromine, followed by base-induced elimination of HX, is a common and effective method.[3] The use of a strong base is necessary to facilitate the elimination reaction and drive the equilibrium towards the aromatic product. Catalytic dehydrogenation, often employing palladium on carbon (Pd/C) at elevated temperatures, offers a milder alternative that can be advantageous for sensitive substrates.[4]

Experimental Protocol: Synthesis of 3,5-Dimethylphenol via Bromination-Dehydrobromination[3]

A detailed protocol for the synthesis of 3,5-dimethylphenol from 3,5-dimethylcyclohex-2-en-1-one illustrates this classical approach.

  • Bromination: A solution of 3,5-dimethylcyclohex-2-en-1-one (10 g) in glacial acetic acid (20 g) is cooled in an ice bath. A mixture of bromine (13 g) in glacial acetic acid (10 g) is added dropwise.

  • Dehydrobromination: The reaction mixture is allowed to stand at room temperature overnight, during which hydrobromic acid is evolved. The mixture is then heated on a water bath at 50 °C for one hour, followed by heating to boiling until the evolution of hydrobromic acid ceases.

  • Workup: After cooling, the reaction mixture is poured into a cooled solution of potassium hydroxide (75 g) in water (150 g). The aqueous layer is extracted with ether to remove by-products.

  • Purification: The alkaline solution is saturated with carbon dioxide, and the liberated 3,5-dimethylphenol is purified by steam distillation, followed by crystallization.

Visualizing the Workflow: Aromatization of Cyclohexenone

cluster_0 Aromatization of Cyclohexenone Cyclohexenone Cyclohexenone Bromination Bromination Cyclohexenone->Bromination Br2, Acetic Acid Dehydrobromination Dehydrobromination Bromination->Dehydrobromination Heat 3,5-Disubstituted Phenol 3,5-Disubstituted Phenol Dehydrobromination->3,5-Disubstituted Phenol Base (e.g., KOH)

Caption: Workflow for the synthesis of 3,5-disubstituted phenols via aromatization of cyclohexenones.

Metal-Catalyzed Hydroxylation: A Modern and Versatile Strategy

Transition metal-catalyzed hydroxylation of aryl halides and their synthetic equivalents has emerged as a powerful and versatile tool for the synthesis of phenols. Both palladium- and copper-based catalytic systems have been extensively developed, offering broad substrate scope and functional group tolerance.[5][6][7][8][9][10][11][12]

Causality Behind Experimental Choices

The choice between palladium and copper catalysis often depends on the nature of the aryl halide. Palladium catalysts are generally more active and can be used for the hydroxylation of less reactive aryl chlorides, while copper catalysts are often more cost-effective and are highly efficient for aryl bromides and iodides.[5][6] The selection of the ligand is crucial for the success of these reactions, as it modulates the reactivity and stability of the metal catalyst. Bulky, electron-rich phosphine ligands are commonly employed in palladium catalysis, while nitrogen- or oxygen-based ligands are often used in copper-catalyzed systems.[8][10] The choice of base and solvent also plays a significant role in the reaction outcome.

Experimental Protocol: Palladium-Catalyzed Hydroxylation of Aryl Halides[5]

The following is a general procedure for the palladium-catalyzed hydroxylation of aryl halides under aerobic conditions.

  • Reaction Setup: In a vial open to the air, the aryl halide (1.0 mmol), BippyPhos (10.3 mg, 2 mol %), Pd2dba3 (4.6 mg, 0.5 mol %), and a 0.75 M solution of NaOH in 9:1 H2O:PEG-2000 (4.0 mL, 3.0 mmol) are combined.

  • Reaction Conditions: The vial is sealed and stirred vigorously at 90 °C for 2 hours.

  • Workup: After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the product.

Visualizing the Workflow: Metal-Catalyzed Hydroxylation

cluster_1 Metal-Catalyzed Hydroxylation Aryl Halide Aryl Halide Hydroxylation Hydroxylation Aryl Halide->Hydroxylation Catalyst_System Pd or Cu Catalyst Ligand, Base Catalyst_System->Hydroxylation 3,5-Disubstituted Phenol 3,5-Disubstituted Phenol Hydroxylation->3,5-Disubstituted Phenol cluster_2 Ipso-Hydroxylation Arylboronic Acid Arylboronic Acid Hydroxylation Hydroxylation Arylboronic Acid->Hydroxylation Oxidant Oxidant (e.g., NaBO3, H2O2) Oxidant->Hydroxylation 3,5-Disubstituted Phenol 3,5-Disubstituted Phenol Hydroxylation->3,5-Disubstituted Phenol

Sources

A Senior Application Scientist's Guide to the Characterization and Authentication of Commercial 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The seemingly simple act of taking a chemical from the shelf and assuming its identity and purity can have profound consequences on experimental outcomes, leading to irreproducible results and wasted resources. This guide provides an in-depth technical overview of the characterization and authentication of 3-Bromo-5-isopropylphenol, a valuable building block in organic synthesis. We will explore the underlying principles of various analytical techniques, present detailed experimental protocols, and offer a comparative analysis of what one might expect from commercial suppliers. This document is designed to empower the discerning scientist to validate the quality of this critical reagent, ensuring the robustness and reliability of their research.

Physicochemical Properties of 3-Bromo-5-isopropylphenol

A foundational step in the authentication process is to confirm that the physical and chemical properties of the commercial material align with established data.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
IUPAC Name 3-bromo-5-propan-2-ylphenol[1]
CAS Number 1243475-87-7[1]
Appearance White to off-white solid or gel[2]

Synthesis and Potential Impurities: A Necessary Context for Authentication

Understanding the synthetic origins of 3-Bromo-5-isopropylphenol is not merely an academic exercise; it is critical for predicting potential impurities that may be present in commercial batches. The two most common synthetic routes are the direct bromination of 3-isopropylphenol and the Sandmeyer reaction starting from 3-amino-5-isopropylphenol.

A. Direct Bromination of 3-Isopropylphenol:

This method involves the electrophilic aromatic substitution of 3-isopropylphenol with a brominating agent such as N-Bromosuccinimide (NBS).[3] While seemingly straightforward, this reaction can lead to a mixture of regioisomers. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are both ortho-, para-directing. This can result in the formation of several isomeric impurities.

B. Sandmeyer Reaction:

A more regioselective approach is the Sandmeyer reaction, which involves the diazotization of 3-amino-5-isopropylphenol followed by treatment with a copper(I) bromide salt.[4][5][6] While generally providing better control over the position of bromination, this multi-step synthesis can introduce its own set of impurities, including residual starting materials and byproducts from side reactions.[7]

Common Potential Impurities:

  • Regioisomers: 2-Bromo-5-isopropylphenol and 4-bromo-3-isopropylphenol are the most likely isomeric impurities from direct bromination.

  • Starting Materials: Unreacted 3-isopropylphenol or 3-amino-5-isopropylphenol may be present.[8]

  • Over-brominated products: Dibromo- or even tribromo-isopropylphenol species can form, especially under harsh bromination conditions.

  • Byproducts from the Sandmeyer reaction: Phenolic byproducts can arise from the reaction of the diazonium salt with water.[6]

cluster_synthesis Synthesis of 3-Bromo-5-isopropylphenol cluster_impurities Potential Impurities 3-isopropylphenol 3-isopropylphenol Target 3-Bromo-5-isopropylphenol 3-isopropylphenol->Target Direct Bromination (e.g., NBS) 3-amino-5-isopropylphenol 3-amino-5-isopropylphenol Diazonium Salt Diazonium Salt 3-amino-5-isopropylphenol->Diazonium Salt Diazotization (NaNO2, H+) Diazonium Salt->Target Sandmeyer Reaction (CuBr) Regioisomers 2-Bromo-5-isopropylphenol 4-Bromo-3-isopropylphenol Starting_Material_1 Unreacted 3-isopropylphenol Starting_Material_2 Unreacted 3-amino-5-isopropylphenol Over-bromination Dibromo-isopropylphenols Sandmeyer_Byproducts Phenolic byproducts Direct Bromination (e.g., NBS) Direct Bromination (e.g., NBS) Direct Bromination (e.g., NBS)->Regioisomers Direct Bromination (e.g., NBS)->Starting_Material_1 Direct Bromination (e.g., NBS)->Over-bromination Sandmeyer Reaction (CuBr) Sandmeyer Reaction (CuBr) Sandmeyer Reaction (CuBr)->Starting_Material_2 Sandmeyer Reaction (CuBr)->Sandmeyer_Byproducts

Synthesis routes and potential impurities.

A Multi-pronged Approach to Analytical Characterization

No single analytical technique is sufficient for the complete authentication of a chemical reagent. A combination of spectroscopic and chromatographic methods provides a comprehensive and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. For 3-Bromo-5-isopropylphenol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ): The aromatic region will show distinct signals for the three protons on the benzene ring. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.[9][10]

  • Spin-Spin Coupling: The coupling patterns of the aromatic protons can help confirm the 1,3,5-substitution pattern.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ): The spectrum will show six distinct signals for the aromatic carbons and two signals for the isopropyl group. The carbon bearing the bromine atom will be significantly shifted downfield.[11][12][13][14]

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the 3-Bromo-5-isopropylphenol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Assessment and Impurity Profiling

HPLC is the workhorse for determining the purity of organic compounds and separating them from closely related impurities.[15][16][17][18]

Method Development Considerations:

  • Stationary Phase: A C8 or C18 reversed-phase column is generally a good starting point for the separation of brominated phenols.[15]

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peaks for the phenolic analyte is typically effective.[15]

  • Detection: A UV detector set at a wavelength where the phenol and potential aromatic impurities absorb (e.g., 210 nm or 280 nm) is suitable.

Experimental Protocol for HPLC Analysis

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 40% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the 3-Bromo-5-isopropylphenol sample in 1 mL of the initial mobile phase composition.

Sample Sample HPLC_System HPLC System (C18 Column) Sample->HPLC_System Injection Data_Acquisition Data Acquisition (UV Detector) HPLC_System->Data_Acquisition Elution Chromatogram Chromatogram Data_Acquisition->Chromatogram Purity_Assessment Purity Assessment (% Area) Chromatogram->Purity_Assessment Impurity_Profiling Impurity Profiling Chromatogram->Impurity_Profiling

HPLC workflow for purity analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 214 and an M+2 peak at m/z 216 of approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

  • Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of the alkyl group and cleavage of the aromatic ring. For 3-Bromo-5-isopropylphenol, a significant fragment would likely correspond to the loss of a methyl group (M-15) from the isopropyl moiety.

Experimental Protocol for GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint of Functional Groups

FTIR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups.[19][20][21][22][23]

Expected FTIR Peaks:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.[22]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[23]

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the isopropyl group.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[22]

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.

  • C-Br Stretch: An absorption in the fingerprint region, typically between 515-690 cm⁻¹.[20]

Experimental Protocol for FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Comparison of Commercial 3-Bromo-5-isopropylphenol: A Hypothetical Analysis

The quality of commercially available 3-Bromo-5-isopropylphenol can vary significantly between suppliers. A thorough in-house analysis is always recommended. Below is a hypothetical comparison of three commercial lots.

ParameterSupplier A (Research Grade)Supplier B (Bulk Supplier)Supplier C (New Supplier)
Stated Purity >98%95%>97%
Appearance White crystalline solidOff-white to yellowish solidLight tan powder
¹H NMR Conforms to structureConforms to structure, minor unidentified peaks in the aromatic regionConforms to structure, a significant doublet and septet indicative of unreacted 3-isopropylphenol
HPLC Purity (% Area) 99.2%95.5%97.1%
Major Impurity (HPLC) 0.5% (Isomer 1)2.8% (Unknown, different retention time)1.8% (3-isopropylphenol)
GC-MS Confirms MW and isotopic patternConfirms MW and isotopic pattern, additional low-level peaksConfirms MW and isotopic pattern of the main peak and identifies 3-isopropylphenol
FTIR Conforms to expected functional groupsConforms, with some broadening of the -OH stretchConforms, but with sharper -OH stretch, consistent with the presence of the less hindered starting material

Interpretation and Recommendations:

  • Supplier A provides high-purity material suitable for sensitive applications. The minor isomeric impurity is well-characterized.

  • Supplier B offers a lower-purity, more economical option. The presence of a significant unknown impurity warrants further investigation before use in critical applications.

  • Supplier C has a reasonably high purity, but the main impurity is the starting material, which could potentially be removed with a straightforward purification step (e.g., recrystallization or column chromatography).

Alternatives to 3-Bromo-5-isopropylphenol

The choice of a reagent is often dictated by its reactivity and substitution pattern. When considering alternatives to 3-Bromo-5-isopropylphenol, it is important to understand the specific requirements of the planned synthesis.

  • Isomeric Alternatives:

    • 2-Bromo-5-isopropylphenol and 4-Bromo-3-isopropylphenol: These isomers may offer different reactivity profiles in subsequent reactions due to the altered electronic and steric environment around the functional groups.

  • Alternative Building Blocks:

    • 3-Iodo-5-isopropylphenol: The corresponding iodo-compound would be more reactive in cross-coupling reactions (e.g., Suzuki, Heck).

    • 3-Chloro-5-isopropylphenol: The chloro-analog would be less reactive but potentially more cost-effective.

  • Functional Alternatives:

    • If the goal is simply to introduce a bulky, lipophilic group at the 3- and 5-positions of a phenol, other substituted phenols could be considered depending on the desired electronic properties.

Conclusion: A Commitment to Scientific Rigor

The authentication of chemical reagents is a cornerstone of reproducible science. For a key building block like 3-Bromo-5-isopropylphenol, a multi-faceted analytical approach is not just recommended, but essential. By combining NMR for structural verification, HPLC for purity assessment and impurity profiling, MS for molecular weight confirmation, and FTIR for functional group identification, researchers can have high confidence in the quality of their starting materials. This guide provides the framework and methodologies to empower scientists to independently verify the integrity of their chemical reagents, ultimately leading to more robust and reliable scientific outcomes.

References

  • HPLC separation of seven bromophenols under optimized conditions... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC - NIH. (2019, November 29). Retrieved January 4, 2026, from [Link]

  • Chromatographic Determination of Chlorophenols. (n.d.). Retrieved January 4, 2026, from [Link]

  • FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved January 4, 2026, from [Link]

  • FTIR spectra of C-H bonds on phenol aromatic rings - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20). Retrieved January 4, 2026, from [Link]

  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate. (2025, October 16). Retrieved January 4, 2026, from [Link]

  • Phenols and Enols. (n.d.). Retrieved January 4, 2026, from [Link]

  • Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed. (2017, March 1). Retrieved January 4, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved January 4, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved January 4, 2026, from [Link]

  • Synthesis of 3-bromo-phenol - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved January 4, 2026, from [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2). Retrieved January 4, 2026, from [Link]

  • (PDF) ADVANCED ORGANIC CHEMISTRY-I (MPC 102T) UNIT-III: Synthetic Reagents & Applications - ResearchGate. (2025, November 14). Retrieved January 4, 2026, from [Link]

  • Phenol, 3-bromo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 4, 2026, from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved January 4, 2026, from [Link]

  • 13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 4, 2026, from [Link]

  • 3-Bromo-5-isopropylphenol | C9H11BrO | CID 13627728 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • (3-Bromo-5-isopropylphenyl)(phenyl)methanol | C16H17BrO | CID 177688694 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 4, 2026, from [Link]

  • nuclear magnetic resonance - spectroscopy. (2023, May 13). Retrieved January 4, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved January 4, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 4, 2026, from [Link]

  • 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. (n.d.). Retrieved January 4, 2026, from [Link]

  • The mass spectrum of 3-bromo-2-hydroxypropyl 4-isopropylphenyl ether (peak 12 in Figure 1). … - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 4, 2026, from [Link]

  • 3-Bromo-5-isopropyltoluene | C10H13Br | CID 50998167 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • 3-Isopropylphenol | C9H12O | CID 12059 - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Bromo-3-isopropylphenol | C9H11BrO | CID 23114133 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Bromo-5-isopropylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 3-Bromo-5-isopropylphenol, a key building block in various synthetic pathways, demands robust analytical oversight. The choice of an analytical method is consequential, but ensuring its results are reliable and reproducible across different platforms is paramount. This guide provides an in-depth, experience-driven framework for the cross-validation of two common yet distinct analytical techniques for the quantification of 3-Bromo-5-isopropylphenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results, whether it's being compared against an alternative method or transferred between different labs, analysts, or equipment.[1][2] This process is a critical component of regulatory compliance and ensures the integrity of data throughout a product's lifecycle.[1][3] This guide will not only detail the how but, more importantly, the why behind the experimental choices, grounded in the principles of analytical chemistry and regulatory expectations outlined in guidelines such as ICH Q2(R1).[4][5]

Methodologies Under Comparison

The selection of analytical methods for cross-validation should be deliberate, ideally comparing techniques that offer different advantages in terms of selectivity, sensitivity, and throughput. For 3-Bromo-5-isopropylphenol, a halogenated phenol, both HPLC and GC are highly suitable techniques.[6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[8] A reverse-phase method is the logical choice for 3-Bromo-5-isopropylphenol, leveraging the compound's moderate polarity.

Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). It passes through a column packed with a non-polar stationary phase (e.g., C18). The analyte, 3-Bromo-5-isopropylphenol, partitions between the mobile and stationary phases based on its polarity. Its separation from impurities is achieved, and it is then detected by a UV detector as it elutes from the column. The absorbance is directly proportional to its concentration.

Detailed Experimental Protocol: RP-HPLC-UV

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).[8]

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent retention and separation of aromatic compounds.

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A). The acidic modifier is crucial for suppressing the ionization of the phenolic hydroxyl group, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure consistent retention times.

    • Detection Wavelength: Monitor at 274 nm, a common absorbance maximum for phenolic compounds.[10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-Bromo-5-isopropylphenol reference standard in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to span the expected concentration range of the samples (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject each calibration standard and sample solution in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve using linear regression.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it a powerful tool for identifying and quantifying analytes, especially in complex matrices.[6][11] While phenols can be analyzed directly, derivatization is often employed to improve chromatographic behavior by reducing polarity and preventing peak tailing.[12]

Principle of Operation: The sample is vaporized in a heated injector and carried by an inert gas (the carrier gas) through a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. As components elute, they enter the mass spectrometer, which ionizes the molecules, separates the ions based on their mass-to-charge ratio, and detects them. The total ion chromatogram (TIC) is used for quantification, while the mass spectrum provides definitive identification.

Detailed Experimental Protocol: GC-MS

  • System Preparation:

    • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer.[11]

    • Column: A low-polarity capillary column, such as a TG-5SilMS (comparable to 5% diphenyl/95% dimethyl polysiloxane), is ideal for separating a wide range of semi-volatile organic compounds.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C (hold for 2 minutes), then ramp at 10°C/min to 280°C (hold for 5 minutes). This temperature program ensures good separation from potential volatile impurities.

    • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range of 50-500 m/z. The transfer line temperature should be set to 280°C.

  • Standard and Sample Preparation (without derivatization):

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-Bromo-5-isopropylphenol in a volatile solvent like Dichloromethane.

    • Calibration Standards: Serially dilute the stock solution to prepare calibration standards across the desired range (e.g., 0.1-20 µg/mL).

    • Sample Preparation: Dissolve the sample in Dichloromethane to a concentration within the calibration range.

  • Analysis:

    • Inject 1 µL of each standard and sample in splitless mode to maximize sensitivity.

    • Identify the 3-Bromo-5-isopropylphenol peak by its retention time and characteristic mass spectrum (look for the molecular ion and isotopic pattern of bromine).

    • Quantify using the peak area from the extracted ion chromatogram of a characteristic ion.

    • Construct a calibration curve and determine the sample concentration.

The Cross-Validation Framework

The core of this guide is the cross-validation protocol. This process formally compares the performance of the two validated methods to ensure they provide equivalent results.[1] The framework is built upon the validation characteristics defined in the ICH Q2(R1) guideline.[4]

Workflow for Inter-Method Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Data Evaluation A Prepare Homogenous Batch of 3-Bromo-5-isopropylphenol Samples (at least 3 concentration levels) C Analyze Samples & Standards using Validated HPLC-UV Method A->C D Analyze Samples & Standards using Validated GC-MS Method A->D B Prepare Certified Reference Standards B->C B->D E Compare Linearity & Range C->E F Compare Accuracy (% Recovery) C->F G Compare Precision (%RSD) (Repeatability & Intermediate) C->G H Compare Specificity C->H I Determine LOQ/LOD C->I D->E D->F D->G D->H D->I J Do Results Meet Pre-defined Acceptance Criteria? E->J F->J G->J H->J I->J K Conclusion: Methods are Cross-Validated and considered interchangeable. J->K Yes L Investigation Required: Identify source of discrepancy. Re-evaluate or re-validate. J->L No

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The proper management of waste, particularly for specialized compounds like 3-Bromo-5-isopropylphenol, is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Improper disposal can lead to significant safety hazards, environmental contamination, and severe legal and financial penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[1]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Bromo-5-isopropylphenol, designed for researchers and drug development professionals. The protocols herein are grounded in established safety principles and regulatory standards to ensure a self-validating system of waste management within your laboratory.

Part 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for 3-Bromo-5-isopropylphenol (CAS No. 1243475-87-7) is not widely available, its chemical structure as a halogenated phenol allows for an informed assessment of its likely hazards based on analogous compounds like 3-Bromophenol and general phenol derivatives.[2][3] It must be treated as hazardous waste.

The table below summarizes the anticipated hazard profile and the necessary precautions.

Hazard ClassificationAnticipated RiskRecommended Precautions & Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Likely harmful if swallowed.[2]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2]
Skin Corrosion/Irritation Expected to cause skin irritation. Phenol derivatives can cause severe chemical burns.[2][3]Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and ensure skin is not exposed.
Eye Damage/Irritation Risk of serious eye irritation or damage upon direct contact.[2][3]Wear safety glasses with side shields or chemical splash goggles.[2]
Environmental Hazard Halogenated phenols can be toxic to aquatic life with long-lasting effects.[3][4]Prevent release into the environment. Do not dispose of down the drain or in general waste.[4]

Part 2: Immediate Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above, including gloves, safety goggles, and a lab coat.

  • Contain & Absorb: For liquid spills, contain the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect Waste: Using non-sparking tools, carefully place the absorbed material or spilled solid into a designated, pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.

  • Dispose: Seal the waste container and manage it according to the disposal workflow described in the next section. Wash hands thoroughly after the cleanup is complete.

Part 3: The Core Disposal Workflow: A Step-by-Step Guide

The disposal of 3-Bromo-5-isopropylphenol is governed by the "cradle-to-grave" principle of hazardous waste management.[5] This means the generating laboratory is responsible for the waste from its creation to its final, safe disposal.

Step 1: Waste Characterization and Segregation

The foundational step is correct characterization. All waste streams containing 3-Bromo-5-isopropylphenol—including expired pure chemical, reaction mixtures, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials—must be classified as hazardous chemical waste.

Causality: Segregation is critical to prevent dangerous reactions. Mixing incompatible waste streams, such as acids with certain organic compounds or oxidizers with flammable materials, can lead to fires, explosions, or the release of toxic gases.

  • Action: Keep 3-Bromo-5-isopropylphenol waste separate from other chemical waste streams unless they are known to be compatible. Maintain separate containers for solid and liquid waste.[6]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safety and proper handling.[1][7]

  • Container Selection: Use a container that is chemically compatible with brominated phenols. A high-density polyethylene (HDPE) or glass container is often suitable. The container must be in good condition, free of damage, and have a secure, leak-proof lid.[1][6]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "3-Bromo-5-isopropylphenol" . If it's a mixture, list all components.

    • The approximate concentration of each component.

    • The relevant hazard warnings or pictograms (e.g., "Irritant," "Harmful," "Environmentally Hazardous").[7]

    • The accumulation start date (the date the first waste was added to the container).

Step 3: On-Site Accumulation

Designated laboratory areas for waste collection are known as Satellite Accumulation Areas (SAAs).[7][8] These areas must be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Action: Store the sealed and labeled waste container in a designated SAA, such as within a fume hood or a secondary containment bin. The container must remain closed at all times except when actively adding waste.[8] This practice minimizes the release of vapors and prevents spills.

Step 4: Final Disposal Arrangement

Hazardous waste cannot be disposed of through standard municipal trash or sewer systems.[1]

  • Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.[7] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal, state, and local regulations.[9][10]

Part 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing 3-Bromo-5-isopropylphenol.

G cluster_characterization 1. Characterization & Segregation cluster_containment 2. Containment & Labeling cluster_accumulation 3. Accumulation & Disposal start Waste Generation: 3-Bromo-5-isopropylphenol waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (Expired reagent, contaminated wipes, solid byproducts) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, liquid byproducts) waste_type->liquid_waste Liquid select_container_solid Select & Pre-Label SOLID Waste Container solid_waste->select_container_solid select_container_liquid Select & Pre-Label LIQUID Waste Container liquid_waste->select_container_liquid label_info Label MUST Include: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date select_container_solid->label_info store_saa Store Sealed Container in Satellite Accumulation Area (SAA) select_container_solid->store_saa select_container_liquid->label_info select_container_liquid->store_saa request_pickup Arrange for Pickup by Licensed Waste Contractor / EHS store_saa->request_pickup

Caption: Waste Disposal Workflow for 3-Bromo-5-isopropylphenol.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
  • 3-Bromo-5-isopropylphenol PubChem Entry.
  • Safety D
  • Safety Data Sheet for 3-Bromophenol. Thermo Fisher Scientific.
  • Safety D
  • Safety Data Sheet for 3-Isopropylphenol. Szabo-Scandic.

Sources

Navigating the Safe Handling of 3-Bromo-5-isopropylphenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Assessment

Based on data from analogous compounds, 3-Bromo-5-isopropylphenol should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[2]

Phenols as a class are known to be toxic and corrosive, with the potential for rapid absorption through the skin, which can lead to systemic effects.[1] Therefore, a stringent approach to PPE is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling 3-Bromo-5-isopropylphenol.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn over the goggles for an additional layer of protection.[1]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or situations with a higher risk of splashing, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[1] It is crucial to change gloves immediately if they become contaminated.
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat, fully buttoned, is mandatory. The material should be appropriate for handling corrosive and toxic substances.
Respiratory Use in a Certified Chemical Fume HoodAll handling of 3-Bromo-5-isopropylphenol should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[2]

Experimental Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of 3-Bromo-5-isopropylphenol from preparation to post-handling decontamination.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Verify Fume Hood Certification Weigh 6. Weigh Compound in Hood Prep->Weigh Designate 2. Designate Handling Area Assemble 3. Assemble Equipment Locate 4. Locate Emergency Equipment Don_PPE 5. Don Full PPE Dissolve 7. Dissolve/Dispense Slowly Weigh->Dissolve Seal 8. Keep Containers Sealed Dissolve->Seal Decontaminate 9. Decontaminate Surfaces Seal->Decontaminate Doff_PPE 10. Doff PPE Correctly Decontaminate->Doff_PPE Wash 11. Wash Hands Thoroughly Doff_PPE->Wash Waste 12. Dispose of Waste Wash->Waste

Workflow for the safe handling and disposal of 3-Bromo-5-isopropylphenol.

Preparation and Engineering Controls:

  • Verify Fume Hood Certification: Before commencing any work, ensure the chemical fume hood has been recently certified and is functioning correctly.

  • Designate Handling Area: Clearly demarcate a specific area within the fume hood for all manipulations of 3-Bromo-5-isopropylphenol to contain any potential contamination.

  • Assemble Equipment: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood before introducing the compound.

  • Locate Emergency Equipment: Be aware of the location of the nearest emergency shower and eyewash station, and confirm they are unobstructed and operational.

  • Don Full PPE: Put on all personal protective equipment as detailed in the table above before entering the designated handling area.

Handling Procedures:

  • Weighing: If working with a solid, weigh the compound directly within the fume hood.

  • Dissolving/Dispensing: When creating a solution, add the 3-Bromo-5-isopropylphenol to the solvent slowly to prevent splashing.

  • Container Sealing: Keep all containers holding the compound tightly sealed when not in immediate use.

Post-Handling and Decontamination:

  • Surface Decontamination: After completing the work, thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Doffing PPE: Remove PPE carefully, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and consult a physician.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of 3-Bromo-5-isopropylphenol and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation:

  • Halogenated Waste: 3-Bromo-5-isopropylphenol is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as the disposal methods differ significantly.[3]

Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-5-isopropylphenol."

  • Closure: Keep the waste container tightly closed except when adding waste.

Disposal of Contaminated Materials:

  • Solid Waste: Any disposable items that come into contact with 3-Bromo-5-isopropylphenol, such as gloves, weigh boats, and paper towels, must be disposed of in the designated solid hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Final Disposal:

All waste containing 3-Bromo-5-isopropylphenol must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these stringent safety protocols, researchers can confidently and safely utilize 3-Bromo-5-isopropylphenol in their critical work, fostering a culture of safety and scientific excellence.

References

  • PubChem. 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699. [Link]

  • PubChem. 3-(3-Bromo-5-isopropylphenyl)oxetan-3-ol. National Center for Biotechnology Information. [Link]

  • Darnell, A. J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]

  • Al-Suod, H., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Scientific Reports, 8(1), 16198. [Link]

  • BSEF. (n.d.). End of Life Management. [Link]

  • PubChem. 3-Bromo-5-isopropyltoluene. National Center for Biotechnology Information. [Link]

  • Polder, A., et al. (2017). Recycling of plastic waste: Screening for brominated flame retardants (BFRs). NILU - Norwegian Institute for Air Research. [Link]

  • 3M. (n.d.). 3M Personal Protective Equipment for Refinery & Plant Safety. [Link]

Sources

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